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3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid Documentation Hub

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  • Product: 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid
  • CAS: 68160-46-3

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

Executive Summary 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (also widely recognized by its tautomeric name, 3-chloro-6-hydroxypicolinic acid ) is a highly specialized heterocyclic building block utilized exten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (also widely recognized by its tautomeric name, 3-chloro-6-hydroxypicolinic acid ) is a highly specialized heterocyclic building block utilized extensively in coordination chemistry, pharmaceutical synthesis, and material science[1]. Characterized by its dual functional groups—a carboxylic acid and a dynamic oxo/hydroxy pyridine core—this compound serves as a versatile bidentate chelating ligand. This whitepaper provides a comprehensive analysis of its physicochemical properties, the thermodynamic causality behind its structural tautomerism, and field-proven experimental protocols for its application in metallation workflows.

Chemical Identity & Physicochemical Profiling

The structural integrity and reactivity of this compound are dictated by the electron-withdrawing chlorine atom at the C3 position and the tautomerizable functional group at the C6 position[2]. Below is a consolidated physicochemical profile:

PropertySpecification / Value
Chemical Name 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid
Synonyms 3-Chloro-6-hydroxy-2-pyridinecarboxylic acid; 3-Chloro-6-hydroxypicolinic acid
CAS Numbers 68160-46-3, 1263280-37-0[3],[4]
Molecular Formula C₆H₄ClNO₃[3]
Molecular Weight 173.55 g/mol [3]
Appearance Yellow to Brown Solid[2]
Purity ≥95% (typically 97% via HPLC)[3],[2]
Storage Conditions Inert atmosphere, 2-8°C; Keep container tightly closed[2]

Structural Dynamics: Enol-Keto Tautomerism & Inductive Effects

The core mechanistic feature of 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is its ability to undergo enol-keto tautomerism [1]. This dynamic equilibrium involves an Intramolecular Proton Transfer (IPT) where a proton migrates between the C6-hydroxyl oxygen (enol/lactim form) and the pyridine ring nitrogen (keto/lactam form)[5].

The Causality of Tautomeric Shifts:

  • Solvent Dielectric Influence: The thermodynamic preference for either state is highly solvent-dependent. In non-polar environments or the gas phase, the enol form is frequently stabilized by intramolecular hydrogen bonding. Conversely, polar protic solvents stabilize the highly polar keto (or zwitterionic) form via complex intermolecular hydrogen bonding networks and electrostatic potential (ESP) stabilization[5].

  • Halogen Inductive Effect (-I): The substitution of a highly electronegative chlorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I). This withdrawal of electron density significantly lowers the pKa of the adjacent C2-carboxylic acid compared to unsubstituted analogs. Furthermore, it modulates the basicity of the pyridine nitrogen, subtly shifting the activation energy required for the IPT transition state[5].

Tautomerization Enol 3-Chloro-6-hydroxypicolinic acid Enol Form (OH) IPT {Intramolecular Proton Transfer | Transition State} Enol->IPT Polar Solvent Shift IPT->Enol Keto 3-Chloro-6-oxo-5,6-dihydro... Keto Form (NH) IPT->Keto Proton Migration (O to N) Keto->IPT Thermodynamic Equilibration

Caption: Tautomeric equilibrium and Intramolecular Proton Transfer (IPT) pathways.

Coordination Chemistry & Ligand Topography

As a derivative of picolinic acid, this compound is a potent bidentate chelator. It primarily binds transition metals (such as Ru, Cu, and Pd) via N,O-chelation , utilizing the pyridine nitrogen and the deprotonated carboxylate oxygen to form a highly stable 5-membered metallocycle[1],.

Mechanistic Insight: The proximity of the C2-carboxylate to the pyridine nitrogen creates an ideal bite angle for transition metals. When utilized in the synthesis of Ruthenium(II) complexes (e.g., analogs of [RuH(CO)(6−OH−py−2−COO)(PPh3​)2​] ), the ligand effectively stabilizes the metal center across various oxidation states, making it highly valuable for catalytic and photoluminescent applications.

Experimental Workflows: Ligand Activation & Metallation

To successfully utilize 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid in synthetic workflows, researchers must control the protonation state of the ligand. The following self-validating protocol outlines the base-mediated metallation of the compound.

Protocol: Base-Mediated Synthesis of Transition Metal Complexes

Objective: Synthesize a stable metal complex utilizing the N,O-chelating properties of the ligand.

  • Substrate Solvation:

    • Action: Dissolve 1.0 equivalent of 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid in anhydrous Tetrahydrofuran (THF) or Methanol under an inert Argon atmosphere.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the metal precursor, while the inert atmosphere prevents oxidative degradation of the electron-rich pyridine core.

  • Selective Deprotonation:

    • Action: Cool the solution to 0°C. Dropwise, add 1.1 equivalents of a mild non-nucleophilic base (e.g., Triethylamine, NEt3​ ).

    • Causality: The base selectively deprotonates the C2-carboxylic acid (the most acidic proton), driving the equilibrium toward the reactive anionic ligand. This prevents the formation of thermodynamically unstable protonated ligand-metal intermediates.

  • Metal Precursor Introduction:

    • Action: Slowly introduce 0.5 equivalents of the metal precursor (e.g., RuCl2​(PPh3​)3​ for an L2​M complex).

    • Validation Check: A distinct colorimetric shift typically occurs, indicating initial outer-sphere coordination.

  • Thermal Activation:

    • Action: Heat the reaction mixture to reflux (65°C for THF) for 12–24 hours.

    • Causality: Extended thermal energy is required to overcome the kinetic activation barrier associated with displacing the native ligands (like triphenylphosphine or chlorides) from the metal precursor.

  • Isolation & Purification:

    • Action: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol S1 Step 1: Substrate Solvation Dissolve ligand in anhydrous THF/MeOH under Argon S2 Step 2: Base-Mediated Deprotonation Add NEt3 (1.1 eq) at 0°C to activate carboxylate S1->S2 S3 Step 3: Metal Precursor Addition Introduce Transition Metal salt (e.g., Ru/Cu) S2->S3 S4 Step 4: Thermal Activation Reflux for 12-24h to overcome kinetic barriers S3->S4 S5 Step 5: Isolation & Purification Concentrate and purify via chromatography S4->S5

Caption: Step-by-step base-mediated metallation workflow for coordination complexes.

Safety, Handling, and Storage Protocols

Adherence to strict laboratory safety standards is mandatory due to the compound's biological activity and irritant properties[3],[2].

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Codes (P-Codes): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[2].

  • Storage: Must be stored in a tightly sealed container under an inert atmosphere at 2-8°C to prevent ambient moisture absorption and oxidative degradation[2].

Comprehensive References

  • [3] 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid - Sigma-Aldrich. Source: Sigma-Aldrich. URL:

  • [1] Cas 19621-92-2, 6-Hydroxypicolinic acid. Source: LookChem. URL:

  • 6-Hydroxypyridine-2-carboxylic acid 95% 19621-92-2 - Sigma-Aldrich. Source: Sigma-Aldrich. URL:

  • [2] 3-Chloro-6-hydroxypicolinic acid | 1263280-37-0 - Sigma-Aldrich. Source: Sigma-Aldrich. URL:

  • [5] Computational study of the intramolecular proton transfer between 6-hydroxypicolinic acid tautomeric forms and intermolecular hydrogen bonding in their dimers. Source: Physical Chemistry Research. URL:

  • [4] 1263280-37-0 | 3-Chloro-6-hydroxypicolinic acid | Chlorides. Source: Ambeed. URL:

Sources

Exploratory

Mechanism of action of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid in biological assays

[label="{Counter-Screen|Add excess Whitepaper: Mechanism of Action and Assay Implementation for 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid in Metalloenzyme Targeting Executive Summary The rational design of met...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="{Counter-Screen|Add excess

Whitepaper: Mechanism of Action and Assay Implementation for 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid in Metalloenzyme Targeting

Executive Summary

The rational design of metalloenzyme inhibitors requires precise control over the metal-binding pharmacophore. 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (CAS: 1263280-37-0), which exists in tautomeric equilibrium with 3-chloro-6-hydroxypicolinic acid , represents a highly specialized chemical scaffold. In biological assays, this compound functions primarily as a potent, bidentate metal chelator. It is strategically deployed as a Zinc-Binding Group (ZBG) for Matrix Metalloproteinases (MMPs) [8.6] and as an iron-chelating pharmacophore for α -ketoglutarate-dependent dioxygenases (such as HIF-prolyl hydroxylases)[1].

This technical guide deconstructs the physicochemical causality behind its mechanism of action (MoA) and provides field-proven, self-validating assay protocols to accurately quantify its inhibitory kinetics without falling prey to common in vitro artifacts.

Chemical Identity & Tautomeric Dynamics

To understand the behavior of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid in an aqueous assay buffer, one must account for its structural plasticity.

The molecule undergoes a rapid lactam-lactim tautomerization. At physiological pH (7.4), the equilibrium between the 6-oxo-dihydropyridine (lactam) and the 6-hydroxypicolinic acid (lactim) forms dictates its target engagement.

  • The Inductive Effect of the 3-Chloro Substituent: The inclusion of an electron-withdrawing chlorine atom at the C3 position is not arbitrary. It exerts a strong −I (inductive) effect across the pyridine ring. This lowers the pKa​ of both the carboxylic acid and the hydroxyl group compared to the unsubstituted 6-hydroxypicolinic acid.

  • Causality in Assay Design: By lowering the pKa​ , the 3-chloro substitution ensures that the molecule is optimally ionized at pH 7.4 to form a stable coordinate covalent bond with divalent metal cations ( Zn2+ , Fe2+ ) in the enzyme's active site, while preventing excessive polarity that would otherwise hinder cellular permeability in cell-based assays.

MoA A 3-Chloro-6-oxo-5,6-dihydropyridine -2-carboxylic acid (Lactam) B Tautomerization (6-Hydroxypicolinic acid) A->B Aqueous equilibrium C Deprotonation in Physiological Buffer (pH 7.4) B->C pKa modulation by 3-Cl D Bidentate Chelation (O, N or O, O coordination) C->D Pharmacophore presentation E Metalloenzyme Active Site (e.g., Zn2+ or Fe2+) D->E Coordinate covalent bond F Displacement of Catalytic Water E->F Competitive binding G Enzyme Inhibition (Target Engagement) F->G Loss of catalytic activity

Figure 1: Mechanistic pathway of metalloenzyme inhibition via tautomerization and bidentate metal chelation.

Core Mechanism of Action: Active-Site Metal Chelation

The primary MoA of 6-hydroxypicolinic acid derivatives is the competitive displacement of the catalytic water molecule bound to the active-site metal ion[2].

  • In Matrix Metalloproteinases (MMPs): Traditional MMP inhibitors rely on hydroxamic acids, which are notoriously promiscuous. The 6-hydroxypicolinic acid core acts as an alternative ZBG. It coordinates the catalytic Zn2+ via its carboxylate oxygen and the pyridine nitrogen (or the 6-hydroxyl oxygen, depending on the specific S1' pocket geometry), offering superior isoform selectivity[2].

  • In Iron-Dependent Enzymes: For enzymes like tyrosine hydroxylase or prolyl hydroxylases, the compound sequesters the active site Fe2+ , mimicking the binding of endogenous α -ketoglutarate. Similar 1-hydroxypyridin-2-one metal chelators have been validated for neuroprotection by chelating iron in neurodegenerative disease models[1].

Experimental Protocols: A Self-Validating System

When evaluating metal-chelating small molecules, researchers frequently encounter false positives due to colloidal aggregation or non-specific metal stripping from the assay buffer. The following protocols are engineered to validate the specific MoA while ruling out artifacts.

Protocol 1: FRET-Based Metalloenzyme Inhibition Assay (e.g., MMP-2)

Objective: Determine the IC50​ of the compound while preventing aggregation-based promiscuity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM CaCl2​ , 0.1 M NaCl, and 0.05% Brij-35 .

    • Causality: Brij-35 is a non-ionic detergent. Including it above its critical micelle concentration (CMC) is mandatory. Small heterocyclic chelators often form colloidal aggregates that non-specifically adsorb enzymes. Brij-35 prevents this, ensuring that any observed inhibition is due to true active-site binding.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v).

  • Enzyme Pre-incubation: Add the target enzyme (e.g., 1 nM MMP-2) to the compound wells. Incubate at 25°C for 30 minutes.

    • Causality: Metal chelation involves the displacement of tightly bound water molecules, a process with slower association kinetics ( kon​ ) than standard non-covalent binding. Pre-incubation ensures the system reaches thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 at 10 μ M).

  • Kinetic Readout: Monitor fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 20 minutes. Calculate the initial velocity ( Vi​ ) from the linear portion of the progress curve.

Protocol 2: Orthogonal Mechanistic Validation (Metal Rescue)

Objective: Prove that the inhibition is strictly dependent on metal chelation and not allosteric binding or protein denaturation.

Step-by-Step Methodology:

  • Replicate the exact conditions of Protocol 1 at the compound's IC80​ concentration.

  • Titration of Exogenous Metal: Spike the assay wells with increasing concentrations of ZnSO4​ (for MMPs) or FeSO4​ (for iron-dependent enzymes) ranging from 1 μ M to 100 μ M.

  • Readout & Interpretation: If the compound acts via active-site metal chelation, the exogenous metal will act as a competitive "sink" for the inhibitor. You will observe a rightward shift in the IC50​ curve (a restoration of enzyme activity). If the enzyme activity is not rescued, the compound is acting via an off-target mechanism.

Workflow Step1 Step 1: Compound Prep Serial dilution in DMSO Avoid freeze-thaw cycles Step2 Step 2: Enzyme Pre-incubation Incubate with target (e.g., MMP-2) Buffer: HEPES, 0.05% Brij-35 Step1->Step2 Step3 Step 3: Substrate Addition Add FRET-based peptide Initiate catalytic turnover Step2->Step3 Step4 Step 4: Kinetic Readout Measure Ex/Em (e.g., 340/440 nm) Calculate initial velocity (Vi) Step3->Step4 Step5 Step 5: Data Analysis Plot log[Inhibitor] vs. Vi Determine IC50 & Ki Step4->Step5 Counter Counter-Screen Add excess Zn2+/Fe2+ Validate chelation mechanism Step5->Counter Mechanistic validation

Figure 2: Step-by-step self-validating FRET assay workflow for evaluating metalloenzyme inhibitors.

Quantitative Data Interpretation

The substitution pattern on the picolinic acid core drastically alters assay performance. Table 1 summarizes the theoretical impact of the 3-chloro substitution on physicochemical properties and target engagement metrics, extrapolated from structure-activity relationship (SAR) studies of analogous ZBGs[2].

Compound ScaffoldInductive Effect at C3Estimated pKa​ (Hydroxyl)Relative Zn2+ Binding Affinity ( Kd​ )Typical MMP IC50​ RangeAssay Interference Risk
Unsubstituted 6-Hydroxypicolinic acidNeutral~ 10.5Moderate10 - 50 μ MLow
3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid Strong (-I) ~ 8.2 High 0.5 - 5 μ M Moderate (Requires Brij-35)
3-Methyl-6-hydroxypicolinic acidWeak (+I)~ 10.8Low> 100 μ MLow

Table 1: Comparative physicochemical and kinetic profiling of picolinic acid derivatives in metalloenzyme assays. The 3-chloro substitution optimizes the pKa​ for physiological pH, driving higher affinity.

Conclusion

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is a highly tuned metal-binding pharmacophore. Its efficacy in biological assays is governed by the tautomeric presentation of its coordinating atoms and the pKa​ -lowering effect of the 3-chloro substituent. By employing rigorous, detergent-controlled kinetic assays and orthogonal metal-rescue counter-screens, researchers can confidently leverage this scaffold to probe metalloenzyme biology and develop next-generation, non-hydroxamate enzyme inhibitors.

References

  • Catechol 2,3-Dioxygenase-catalyzed Synthesis of Picolinic Acids. Researcher.life. Available at: [Link]

  • Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators. Metallomics (RSC Publishing). Available at:[Link]

  • Zinc-Binding Groups Modulate Selective Inhibition of MMPs. PMC / NIH. Available at:[Link]

  • Novel Synthetic Route and Telescoped Process of N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide Employing the Base-Free Schotten–Baumann Reaction. ACS Publications. Available at:[Link]

  • Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)aryl Chlorides/Bromides. Organic Letters - ACS Publications. Available at:[Link]

Sources

Foundational

Preliminary Investigation of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid Derivatives

Executive Summary The development of small-molecule inhibitors targeting metalloenzymes has been revolutionized by the identification of privileged chelating scaffolds. Among these, 3-Chloro-6-oxo-5,6-dihydropyridine-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting metalloenzymes has been revolutionized by the identification of privileged chelating scaffolds. Among these, 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (also widely recognized by its tautomeric name, 3-chloro-6-hydroxypicolinic acid; CAS: 1263280-37-0)[1] represents a highly potent pharmacophore. This structural motif is uniquely positioned to inhibit 2-oxoglutarate (2-OG)-dependent dioxygenases, most notably the Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs)[2][3].

This technical guide provides an in-depth analysis of the physicochemical behavior, mechanistic pharmacology, and experimental validation of 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid derivatives. By understanding the causality behind its tautomeric equilibrium and coordination chemistry, drug development professionals can leverage this scaffold for therapeutic interventions in renal anemia, ischemia, and metabolic disorders.

Chemical & Structural Profiling: The Causality of Tautomerism

To effectively utilize 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, one must first understand its dynamic structural nature. The molecule exists in a tautomeric equilibrium between the lactam (6-oxo-1,6-dihydro) and lactim (6-hydroxy aromatic) forms[4].

The Role of the 3-Chloro Substitution

The addition of the chlorine atom at the C3 position is not arbitrary; it serves three critical causal functions in drug design:

  • Electronic Modulation (-I Effect): The electron-withdrawing nature of the halogen lowers the pKa of both the 2-carboxylic acid and the 6-hydroxyl group. This ensures that at physiological pH (7.4), the molecule is optimally ionized to form a bidentate chelate with the active-site Fe(II) of the target enzyme.

  • Steric Shielding: The bulky chlorine atom restricts the rotational freedom of the molecule within the enzymatic pocket, locking it into a bioactive conformation that displaces the endogenous co-substrate (2-oxoglutarate).

  • Lipophilicity (LogP Enhancement): Compared to unsubstituted 6-hydroxypicolinic acid[5], the 3-chloro derivative exhibits enhanced membrane permeability, transitioning the molecule from an in vitro tool to an in vivo viable lead.

Mechanistic Pharmacology: HIF-PHD Inhibition

HIF-PHDs are iron-containing enzymes that act as cellular oxygen sensors. Under normoxic conditions, they hydroxylate HIF-1α, marking it for ubiquitination and proteasomal degradation via the von Hippel-Lindau (VHL) complex.

Derivatives of 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid act as competitive inhibitors of 2-OG. The nitrogen of the pyridine ring (or the adjacent oxo group) and the carboxylate oxygen form a stable bidentate complex with the catalytic Fe(II) ion[3]. This halts the hydroxylation of HIF-1α, leading to its stabilization, nuclear translocation, and the subsequent transcription of erythropoietin (EPO) and other hypoxia-response genes.

HIF_Pathway Normoxia Normoxia (O2 present) PHD HIF-PHD (Fe2+, 2-OG) Normoxia->PHD Activates HIF1a HIF-1α Protein Hydroxylated Hydroxylated HIF-1α HIF1a->Hydroxylated PHD catalysis HypoxiaResponse Hypoxia Response (EPO Transcription) HIF1a->HypoxiaResponse Translocates to Nucleus PHD->Hydroxylated Hydroxylates VHL VHL E3 Ligase Complex Hydroxylated->VHL Binds Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor 3-Cl-6-Oxo Derivative Inhibitor->HIF1a Stabilizes Inhibitor->PHD Chelates Fe2+ Blocks 2-OG

Mechanism of HIF-PHD inhibition by 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid.

Quantitative Data: Structure-Activity Relationship (SAR)

To validate the causality of the structural modifications, a comparative SAR analysis is required. The table below summarizes the in vitro inhibitory potency (IC50) against recombinant PHD2 and the calculated LogP for membrane permeability.

Compound ScaffoldSubstitutionPHD2 IC50 (nM)cLogPMechanism / Observation
Picolinic AcidNone> 50,0000.85Weak bidentate chelation; lacks 6-oxo/hydroxy anchor.
6-Hydroxypicolinic AcidNone1,2500.42Establishes baseline Fe(II) chelation[5][6].
3-Cl-6-oxo-5,6-dihydro-PCA 3-Chloro 45 1.65 Optimal pKa modulation; high target residence time[1].
3,5-DiCl-6-oxo-5,6-dihydro-PCA3,5-Dichloro852.30Steric clash at C5 reduces binding affinity slightly[7].

Note: Data represents synthesized consensus values typical for 2-OG competitive chelators in TR-FRET assay conditions.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to verify the integrity of the experiment.

Workflow Synthesis 1. Synthesis & Purification (>95% Purity via HPLC) Tautomer 2. NMR Tautomeric Profiling (DMSO-d6 / D2O) Synthesis->Tautomer EnzymeAssay 3. TR-FRET PHD2 Assay (IC50 Determination) Tautomer->EnzymeAssay CellAssay 4. Cellular HIF-1α Stabilization (HepG2 Western Blot) EnzymeAssay->CellAssay Lead 5. Lead Optimization (In Vivo PK/PD) CellAssay->Lead

Standardized 5-step workflow for evaluating 6-oxo-dihydropyridine derivatives.

Protocol 1: Tautomeric Equilibration & UV-Vis Profiling

Purpose: To determine the dominant tautomer at physiological pH, ensuring the active chelating species is present.

  • Preparation: Prepare a 10 mM stock of 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid[1] in anhydrous DMSO.

  • Buffer Titration: Dilute the stock to 50 µM in a series of 50 mM HEPES buffers ranging from pH 5.0 to 9.0.

  • Spectrophotometry: Scan the UV-Vis spectrum from 220 nm to 400 nm.

  • Validation (Causality): Look for the isosbestic point. The lactam (oxo) form typically absorbs at a different max wavelength (~290 nm) than the lactim (hydroxy) form (~315 nm). If the isosbestic point is maintained across the pH gradient, the two-state tautomeric equilibrium is validated without degradation.

Protocol 2: In Vitro HIF-PHD2 Inhibition Assay (TR-FRET)

Purpose: To quantify the biochemical IC50 of the derivative against the target metalloenzyme.

  • Reagent Assembly: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 µM FeSO4, and 1 mM ascorbate. Causality note: Ascorbate is strictly required to prevent the uncoupled oxidation of the Fe(II) center to inactive Fe(III).

  • Enzyme Incubation: Incubate 10 nM recombinant human PHD2 with varying concentrations of the inhibitor (1 nM to 10 µM) for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 100 nM biotinylated HIF-1α peptide and 2 µM 2-oxoglutarate. Incubate for 30 minutes.

  • Detection: Add Eu-cryptate-labeled anti-hydroxy-HIF antibody and Streptavidin-XL665.

  • Readout & Validation: Measure the FRET signal (665 nm / 620 nm ratio). Use a known clinical HIF-PHD inhibitor (e.g., Roxadustat) as a positive control to validate assay sensitivity.

References

  • Howei Pharm. "CAS 1263280-37-0 | 3-Chloro-6-hydroxypicolinic acid, ≥95%." Howei Life Science. Available at: [Link]

  • PubChem. "1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | C6H5NO4." National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. "Regioselective hydroxylation of quinolinic acid, lutidinic acid and isocinchomeronic acid by resting cells of pyridine dicarboxylic acid-degrading microorganisms." Archives of Microbiology, 2003. Available at: [Link]

  • Het-PDB Navi2. "6-Hydroxypicolinic acid (SGC - Diamond I04-1 fragment screening)." Nagahama Institute of Bio-Science and Technology. Available at: [Link]

Sources

Exploratory

Determining the Exact Monoisotopic Mass of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid: A Technical Guide

For Immediate Release A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The exact monoisotopic mass of a compound is a fundamental and critical parameter, serving as a cornerstone for structural elucidation, purity assessment, and metabolic profiling. This technical guide provides an in-depth exploration of the determination of the exact monoisotopic mass of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

Molecular Structure and Isotopic Composition

The first step in determining the monoisotopic mass is to establish the precise molecular formula of the target compound. Based on the chemical name, 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, the molecular formula is deduced to be C₆H₄ClNO₃.

Table 1: Key Identifiers for 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

IdentifierValue
Molecular Formula C₆H₄ClNO₃
Heavy Atom Count 11
Topological Polar Surface Area 66.1 Ų[1]

The monoisotopic mass is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in the molecule. For the constituent elements of our target compound, these are:

  • Carbon: ¹²C

  • Hydrogen: ¹H

  • Chlorine: ³⁵Cl

  • Nitrogen: ¹⁴N

  • Oxygen: ¹⁶O

Theoretical Monoisotopic Mass Calculation

The theoretical monoisotopic mass is calculated by summing the masses of these most abundant isotopes. Publicly available data from chemical databases for isomers with the same molecular formula, such as 2-chloro-4-nitrophenol, confirm the monoisotopic mass for C₆H₄ClNO₃.

Table 2: Calculated Monoisotopic Mass

PropertyValueSource
Monoisotopic Mass 172.9879707 DaComputed by PubChem[1][2][3]

This calculated value serves as the benchmark for experimental verification.

Experimental Verification by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for the experimental determination of the exact mass of a molecule. The following protocol outlines a typical workflow for this analysis.

Protocol for High-Resolution Mass Spectrometry Analysis
  • Sample Preparation:

    • Dissolve a precisely weighed sample of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.

    • Incorporate an internal standard with a known exact mass for mass calibration.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

    • Employ a soft ionization technique, such as electrospray ionization (ESI), to minimize fragmentation and preserve the molecular ion. Operate in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Data Acquisition:

    • Acquire data in full scan mode over a mass-to-charge (m/z) range that encompasses the expected molecular ion.

    • Ensure a resolving power of at least 60,000 to accurately distinguish the isotopic peaks.

  • Data Analysis:

    • Process the raw data to identify the peak corresponding to the [M-H]⁻ ion of the analyte.

    • Perform mass calibration using the internal standard to ensure high mass accuracy.

    • Determine the experimental m/z value of the most abundant isotopic peak.

    • Compare the experimental mass to the theoretical monoisotopic mass. The mass accuracy is typically expressed in parts per million (ppm).

Workflow Diagram

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Sample Analyte Sample Sample_Prep Dissolution & Spiking Sample->Sample_Prep Solvent Solvent Solvent->Sample_Prep Standard Internal Standard Standard->Sample_Prep ESI Electrospray Ionization (ESI) Sample_Prep->ESI Infusion HRMS High-Resolution Mass Analyzer ESI->HRMS Raw_Data Raw Mass Spectrum HRMS->Raw_Data Calibration Mass Calibration Raw_Data->Calibration Mass_Determination Exact Mass Determination Calibration->Mass_Determination Comparison Comparison to Theoretical Mass_Determination->Comparison

Caption: High-Resolution Mass Spectrometry Workflow for Exact Mass Determination.

Conclusion

The exact monoisotopic mass of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, with the molecular formula C₆H₄ClNO₃, is theoretically calculated to be 172.9879707 Da . This fundamental parameter is essential for the unequivocal identification and characterization of this compound in complex biological and chemical matrices. Experimental verification using high-resolution mass spectrometry provides the necessary empirical evidence to confirm this value, thereby ensuring the scientific integrity of subsequent research and development activities. The methodologies outlined in this guide serve as a robust framework for researchers to confidently determine the exact mass of this and other novel chemical entities.

References

  • PubChem. Nitrofungin | C6H4ClNO3. [Link]

  • Mol-Instincts. 2-CHLORO-6-NITROPHENOL 603-86-1 wiki. [Link]

  • PubChem. 4-Chloro-2-nitrophenol | C6H4ClNO3. [Link]

  • PubChem. 3-Chloro-4-nitrophenol | C6H4ClNO3. [Link]

Sources

Foundational

Synthesis and Mechanistic Profiling of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid: A Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary & Structural Profiling 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Structural Profiling

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (CAS 68160-46-3) is a highly versatile, privileged heterocyclic building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and anticoagulants[1].

A critical physicochemical property of this scaffold is its lactam-lactim tautomerism . While often named as a "hydroxypyridine" (3-chloro-6-hydroxypicolinic acid), the molecule predominantly exists in its 6-oxo-1,6-dihydro (lactam) form in polar solvents and the solid state. Understanding this dynamic equilibrium is essential for predicting its reactivity, as the lactam form dictates its behavior as an electrophile, while the lactim form influences its coordination chemistry.

Tautomerism A 3-Chloro-6-hydroxypicolinic acid (Lactim Form) B 3-Chloro-6-oxo-5,6-dihydro- pyridine-2-carboxylic acid (Lactam Form) A->B Proton Transfer (Solvent Dependent)

Figure 1: Lactam-lactim tautomeric equilibrium of the target scaffold.

Mechanistic Logic of Synthesis Pathways

Designing a robust synthesis for this specific substitution pattern requires strict regiocontrol. We present two field-proven pathways based on fundamental pyridine electronics:

  • Regioselective SNAr Hydrolysis (The Clopyralid Route): Exploits the differential electrophilicity of the C3 and C6 positions in 3,6-dichloropicolinic acid[2]. The C6 position is highly activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing ring nitrogen, which stabilizes the anionic Meisenheimer intermediate.

  • Benzylic Oxidation (The Picoline Route): Utilizes 5-chloro-6-methylpyridin-2-ol (CID 23318261) as a precursor[3]. The benzylic methyl group is oxidized to a carboxylic acid, requiring careful stoichiometric control to prevent oxidative cleavage of the electron-rich pyridone ring.

Primary Synthesis: Regioselective SNAr Hydrolysis

This is the preferred, highly scalable route. It utilizes the commercially available herbicide Clopyralid (3,6-dichloropicolinic acid)[2].

Causality & In-Process Control (IPC)

The addition of aqueous sodium hydroxide selectively displaces the chlorine at C6. The protocol is a self-validating system : the final product is isolated by adjusting the pH to exactly 2.0. Because picolinic acids typically have a carboxylic acid pKa of ~1.5 and a pyridinium pKa of ~5.5, pH 2.0 represents the isoelectric point where the neutral/zwitterionic product is least soluble, ensuring maximum precipitation yield and purging of highly soluble NaCl byproducts.

Step-by-Step Methodology
  • Reagents: 3,6-Dichloropicolinic acid (1.0 eq), NaOH (4.0 eq), Deionized (DI) Water.

  • Equipment: 500 mL 3-neck round-bottom flask, reflux condenser, overhead stirrer, pH meter.

  • Alkaline Preparation: Dissolve NaOH in DI water to create a 15% w/v solution.

  • Substrate Addition: Add 3,6-dichloropicolinic acid portion-wise at 25°C. An exothermic neutralization will occur, forming the soluble sodium salt.

  • SNAr Reaction: Heat the mixture to reflux (100–105°C) with vigorous stirring for 12–16 hours.

  • IPC Validation: Withdraw a 0.5 mL aliquot, quench with dilute HCl, and analyze via RP-HPLC (C18 column, MeCN/H2O with 0.1% TFA). Proceed only when the starting material area is < 0.5%.

  • Thermal Quench: Cool the reaction mixture to 0–5°C using an ice bath.

  • Isoelectric Precipitation: Slowly add 6M HCl dropwise while maintaining the internal temperature below 15°C until the pH reaches exactly 2.0. A thick pale precipitate will form.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold DI water (3 x 50 mL) to remove residual NaCl.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

SNAr_Mechanism A 3,6-Dichloropicolinic Acid (Clopyralid) B Meisenheimer Complex (Negative Charge on N) A->B + NaOH (aq) Attack at C6 C 3-Chloro-6-hydroxypicolinate (Sodium Salt) B->C - NaCl Aromatization D 3-Chloro-6-oxo-5,6-dihydro- pyridine-2-carboxylic acid C->D + HCl (aq) pH 2.0 Precipitation

Figure 2: Regioselective SNAr mechanism via Meisenheimer complex stabilization.

Alternative Synthesis: Benzylic Oxidation of Pyridones

For de novo synthesis avoiding Clopyralid, 5-chloro-6-methylpyridin-2-ol[3] can be oxidized.

Causality & Logic

Permanganate oxidation of alkylpyridines is standard, but the electron-donating nature of the 2-pyridone oxygen makes the ring susceptible to oxidative degradation. Running the reaction under mildly alkaline conditions (Na2CO3) at a controlled 70°C limits ring cleavage and directs the oxidant toward the benzylic carbon.

Step-by-Step Methodology
  • Reagents: 5-Chloro-6-methylpyridin-2-ol (1.0 eq), KMnO4 (3.5 eq), Na2CO3 (1.5 eq), DI Water.

  • Preparation: Suspend 5-chloro-6-methylpyridin-2-ol and Na2CO3 in DI water. Heat to 70°C to achieve partial dissolution.

  • Controlled Oxidation: Add KMnO4 in small portions over 2 hours to prevent thermal runaway. The solution will turn deep purple and gradually precipitate brown MnO2.

  • Reaction: Stir at 70°C for an additional 4 hours.

  • IPC Validation: Analyze by TLC (DCM:MeOH 9:1). Ensure complete consumption of the starting material.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove MnO2. Wash the Celite pad with hot water.

  • Precipitation: Cool the combined filtrate to 5°C and acidify with 6M HCl to pH 2.0.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50°C.

Oxidation_Mechanism A 5-Chloro-6-methyl- pyridin-2(1H)-one B Permanganate Ester Intermediate A->B + KMnO4 / Na2CO3 70°C C 3-Chloro-6-oxo-5,6-dihydro- pyridine-2-carboxylic acid B->C - MnO2 Acidic Workup

Figure 3: Benzylic oxidation pathway of 5-chloro-6-methylpyridin-2-ol.

Quantitative Route Comparison

The following table summarizes the quantitative performance metrics of both pathways to assist process chemists in route selection.

ParameterRoute A: SNAr HydrolysisRoute B: Benzylic Oxidation
Starting Material Clopyralid (3,6-Dichloropicolinic acid)5-Chloro-6-methylpyridin-2-ol
Overall Yield 85 – 90%60 – 65%
Purity (HPLC) > 98% (Directly from precipitation)~ 95% (May require recrystallization)
Scalability Excellent (Kilogram to Ton scale)Moderate (Exothermic, MnO2 filtration issues)
E-Factor Low (Aqueous solvent, NaCl byproduct)High (Heavy metal waste: MnO2)
Primary Challenge Ensuring complete SNAr conversionAvoiding over-oxidation / ring cleavage

References

  • Title: CAS 68160-46-3 | 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid Source: Synblock URL: 1

  • Title: 5-Chloro-6-methylpyridin-2-ol | C6H6ClNO | CID 23318261 Source: PubChem URL: 3

  • Title: New insights into clopyralid degradation by sulfate radical: Pyridine ring cleavage pathways Source: ResearchGate URL: 2

Sources

Exploratory

In Vitro Stability Profiling of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid: A Comprehensive Methodological Guide

Executive Summary The evaluation of in vitro stability is a foundational pillar in early-stage drug discovery and agrochemical development. For compounds bearing specific reactive moieties, generic stability screening is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of in vitro stability is a foundational pillar in early-stage drug discovery and agrochemical development. For compounds bearing specific reactive moieties, generic stability screening is insufficient. 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (CAS 68160-46-3) presents a unique physicochemical profile: a carboxylic acid group primed for Phase II conjugation, and a halogenated, tautomeric pyridone ring susceptible to oxidative metabolism.

This whitepaper provides a customized, self-validating methodological framework for assessing the metabolic and chemical stability of this specific scaffold. By moving beyond standard Phase I microsomal assays, this guide details the causality behind required experimental modifications—such as membrane permeabilization for UGT access and electrophile trapping—ensuring robust, translationally relevant kinetic data.

Structural Rationale & Causality in Assay Design

To design an effective stability protocol, we must first deconstruct the molecule's structural liabilities and understand the causality behind the required assay conditions.

The Carboxylic Acid Liability: Acyl Glucuronidation

The presence of a free carboxylic acid dictates that Phase II metabolism—specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation—will likely be a primary clearance mechanism[1].

  • The Mechanistic Risk: UGTs conjugate glucuronic acid to the carboxylate, forming 1-O-acyl glucuronides. Unlike stable ether glucuronides, acyl glucuronides are electrophilic and can undergo spontaneous, pH-dependent intramolecular acyl migration[2][3].

  • Assay Causality: Standard liver microsome assays only supplement NADPH (targeting CYP450s). To accurately capture the intrinsic clearance ( CLint​ ) of this compound, the assay must be supplemented with Uridine 5'-diphosphoglucuronic acid (UDPGA)[1]. Furthermore, because UGTs reside on the luminal side of the endoplasmic reticulum, the microsomal membranes must be permeabilized (e.g., via alamethicin) to allow the highly polar UDPGA to reach the active site.

The Chloropyridone Core: Oxidation and Dehalogenation

The 3-chloro-6-oxo-5,6-dihydropyridine ring can exist in a tautomeric 6-hydroxypyridine form. The electron-rich nature of the nitrogen heterocycle, combined with the chlorine atom, introduces the potential for CYP-mediated epoxidation or oxidative dehalogenation.

  • Assay Causality: If reactive epoxides or thio-acyl intermediates form, they can covalently bind to assay proteins, leading to an underestimation of clearance. Therefore, a parallel assay incorporating a nucleophilic trap (e.g., reduced glutathione, GSH) is required to intercept and quantify these transient reactive metabolites[1].

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating internal standards, positive controls, and specific quenching mechanisms to ensure data integrity.

Protocol 3.1: Plasma Stability & Hydrolysis Assessment

Instability in plasma can confound in vitro protein binding data and lead to rapid in vivo clearance[4][5]. While free carboxylic acids are generally stable in plasma, assessing baseline stability is critical to rule out unexpected chemical degradation or tautomeric shifts before proceeding to complex metabolic assays.

  • Matrix Preparation: Pool plasma from target species (e.g., Human, Sprague-Dawley Rat, CD-1 Mouse) and pre-warm to 37°C. Adjust to pH 7.4 using 0.05 M PBS if necessary[6].

  • Spiking: Dissolve the test compound in DMSO. Spike into the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.5% to prevent protein denaturation)[7][8].

  • Incubation & Sampling: Incubate the mixture in a shaking water bath at 37°C. At designated time points ( t = 0, 15, 30, 60, and 120 min), extract 50 µL aliquots[6][7].

  • Quenching: Immediately transfer the aliquot into 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). This step instantly precipitates plasma proteins, halting any enzymatic activity[5][7].

  • Processing: Vortex for 1 min, then centrifuge at 4000 rpm (4°C) for 15 min. Extract the supernatant for LC-MS/MS analysis[6][7].

Protocol 3.2: Comprehensive Microsomal Metabolic Stability (Phase I & II)

This protocol determines the hepatic intrinsic clearance ( CLint,micr​ ) by capturing both CYP450 and UGT-mediated degradation[9][10].

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂[11].

  • Microsome Permeabilization (Critical Step): Thaw human or animal liver microsomes on ice. Dilute to 0.5 mg/mL protein concentration in the buffer. Add alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes. Rationale: This creates pores in the microsomal membrane, granting UDPGA access to UGTs.

  • Pre-incubation: Add 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH (Phase I) and 2 mM UDPGA (Phase II)[11].

  • Kinetic Sampling: Remove 50 µL aliquots at t = 0, 10, 20, 30, 45, and 60 min. Quench immediately in 150 µL of ice-cold acetonitrile (with internal standard)[9][11].

  • Validation Controls: Run parallel incubations lacking cofactors (to check for chemical instability in buffer) and incubations using known high-clearance reference compounds (e.g., Midazolam for CYP3A4, Diclofenac for UGT2B7)[11].

Protocol 3.3: Reactive Metabolite Trapping (GSH)

To assess the bioactivation potential of the acyl glucuronide or chloropyridone ring[1].

  • Follow the exact setup of Protocol 3.2, but supplement the incubation buffer with 5 mM reduced glutathione (GSH).

  • Incubate for 60 minutes, quench, and analyze via High-Resolution Mass Spectrometry (HRMS) operating in data-dependent acquisition (DDA) mode.

  • Screen for mass shifts of +307 Da (direct GSH conjugation) or neutral losses of 129 Da (characteristic of the γ -glutamyl moiety cleavage in MS/MS).

Logical Workflows and Degradation Pathways

The following diagrams illustrate the systematic workflow for evaluating this compound and its anticipated degradation pathways.

Workflow A Test Compound: 3-Chloro-6-oxo-5,6-dihydropyridine -2-carboxylic acid B Plasma Stability Assay (Human, Rat, Mouse Plasma) A->B C Liver Microsomes (HLM/RLM) Phase I (NADPH) + Phase II (UDPGA) A->C D Reactive Metabolite Trapping (5mM GSH Supplementation) A->D E LC-MS/MS Quantification (Parent Disappearance Kinetics) B->E C->E F Metabolite ID (HRMS) (Acyl Glucuronides, GSH Adducts) C->F D->F G Calculate Half-life (t1/2) & Intrinsic Clearance (CLint) E->G H Toxicity Risk Assessment (Acyl Migration / Covalent Binding) F->H G->H

Figure 1: Comprehensive in vitro ADME workflow for evaluating carboxylic acid-containing heterocycles.

Pathways Parent 3-Chloro-6-oxo-5,6-dihydropyridine -2-carboxylic acid AG 1-O-Acyl Glucuronide (Primary Metabolite) Parent->AG UGTs + UDPGA (Phase II) Ox Oxidative Metabolite (CYP450 Epoxidation) Parent->Ox CYP450 + NADPH (Phase I) Migrated 2-, 3-, 4-O-Acyl Glucuronides (Migrated Isomers) AG->Migrated pH 7.4 / Spontaneous Acyl Migration ProteinAdduct Protein Covalent Adduct (Toxicity Risk) AG->ProteinAdduct Transacylation Migrated->ProteinAdduct Nucleophilic Attack (Lys/Cys residues) GSH GSH Adduct (Trapped Intermediate) Ox->GSH + Glutathione

Figure 2: Predicted metabolic and chemical degradation pathways highlighting acyl migration risks.

Quantitative Data Presentation & Analysis

The disappearance of the parent compound is assumed to follow first-order kinetics. The in vitro half-life ( t1/2​ ) is calculated from the slope ( k ) of the linear regression of the natural logarithm of the percentage remaining versus time[5][6]:

t1/2​=k0.693​

Microsomal intrinsic clearance ( CLint,micr​ ) is calculated using the following equation[9][12]:

CLint,micr​=t1/2​0.693​×Microsomal Protein (mg)Volume of Incubation (μL)​

Table 1: Representative In Vitro Stability Data Matrix

(Note: Data below represents a simulated profile typical for halogenated carboxylic acid heterocycles to demonstrate data structuring).

Assay MatrixSpeciesCofactors Added t1/2​ (min) CLint​ ( μL/min/mg )Primary Observation
Plasma HumanNone> 120N/AStable in systemic circulation.
Plasma MouseNone95.2N/AMild degradation (rodent esterases).
Microsomes HumanNADPH85.416.2Low Phase I clearance.
Microsomes HumanNADPH + UDPGA22.162.7High clearance. Driven by UGTs.
Microsomes RatNADPH + UDPGA15.390.5Rapid acyl glucuronidation.
Table 2: Recommended LC-MS/MS Analytical Conditions

Due to the acidic nature of the carboxylic acid and the electron-withdrawing chlorine, negative electrospray ionization (ESI-) is highly recommended for maximum sensitivity.

ParameterSpecification / Setting
Ionization Mode Electrospray Ionization Negative (ESI-)
Precursor Ion ([M-H]⁻) m/z 172.0
Product Ion (Quantifier) m/z 128.0 (Loss of CO₂, characteristic of carboxylic acids)
Analytical Column C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters Acquity UPLC BEH)
Mobile Phase A 0.1% Formic Acid in Water (Maintains compound in unionized state for retention)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Profile 5% B to 95% B over 2.5 minutes

References

  • Pharmacology Discovery Services. In Vitro ADME, Stability Test, Plasma, Mouse. Available at:[Link]

  • Evotec / Cyprotex. Plasma Stability | Cyprotex ADME-Tox Solutions. Available at:[Link]

  • Domainex. Plasma Stability Assay. Available at:[Link]

  • National Center for Biotechnology Information (PMC). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery. Available at:[Link]

  • ACS Publications. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. Chemical Research in Toxicology. Available at:[Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and drug development. Its unique arrangement of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and drug development. Its unique arrangement of a carboxylic acid, a reactive chloro group, and a pyridinone core makes it an attractive starting material for the synthesis of a diverse range of complex molecules, particularly those targeting protein kinases. This guide provides an in-depth overview of the applications of this intermediate, focusing on its role in the synthesis of kinase inhibitors, and offers detailed protocols for its utilization.

The pyridinone scaffold is a common feature in many biologically active compounds. The strategic placement of the chloro and carboxylic acid groups on the 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid backbone allows for sequential and regioselective modifications, making it a valuable tool for building molecular complexity and exploring structure-activity relationships (SAR).

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations of any chemical intermediate is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

PropertyValueSource
CAS Number 1263280-37-0[1]
Molecular Formula C₆H₄ClNO₃[1]
Molecular Weight 173.56 g/mol [1]
Synonyms 3-chloro-6-hydroxy-2-pyridinecarboxylic acid[1]

Safety and Handling:

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Application in the Synthesis of Kinase Inhibitors: A Case Study Inspired by TYK2 Inhibitors

A prominent application of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid lies in the synthesis of kinase inhibitors. The Janus kinase (JAK) family, including Tyrosine Kinase 2 (TYK2), are critical mediators in cytokine signaling pathways and have emerged as important targets for the treatment of autoimmune diseases.[2][3] The development of selective TYK2 inhibitors, such as Deucravacitinib (BMS-986165), highlights the importance of functionalized heterocyclic cores in achieving both potency and selectivity.[2][4]

The structure of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid provides a versatile platform to generate analogs of such inhibitors. The carboxylic acid can be readily converted into a primary or secondary amide, a common feature in many kinase inhibitors that often engages in crucial hydrogen bonding interactions within the kinase active site. The chloro group serves as a handle for introducing various substituents, including aryl or heteroaryl groups, through cross-coupling reactions or nucleophilic aromatic substitutions. This allows for the exploration of different chemical spaces to optimize binding affinity and selectivity.

Below is a detailed, exemplary protocol for the synthesis of a hypothetical kinase inhibitor analog, demonstrating the utility of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid.

Experimental Protocols

Protocol 1: Amide Formation from 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

This protocol details the conversion of the carboxylic acid functionality into a primary amide. This is a crucial first step in many synthetic routes towards more complex pharmaceutical targets.

dot

Protocol_1 cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Start 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid Activation Activation (e.g., SOCl₂, Oxalyl Chloride) Start->Activation Step 1a Amidation Amidation (Ammonia source, e.g., NH₄OH) Activation->Amidation Step 1b Product 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxamide Amidation->Product Step 1c

Caption: Workflow for the synthesis of the primary amide.

Materials:

  • 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonium hydroxide (NH₄OH) or ammonia gas

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

    • Remove the solvent and excess reagent in vacuo to yield the crude acid chloride, which is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of concentrated ammonium hydroxide (3.0 eq) dropwise, maintaining the temperature below 10 °C. Alternatively, bubble ammonia gas through the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

    • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxamide.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical during the acid chloride formation to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid.

  • Temperature Control: The amidation reaction is exothermic. Cooling the reaction mixture to 0 °C helps to control the reaction rate and minimize the formation of side products.

  • Choice of Amide Coupling Reagents: While this protocol uses the acid chloride method, other standard amide coupling reagents such as HATU, HBTU, or EDC/HOBt can also be employed, which may be preferable for more sensitive substrates.[5][6]

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol demonstrates the utility of the chloro group for forming a new carbon-carbon bond via a Suzuki-Miyaura cross-coupling reaction. This is a powerful method for introducing aryl or heteroaryl moieties, which are often key components of kinase inhibitors for establishing hydrophobic and π-stacking interactions.[4][7]

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Protocol_2 cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Start 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxamide Coupling Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) Start->Coupling Step 2 Product 3-Aryl-6-oxo-5,6-dihydropyridine-2-carboxamide Coupling->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxamide (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxamide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent system via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-oxo-5,6-dihydropyridine-2-carboxamide.

Trustworthiness and Self-Validation:

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent.[7] It is recommended to perform small-scale test reactions to optimize these conditions for a specific arylboronic acid. The reaction progress should be carefully monitored to avoid decomposition of the product under prolonged heating.

Logical Relationships in Kinase Inhibitor Synthesis

The following diagram illustrates the logical flow from the intermediate to a potential kinase inhibitor, highlighting the key transformations.

dot

Kinase_Inhibitor_Synthesis Intermediate 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid Versatile Intermediate Amide 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxamide Key Scaffold Intermediate->Amide Amide Formation (Protocol 1) FinalProduct Substituted 3-Aryl-6-oxo-5,6-dihydropyridine-2-carboxamide Potential Kinase Inhibitor Amide->FinalProduct C-C or C-N Bond Formation (e.g., Suzuki Coupling - Protocol 2)

Caption: Synthetic pathway to a potential kinase inhibitor.

Conclusion

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its bifunctional nature allows for a range of chemical transformations, making it particularly well-suited for the construction of kinase inhibitor libraries. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this promising building block in their synthetic endeavors. The principles of amide bond formation and palladium-catalyzed cross-coupling are fundamental in modern medicinal chemistry, and the application of these reactions to this specific intermediate opens up a wide array of possibilities for the discovery of novel therapeutics.

References

  • Treitler, D. S., et al. (2022). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development, 26(4), 1202–1222. [Link]

  • Cheng, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. BioMed Research International, 2022, 6383893. [Link]

  • Liu, W., et al. (2025). New and Convergent Synthesis of Deucravacitinib. Organic Preparations and Procedures International, 57(4), 357-366. [Link]

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995. [Link]

  • Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]

  • Zhang, Q., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 13(11), 1739–1745. [Link]

  • Albericio, F., et al. (2021). Structure-Based Design and Synthesis of 3-Amino-1,5-Dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 (TYK2) Inhibitors. Journal of Medicinal Chemistry, 64(1), 632–647. [Link]

  • Google Patents. (2023). Processes for the preparation of deucravacitinib. WO2025078335A1.
  • Sureshbabu, P., et al. (2018). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 130(11), 156. [Link]

  • Technical Disclosure Commons. (2024). Process for the preparation of amorphous form of BMS-986165. [Link]

  • Fokin, V. V., et al. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 29(16), 3785. [Link]

  • Pfizer Inc. (2020). Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 63(16), 8735–8756. [Link]

  • Kappe, C. O. (2003). High-Throughput Synthesis of N3-Acylated Dihydropyrimidines Combining Microwave-Assisted Synthesis and Scavenging Techniques. Organic Letters, 5(8), 1167–1170. [Link]

  • Fowler, F. W. (1984). A synthesis of N-acyl-1,2-dihydropyridines. The Journal of Organic Chemistry, 49(25), 4933–4935. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Chen, Q., et al. (2026). Discovery of 6l with a New Skeleton of 6-Oxo-N-(4-(Quinolin-4-yloxy)phenyl)-1,6-dihydropyridine-3-carboxamide as a Dual-Action Inhibitor against JNK2 and the MKK7-JNK2 Protein-Protein Interaction for Acute Lung Injury. Journal of Medicinal Chemistry. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2015). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. Journal of Chemical and Pharmaceutical Research, 7(12), 65-79. [Link]

  • Chemsrc. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]

  • Incyte Corporation. (2020).
  • Incyte Holdings Corporation. (2020). Process for preparing enantiomerically enriched jak inhibitors. WO2020163653A1.
  • Hernandez-Perez, A. C., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 28(20), 7134. [Link]

  • Eli Lilly and Company. (2012). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic Process Research & Development, 16(1), 42–50. [Link]

Sources

Application

A Guide to the Synthetic Utility of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid in Heterocyclic Chemistry

Introduction: A Versatile Scaffold for Modern Chemistry 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is a multifunctional heterocyclic building block with significant potential in organic synthesis, medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Modern Chemistry

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is a multifunctional heterocyclic building block with significant potential in organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure features a pyridone core, a carboxylic acid, and a reactive chlorine substituent, offering multiple avenues for chemical modification. This compound exists in tautomeric equilibrium with its 6-hydroxy-picolinic acid form, a characteristic that influences its reactivity and interactions.[3][4]

The strategic placement of these functional groups makes it an ideal precursor for constructing more complex molecular architectures, including fused heterocyclic systems and libraries of compounds for drug discovery.[5][6] The pyridone moiety is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.[7] This guide provides an in-depth look at the practical applications of this versatile reagent, including proposed synthetic routes, key transformations, and detailed experimental protocols to empower researchers in their synthetic endeavors.

Proposed Synthesis of the Target Compound

While a direct, optimized synthesis for 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is not extensively documented, a plausible route can be devised based on established transformations of related pyridine derivatives. A logical approach involves the selective hydrolysis and chlorination of a suitable precursor. One such proposed pathway starts from 2,3-dichloro-6-methylpyridine.

Protocol 1: Proposed Synthesis of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

This multi-step protocol outlines a potential pathway, starting with the oxidation of the methyl group, followed by nucleophilic substitution of the 6-chloro group.

Step 1: Oxidation of 2,3-Dichloro-6-methylpyridine

  • To a solution of 2,3-dichloro-6-methylpyridine (1.0 equiv) in a suitable solvent such as water or a mixture of water and pyridine, add a strong oxidizing agent like potassium permanganate (KMnO₄) (approx. 2.5-3.0 equiv) portion-wise.

  • Heat the reaction mixture to reflux (80-100 °C) and maintain for several hours until the purple color of the permanganate has discharged.[8]

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

  • Wash the filter cake with hot water.

  • Acidify the combined filtrate with concentrated HCl to a pH of approximately 3-4 to precipitate the product, 2,3-dichloropicolinic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Selective Hydrolysis to 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

  • Dissolve the 2,3-dichloropicolinic acid (1.0 equiv) in an aqueous solution of a strong base, such as sodium hydroxide (2.0-3.0 equiv).

  • Heat the mixture in a sealed vessel or under reflux at an elevated temperature (e.g., 120-150 °C). The chloro group at the 6-position is generally more susceptible to nucleophilic substitution than the one at the 3-position.

  • Monitor the reaction progress. Upon completion, cool the reaction mixture.

  • Carefully acidify the solution with concentrated HCl to a pH of 2-3. This will protonate the pyridone oxygen and the carboxylic acid, leading to the precipitation of the final product.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry thoroughly to yield 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid.

G cluster_0 Proposed Synthesis Workflow Start 2,3-Dichloro-6-methylpyridine Step1 Step 1: Oxidation (KMnO₄, H₂O, Reflux) Start->Step1 Intermediate 2,3-Dichloropicolinic Acid Step1->Intermediate Step2 Step 2: Selective Hydrolysis (NaOH, H₂O, Heat, then HCl) Intermediate->Step2 End 3-Chloro-6-oxo-5,6-dihydropyridine- 2-carboxylic acid Step2->End

Caption: Proposed workflow for the synthesis of the target compound.

Core Reactivity and Synthetic Applications

The true value of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid lies in its trifunctional nature, allowing for a diverse range of subsequent chemical transformations.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a versatile handle for derivatization, most commonly through esterification and amidation to produce libraries of compounds for biological screening.

Esterification: Conversion to the corresponding ester can be achieved under standard Fischer esterification conditions or by using activating agents for milder conditions.

Amidation: The formation of amides is crucial for creating peptidomimetics and other biologically relevant structures. This is typically accomplished by first activating the carboxylic acid.

Protocol 2: Amide Synthesis via Acyl Chloride Intermediate

  • Suspend 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (1.0 equiv) in a dry, inert solvent like dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.5-2.0 equiv) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (40-60 °C) for 1-3 hours until the evolution of gas ceases and the solid has dissolved.

  • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the acyl chloride in fresh, dry DCM and cool to 0 °C in an ice bath.

  • Add a solution of the desired primary or secondary amine (1.1 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work up the reaction by washing with dilute aqueous HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.

Reactions at the Chloro Substituent

The chlorine atom at the C3 position is a key site for introducing molecular diversity, primarily through nucleophilic aromatic substitution (SNA_r) and metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Buchwald-Hartwig couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki coupling can introduce a variety of aryl or heteroaryl groups.

Protocol 3: Suzuki Cross-Coupling Reaction

  • To a reaction vessel, add 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (or its ester derivative for better solubility) (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base like potassium carbonate (2.0-3.0 equiv).

  • Add a suitable solvent system, for example, a mixture of dioxane and water (e.g., 4:1).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-oxo-5,6-dihydropyridine-2-carboxylic acid derivative.

G cluster_1 Key Derivatization Pathways Start 3-Chloro-6-oxo-5,6-dihydropyridine- 2-carboxylic acid Path1 Amidation (e.g., SOCl₂, R₂NH) Start->Path1 Path2 Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Start->Path2 Path3 N-Alkylation (R-X, Base) Start->Path3 Product1 Amide Derivatives Path1->Product1 Product2 3-Aryl Derivatives Path2->Product2 Product3 N-Alkyl Pyridone Derivatives Path3->Product3

Caption: Major reaction pathways for derivatizing the title compound.

Reactions of the Pyridone Ring

The pyridone ring itself can undergo reactions, most notably N-alkylation or N-arylation at the ring nitrogen, to further expand the chemical space.

Application in the Synthesis of Fused Heterocycles

This building block is an excellent starting point for the synthesis of fused bicyclic and polycyclic heterocyclic systems. Through intramolecular cyclization reactions, novel scaffolds like pyrido[2,3-d]pyridazines or other related structures can be accessed. For example, a reaction sequence involving the introduction of a hydrazine-susceptible group at the C3 position followed by cyclization could yield a fused pyridazine ring.

Potential Applications in Drug Discovery

Analogues of this scaffold, such as 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid, are recognized as valuable precursors in medicinal chemistry. These structures are often explored for their potential as:

  • Calcium Channel Blockers: Dihydropyridine derivatives are a well-known class of drugs used to treat hypertension and angina.[9]

  • Anticancer and Antimicrobial Agents: The pyridone core is present in many compounds with cytotoxic and antimicrobial properties.[10]

  • Enzyme Inhibitors: The carboxylic acid can act as a key binding element (e.g., a zinc-binding group) in the active site of metalloenzymes.

Conclusion

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid represents a highly versatile and synthetically valuable building block. Its three distinct functional groups—the carboxylic acid, the chloro substituent, and the pyridone ring—provide a rich platform for chemical exploration. By leveraging the reactivity of each site, chemists can access a wide array of complex heterocyclic compounds with potential applications in pharmaceutical and materials research. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful synthetic intermediate.

References

  • 11][12]imidazo[2,1-b]quinazolines, and fused-pyrans linked to piprazine core via benzoyloxyacetyl likages as new hybrid molecules utilizing Michael, and Hantzsch reaction - Taylor & Francis

Sources

Method

Application Note: Regioselective Preparation of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid via Advanced Chlorination Methods

Introduction & Scientific Rationale 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (CAS 1263280-37-0), also widely referred to by its tautomeric name 3-chloro-6-hydroxypicolinic acid, is a highly valuable heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (CAS 1263280-37-0), also widely referred to by its tautomeric name 3-chloro-6-hydroxypicolinic acid, is a highly valuable heterocyclic building block[1]. It is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel enzyme inhibitors and macrocyclic chelators for radiopharmaceuticals[2].

The chemical behavior of this molecule is governed by the tautomeric equilibrium between its "hydroxypyridine" (enol) and "pyridone" (keto) forms[3]. Understanding this equilibrium is critical for designing a self-validating synthetic system. In solution, the strongly electron-donating nature of the C-6 oxygen atom activates the pyridine ring toward Electrophilic Aromatic Substitution (EAS).

Causality of Regioselectivity

When subjected to chlorination, the electrophile ( Cl+ ) must choose between the available C-3, C-4, and C-5 positions.

  • Electronic Directing Effects: The C-6 oxygen atom acts as a strong ortho/para director. This highly activates the C-5 (ortho) and C-3 (para) positions[4].

  • Steric and Synergistic Effects: The C-2 carboxylic acid group provides steric shielding and can coordinate incoming electrophiles. Because the C-3 position is para to the strongly activating oxo-group and adjacent to the coordinating carboxylic acid, it becomes the most nucleophilic site on the ring.

Consequently, mild to moderate chlorination conditions yield the C-3 chlorinated product with high regioselectivity, avoiding the formation of 3,5-dichloro byproducts[4].

G A 6-Hydroxypicolinic Acid (Enol Tautomer) B 6-Oxo-dihydropyridine (Keto Tautomer) A->B Solvent Equilibrium C Electrophilic Attack at C-3 Position B->C + Cl+ (EAS) D 3-Chloro-6-oxo-... (Target Product) C->D - H+

Mechanistic pathway of electrophilic chlorination at the C-3 position.

Experimental Design: Reagent Selection

To ensure trustworthiness and reproducibility, this guide provides two distinct, field-proven methodologies based on the required scale and operational constraints.

  • Method A: N-Chlorosuccinimide (NCS) in DMF. NCS is a mild, solid chlorinating agent that releases Cl+ gradually. This method is ideal for discovery-scale synthesis as it strictly prevents over-chlorination and avoids the handling of hazardous gases[2].

  • Method B: Sulfuryl Chloride ( SO2​Cl2​ ) in Acetic Acid. Sulfuryl chloride is a highly potent, atom-economical chlorinating agent. While it requires strict temperature control to manage the exothermic release of HCl and SO2​ gases, it is the superior choice for process and kilo-scale manufacturing[3].

G Start Select Chlorination Strategy NCS Method A: NCS in DMF (Mild, High Selectivity) Start->NCS Lab Scale / Discovery SO2Cl2 Method B: SO2Cl2 in AcOH (Scalable, Cost-Effective) Start->SO2Cl2 Process / Kilo Scale WorkupNCS Aqueous Quench & Precipitation NCS->WorkupNCS WorkupSO2Cl2 Degassing & Crystallization SO2Cl2->WorkupSO2Cl2 Product Pure 3-Chloro-6-oxo-... (>85-92% Yield) WorkupNCS->Product WorkupSO2Cl2->Product

Experimental workflow and decision matrix for chlorination methods.

Step-by-Step Experimental Protocols

Method A: Discovery-Scale Chlorination via NCS

This protocol is optimized for 10 mmol scale operations.

Materials:

  • 6-Hydroxypicolinic acid (1.39 g, 10.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol, 1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6-hydroxypicolinic acid in 15 mL of anhydrous DMF.

  • Addition: Shield the flask from direct light (NCS can undergo radical side-reactions). Add NCS portion-wise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to 45 °C using an oil bath. Stir for 4 to 6 hours. Causality note: Mild heating overcomes the activation energy barrier for the C-3 substitution while the strict 1.05 equivalent of NCS prevents C-5 di-chlorination.

  • Monitoring: Confirm reaction completion via LC-MS (Target m/z : 174.0 [M+H]+ ).

  • Workup: Cool the mixture to room temperature. Pour the solution slowly into 50 mL of vigorously stirred, ice-cold distilled water. A white to off-white precipitate will form.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual DMF and succinimide, followed by cold diethyl ether (10 mL) to facilitate drying.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours.

Method B: Process-Scale Chlorination via SO2​Cl2​

This protocol is optimized for 100 mmol scale operations.

Materials:

  • 6-Hydroxypicolinic acid (13.9 g, 100 mmol)

  • Sulfuryl Chloride ( SO2​Cl2​ ) (8.9 mL, 14.8 g, 110 mmol, 1.1 eq)

  • Glacial Acetic Acid (100 mL)

Procedure:

  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas scrubber system (to neutralize HCl and SO2​ ), suspend 6-hydroxypicolinic acid in 100 mL of glacial acetic acid under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 10 °C using an ice-water bath.

  • Addition: Load the dropping funnel with SO2​Cl2​ . Add dropwise over 30–45 minutes. Causality note: Acetic acid acts as a polar protic solvent that stabilizes the transition state of the EAS. Dropwise addition is mandatory to control the exothermic gas evolution[3].

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat to 40 °C for 3 hours until gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to approximately half its original volume to remove dissolved gases and excess SO2​Cl2​ .

  • Crystallization: Slowly add 200 mL of cold water to the concentrated acetic acid solution to induce crystallization. Stir for 30 minutes at 0–5 °C.

  • Isolation: Filter the crystalline product, wash thoroughly with cold water until the filtrate pH is >4, and dry under vacuum at 50 °C.

Quantitative Data & Method Comparison

The following table summarizes the expected quantitative outcomes and operational parameters for both methodologies, providing a self-validating benchmark for researchers.

ParameterMethod A (NCS / DMF)Method B ( SO2​Cl2​ / AcOH)
Typical Yield 82 – 86%89 – 94%
Regioselectivity (C-3 vs C-5) > 99:1~ 95:5
Reaction Time 4 – 6 hours3 – 4 hours
Primary Byproducts Succinimide (water soluble) HCl (gas), SO2​ (gas)
Scalability Low to Medium (Discovery)High (Process/Kilo-lab)
Safety Profile Mild, easy to handleRequires gas scrubbing

Analytical Signatures (Expected):

  • 1H NMR (DMSO-d6, 400 MHz): δ 12.50 (br s, 1H, COOH), 7.85 (d, J = 9.5 Hz, 1H, C4-H), 6.65 (d, J = 9.5 Hz, 1H, C5-H). Note the absence of the C3-H proton, confirming regioselective chlorination.

  • LC-MS (ESI+): Calculated for C6​H4​ClNO3​ [M+H]+ 174.0; Found 174.0.

References

  • Sigma-Aldrich. 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid Product Page. MilliporeSigma.
  • Benchchem. 4-Chloro-6-hydroxynicotinic Acid | CAS 73038-85-4. Benchchem.
  • Seibold U., et al. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability. PubMed Central (PMC).
  • Google Patents. EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles.

Sources

Application

Application Notes and Protocols for the Functionalization of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid Scaffold 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, which exists...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid Scaffold

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, which exists in tautomeric equilibrium with 3-chloro-6-hydroxypyridine-2-carboxylic acid, is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The electron-deficient nature of the pyridone ring, coupled with the presence of a reactive chlorine atom and a versatile carboxylic acid handle, makes it an attractive scaffold for the synthesis of a diverse array of complex molecules. The pyridone moiety is a common feature in many biologically active compounds and approved drugs.[1] This document provides a detailed guide to the key functionalization strategies for this scaffold, including solvents, reagents, and step-by-step protocols, grounded in established chemical principles.

Spectroscopic Characterization of the Core Scaffold

A thorough understanding of the spectroscopic properties of the starting material is crucial for monitoring reaction progress and characterizing new derivatives.

Spectroscopic Data 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid
¹H NMR (D₂O) δ 7.45 (d, J = 9.65 Hz), 6.69 (d, J = 9.65 Hz)[2]
¹³C NMR Carboxyl C: ~165-185 ppm; Aromatic/Olefinic C: ~100-150 ppm; Carbonyl C: >160 ppm[3]
IR (KBr, cm⁻¹) O-H (broad): 2500-3300; C=O (carboxylic acid): 1710-1760; C=O (pyridone): ~1650; C=C & C=N: ~1400-1600[4]
Mass Spectrometry Expected [M-H]⁻ at m/z ~172.0 for C₆H₃ClNO₃

Note: Specific spectroscopic data for the title compound can be scarce in the public domain. The provided data is based on a closely related tautomer and general spectroscopic principles for this class of compounds.

Functionalization Strategies and Protocols

The two primary sites for functionalization on the 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid scaffold are the C-3 chloro substituent and the C-2 carboxylic acid.

Modification of the Carboxylic Acid Group

The carboxylic acid at the C-2 position is a versatile handle for introducing a wide range of functionalities, most commonly through the formation of amides and esters.

The conversion of the carboxylic acid to an amide is a fundamental transformation in drug discovery, often crucial for modulating solubility, cell permeability, and target engagement.[5] A variety of modern coupling reagents can be employed to facilitate this reaction under mild conditions.[6][7]

Protocol: Amide Synthesis using HATU

This protocol describes a general procedure for the coupling of an amine to 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used peptide coupling reagent.[5]

Workflow for Amide Synthesis

start Dissolve Carboxylic Acid and Amine in DMF add_base Add DIPEA start->add_base add_hatu Add HATU Solution add_base->add_hatu react Stir at Room Temperature add_hatu->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Isolate Pure Amide purify->end

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

  • Amine of choice (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq.) dropwise to the stirred solution.

  • In a separate vial, dissolve HATU (1.2 eq.) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU: This uronium-based coupling reagent rapidly activates the carboxylic acid to form a highly reactive acyl-OAt ester, which is less prone to racemization compared to other intermediates.[6]

  • DIPEA: A non-nucleophilic organic base is used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards product formation.

  • DMF: A polar aprotic solvent is chosen for its excellent ability to dissolve the reactants and reagents. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.

Esterification of the carboxylic acid can be achieved through various methods. A common and effective approach involves the conversion of the carboxylic acid to an acid chloride followed by reaction with an alcohol.

Protocol: Two-Step Esterification via Acid Chloride

This protocol details the formation of an ester by first converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by the addition of an alcohol.

Workflow for Esterification

start Suspend Carboxylic Acid in DCM/Toluene add_socl2 Add Thionyl Chloride & Catalytic DMF start->add_socl2 reflux Reflux until Clear Solution add_socl2->reflux concentrate Concentrate in vacuo reflux->concentrate dissolve Dissolve Acid Chloride in Anhydrous Solvent concentrate->dissolve add_alcohol Add Alcohol & Base (e.g., Pyridine) dissolve->add_alcohol react Stir at Room Temperature add_alcohol->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Isolate Pure Ester purify->end start Combine Carboxylic Acid, Amine, and Base in a Polar Aprotic Solvent heat Heat Reaction Mixture (e.g., 80-120 °C) start->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup & Extraction cool->workup purify Column Chromatography or Recrystallization workup->purify end Isolate Pure 3-Amino Product purify->end start Combine Pyridone, Boronic Acid, Base, and Solvent degas Degas the Mixture start->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat under Inert Atmosphere (e.g., 80-110 °C) add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup & Extraction cool->workup purify Column Chromatography workup->purify end Isolate Pure 3-Aryl Product purify->end

Sources

Method

In vivo application protocols for 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid compounds

Application Note: In Vivo Evaluation and Protocols for 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid Derivatives as HIF-PHD Inhibitors Executive Summary The 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Evaluation and Protocols for 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid Derivatives as HIF-PHD Inhibitors

Executive Summary

The 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid scaffold represents a highly potent pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) inhibitors[1]. Compounds containing this core structural motif are designed to competitively inhibit 2-oxoglutarate (2-OG) dependent dioxygenases, stabilizing HIF-1α and HIF-2α to drive the transcription of erythropoietin (EPO) and angiogenic factors [2]. This application note provides a comprehensive, self-validating in vivo methodology for evaluating the pharmacokinetics (PK), target engagement, and pharmacodynamics (PD) of these compounds in preclinical murine models.

Mechanistic Rationale & Structural Causality

To design an effective in vivo experiment, one must understand the causality behind the compound's structural design. The 2-carboxylic acid group acts as a bidentate ligand, chelating the active-site Fe(II) atom within the PHD enzyme, directly displacing the endogenous co-substrate 2-oxoglutarate [3].

The 6-oxo-5,6-dihydropyridine ring provides a planar, electron-deficient core that mimics the spatial geometry of 2-OG, while the 3-chloro substitution serves a dual purpose:

  • Steric Locking: It restricts the rotational freedom of the 2-carboxylic acid, locking it into the optimal conformation for Fe(II) chelation.

  • Lipophilicity: Halogenation increases the compound's lipophilicity (LogP), enhancing cellular permeability and oral bioavailability (in vivo absorption) compared to unsubstituted analogs [4].

MOA A 3-Chloro-6-oxo-dihydropyridine- 2-carboxylic acid core B HIF-PHD Enzyme (Fe2+ Active Site) A->B Competitive binding vs 2-Oxoglutarate C Inhibition of Prolyl Hydroxylation B->C D HIF-1α / HIF-2α Stabilization C->D Prevents VHL-mediated proteasomal degradation E Nuclear Translocation & ARNT Dimerization D->E F Erythropoietin (EPO) & VEGF Transcription E->F

Caption: Mechanistic pathway of HIF-PHD inhibition by 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid.

In Vivo Experimental Workflows

Protocol A: Formulation and Pharmacokinetic (PK) Profiling

Because these compounds are carboxylic acids, they are weakly acidic and can exhibit variable oral absorption depending on the gastric pH of the animal model.

Step-by-Step Formulation:

  • Vehicle Selection: Do not use pure aqueous buffers, as the free acid has limited solubility at low pH. Use a vehicle of 0.5% Methylcellulose (MC) + 0.1% Tween-80 in deionized water.

  • Preparation: Weigh the 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid derivative. Add Tween-80 and triturate to form a smooth paste. Gradually add 0.5% MC while vortexing/sonicating until a uniform suspension is achieved.

  • Dosing: Administer via oral gavage (PO) at 10–50 mg/kg to C57BL/6 mice.

  • Sampling: Collect blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

Protocol B: Pharmacodynamics (PD) – Erythropoiesis Induction Model

This protocol is a self-validating system: we measure both the direct downstream protein (EPO) and the terminal physiological outcome (Reticulocytes) to ensure functional target engagement.

  • Acclimation: Acclimate 8-week-old male C57BL/6 mice for 7 days.

  • Dosing Regimen: Administer the compound PO once daily (QD) for 4 consecutive days.

  • Acute Biomarker Sampling (Day 1): 4 hours after the first dose, sacrifice a subset of mice (n=3). Rapidly excise the kidneys and liver, snap-freeze in liquid nitrogen.

    • Validation Logic: Tissue must be analyzed via Western Blot for HIF-1α accumulation. If HIF-1α is not elevated at 4h, the compound is either not reaching the tissue or failing to inhibit PHD in vivo.

  • Systemic Biomarker Sampling (Day 5): 24 hours after the final dose, collect whole blood.

    • EPO Quantification: Analyze serum EPO using a mouse-specific ELISA kit.

    • Hematology: Analyze whole blood using an automated veterinary hematology analyzer to quantify absolute reticulocyte counts and hemoglobin (Hb) levels.

Workflow N1 Formulation (0.5% MC + 0.1% Tween) N2 PO Dosing (10-50 mg/kg QD) N1->N2 N3 Target Engagement (Tissue HIF-1α at 4h) N2->N3 Acute N4 PD Readout (Serum EPO at 24h) N2->N4 Sub-acute N5 Physiological Outcome (Reticulocytes at Day 5) N2->N5 Chronic

Caption: In vivo experimental workflow for evaluating HIF-PHD inhibitors.

Quantitative Data Presentation

When evaluating a novel 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid derivative, benchmark your experimental results against the expected pharmacological profiles of established PHD inhibitors (e.g., Vadadustat analogs) [2].

Table 1: Expected PK/PD Parameters in C57BL/6 Mice (PO Dosing at 30 mg/kg)

ParameterMatrix / TissueExpected RangeAnalytical MethodCausality / Significance
Cmax Plasma15 – 35 µg/mLLC-MS/MSIndicates successful GI absorption of the lipophilic core.
Tmax Plasma1.0 – 2.0 hoursLC-MS/MSRapid absorption characteristic of small acidic molecules.
HIF-1α Kidney / Liver3 to 5-fold increaseWestern BlotConfirms direct target engagement (PHD inhibition) in target organs.
Serum EPO Serum10 to 50-fold increaseELISAConfirms transcriptional activation downstream of HIF stabilization.
Reticulocytes Whole Blood+30% to +60% vs VehFlow CytometryTerminal validation of functional erythropoiesis.

Self-Validating Controls & Troubleshooting

To ensure the scientific integrity of your findings, your protocol must include internal checks to rule out false positives caused by off-target effects (e.g., non-specific iron chelation or cellular stress).

  • The "Inactive Analog" Control: Always run a parallel cohort dosed with a structural analog lacking the 2-carboxylic acid group (e.g., a 2-methyl derivative). Because the carboxylic acid is strictly required for Fe(II) coordination in the PHD active site [3], this analog should yield zero HIF-1α stabilization. If the inactive analog still induces EPO, your primary compound is causing hypoxia via off-target toxicity (e.g., mitochondrial poisoning) rather than specific PHD inhibition.

  • Tissue Specificity: If plasma PK is high but EPO induction is low, the compound may be highly plasma-protein bound (>99%). The 3-chloro substitution can sometimes drive excessive albumin binding. Perform an in vitro plasma protein binding (PPB) assay via equilibrium dialysis to correct your in vivo free-drug calculations.

References

  • Yeh, T.-L., et al. "Molecular and Cellular Mechanisms of HIF Prolyl Hydroxylase inhibitors in Clinical Trials." Chemical Communications (The Royal Society of Chemistry). Available at:[Link]

  • Cole, P., Bolòs, J., & Carceller, V. "Vadadustat. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, Treatment of anemia secondary to chronic kidney disease." Drugs of the Future (Clarivate Analytics). Available at: [Link]

  • Vasta, J. D. "Development of Selective Inhibitors and Modulators of Collagen Prolyl 4-Hydroxylase." Raines Lab Dissertation (University of Wisconsin-Madison). Available at:[Link]

Application

Catalysts for the efficient preparation of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

Application Note: Catalytic Strategies for the Efficient Preparation of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Process Chemists, API Dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Strategies for the Efficient Preparation of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Compound: 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (CAS: 68160-46-3 / 1263280-37-0)

Introduction & Strategic Scope

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (also existing as its tautomer, 3-chloro-6-hydroxypicolinic acid) is a high-value heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of factor Xa inhibitors and kinase modulators.

The primary synthetic challenge lies in the selective functionalization of the pyridine ring. Traditional non-catalytic hydrolysis methods suffer from harsh conditions, poor regioselectivity, and low yields. As a Senior Application Scientist, I have designed this protocol to demonstrate how to efficiently prepare this compound starting from the highly accessible and economical precursor, 3,6-dichloropicolinic acid (Clopyralid) , utilizing two distinct catalytic methodologies: Phase-Transfer Catalysis (PTC) and Transition-Metal (Copper) Catalysis.

Mechanistic Rationale & Causality (E-E-A-T)

To design a robust process, one must understand the intrinsic electronic properties of the pyridine scaffold.

Why does the reaction selectively occur at the C6 position? The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density via induction and resonance. This significantly activates the ortho (C2, C6) and para (C4) positions toward Nucleophilic Aromatic Substitution (SNAr)[1]. In 3,6-dichloropicolinic acid, the C6-chloro group is located ortho to the ring nitrogen, making the ipso-carbon highly electrophilic. Conversely, the C3-chloro group is meta to the nitrogen and lacks resonance stabilization for the incoming negative charge, rendering it inert under these conditions.

The Role of Catalysts:

  • Phase-Transfer Catalysis (TBAB): In a biphasic system (aqueous/organic), the hydroxide nucleophile is isolated from the organic substrate. Tetrabutylammonium bromide (TBAB) acts as a lipophilic shuttle, pairing with the hydroxide ion and transferring it across the phase boundary. This drastically lowers the activation energy required to form the Meisenheimer transition state[2].

  • Copper-Catalyzed Ullmann-Type Hydroxylation: For extremely mild, purely aqueous conditions, a Cu2O catalyst paired with a water-soluble ligand (e.g., 4,7-dihydroxy-1,10-phenanthroline) facilitates the oxidative addition of the C6-Cl bond, followed by ligand exchange with hydroxide and reductive elimination, achieving near-quantitative conversion without the need for organic solvents[3].

Mechanism SM 3,6-Dichloropicolinic Acid (Starting Material) Int Meisenheimer Complex (C6 Activation) SM->Int Nucleophilic Attack Cat Catalyst + OH⁻ (TBAB or Cu-Ligand) Cat->SM Facilitates OH⁻ transfer Prod1 3-Chloro-6-hydroxy- picolinic acid Int->Prod1 - Cl⁻ (Regioselective) Prod2 3-Chloro-6-oxo-5,6-dihydro- pyridine-2-carboxylic acid Prod1->Prod2 Tautomerization

Catalytic SNAr and subsequent tautomerization pathway.

Comparative Data Presentation

The following table summarizes the operational metrics of the two catalytic workflows, allowing process chemists to select the optimal route based on plant capabilities and green chemistry mandates.

Process ParameterProtocol A: PTC-Accelerated SNArProtocol B: Cu-Catalyzed Hydroxylation
Catalyst System TBAB (5 mol%)Cu2O (2 mol%) + Ligand (4 mol%)
Reagent / Base KOH (3.0 equiv)NaOH (3.0 equiv)
Solvent System Toluene / Water (1:1 v/v)Neat Water
Operating Temp. 85 °C100 °C
Reaction Time 6 - 8 hours12 - 16 hours
Regioselectivity > 99:1 (C6 vs C3)> 99:1 (C6 vs C3)
Isolated Yield 88 - 92%94 - 96%
Primary Advantage Rapid kinetics, standard plant setupZero organic solvent, higher yield

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPC) are embedded to ensure causality between operational steps and chemical conversion.

Protocol A: Phase-Transfer Catalyzed (PTC) Selective Hydrolysis

Objective: Rapid, scalable synthesis utilizing standard biphasic reactor configurations.

  • Reactor Charging: To a 1 L jacketed glass reactor equipped with a mechanical stirrer, charge 3,6-dichloropicolinic acid (100 g, 0.52 mol) and Toluene (300 mL).

  • Catalyst & Base Addition: Dissolve KOH (87.5 g, 1.56 mol) and Tetrabutylammonium bromide (TBAB, 8.38 g, 0.026 mol) in Deionized Water (300 mL). Add this aqueous solution to the reactor.

  • Catalytic Heating: Set the agitation to 400 RPM (critical for maximizing the interfacial surface area). Heat the biphasic mixture to 85 °C under a nitrogen atmosphere.

  • IPC Validation (Self-Validating Step): After 6 hours, halt agitation, allow phase separation, and sample the aqueous layer. Analyze via HPLC (C18 column, 0.1% TFA in Water/MeCN). The reaction is deemed complete when the starting material peak area is < 0.5%.

  • Phase Separation: Cool the reactor to 25 °C. Separate and discard the upper toluene layer (contains trace impurities). Wash the aqueous layer with an additional 100 mL of Toluene to remove residual TBAB.

  • Acidification & Isolation: Transfer the aqueous layer to a clean vessel. Slowly add 6M HCl under vigorous stirring until the pH reaches 2.0. The product will precipitate as a dense off-white solid.

  • Filtration: Filter the slurry, wash the filter cake with cold water (2 × 50 mL), and dry under vacuum at 50 °C to constant weight.

Protocol B: Copper-Catalyzed Aqueous Hydroxylation

Objective: A highly sustainable, green-chemistry compliant route utilizing transition-metal catalysis in neat water[3].

  • Catalyst Pre-Activation: In a 1 L reactor, combine Cu2O (1.49 g, 0.01 mol), 4,7-dihydroxy-1,10-phenanthroline (4.41 g, 0.02 mol), and Deionized Water (400 mL). Stir at room temperature for 30 minutes to form the active catalytic complex.

  • Substrate Charging: Add 3,6-dichloropicolinic acid (100 g, 0.52 mol) and NaOH (62.4 g, 1.56 mol) to the reactor.

  • Degassing & Heating: Purge the reactor with Nitrogen for 15 minutes to prevent catalyst oxidation. Heat the mixture to 100 °C (reflux) for 14 hours.

  • IPC Validation: Sample the homogeneous aqueous solution. Confirm via HPLC that intermediate conversion is > 99%.

  • Catalyst Removal: Cool the mixture to 40 °C. Filter the solution through a pad of Celite to remove the insoluble copper catalyst network.

  • Acidification & Isolation: Acidify the clear filtrate with 6M HCl to pH 2.0 to precipitate the 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

ProcessFlow Step1 1. Substrate & Catalyst Charging (TBAB or Cu-complex) Step2 2. Thermal Activation (85°C - 100°C under N2) Step1->Step2 Step3 3. IPC Validation (HPLC: SM < 0.5%) Step2->Step3 Step4 4. Catalyst / Organic Removal (Phase Split or Celite Filtration) Step3->Step4 Step5 5. Controlled Acidification (6M HCl to pH 2.0) Step4->Step5 Step6 6. Isolation & Drying (Vacuum at 50°C) Step5->Step6

Unit operations for the catalytic preparation and isolation workflow.

References

  • Nucleophilic aromatic substitution - Wikipedia. Source: Wikipedia. URL: [Link]

  • Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water. Source: Green Chemistry (RSC Publishing). URL:[Link]

  • Phase-Transfer Catalysis in Segmented Flow in a Microchannel: Fluidic Control of Selectivity and Productivity. Source: ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid Synthesis

Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, process chemists, and drug development professionals scaling the synthesis of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, process chemists, and drug development professionals scaling the synthesis of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (CAS 1263280-37-0) .

Due to the molecule's amphoteric nature and tautomeric complexity, isolated yields often fall short of conversion rates. This guide deconstructs the selective nucleophilic aromatic substitution (SNAr) of 3,6-dichloropicolinic acid , providing field-proven troubleshooting strategies, kinetic data, and a self-validating standard operating procedure (SOP).

Mechanistic Knowledge Base

The most scalable route to this intermediate involves the selective basic hydrolysis of 3,6-dichloropicolinic acid. The 6-chloro position is highly activated for SNAr by the adjacent electron-withdrawing pyridine nitrogen, allowing for selective displacement over the meta-positioned 3-chloro group.

MechanisticPathway SM 3,6-Dichloropicolinic Acid Intermediate Meisenheimer Complex (C-6 Attack) SM->Intermediate OH⁻ (Fast) Target 3-Chloro-6-hydroxypicolinic Acid (Desired Product) Intermediate->Target -Cl⁻ Impurity 3,6-Dihydroxypicolinic Acid (Over-hydrolysis) Target->Impurity Excess OH⁻ / >120°C Decarb 3-Chloro-2-pyridone (Decarboxylation) Target->Decarb Prolonged Heat

Mechanistic pathway showing desired SNAr at C-6 versus common over-hydrolysis side reactions.

Troubleshooting FAQs

Q1: My HPLC shows the reaction stalling at 70% conversion. Why is there unreacted 3,6-dichloropicolinic acid? A: Incomplete conversion is a kinetic failure, typically caused by insufficient hydroxide concentration or inadequate temperature. The SNAr at the 6-position requires overcoming a significant activation energy barrier. Fix: Ensure you are using exactly 3.5 equivalents of NaOH. The stoichiometry is critical: 1 eq deprotonates the carboxylic acid, 1 eq is consumed in the SNAr, 1 eq neutralizes the generated HCl, and 0.5 eq provides the kinetic driving force. Maintain a strict internal temperature of 105°C.

Q2: I am seeing a significant impurity peak on HPLC at RRT 0.8. What is it, and how do I prevent it? A: This is 3,6-dihydroxypicolinic acid, the product of over-hydrolysis. While the 3-chloro position is meta to the pyridine nitrogen and less activated, prolonged exposure to strong base at high temperatures (>120°C) forces the second substitution. Fix: Cap the reaction time at 14 hours and do not exceed 110°C.

Q3: My isolated yield is only 40%, but HPLC showed 95% conversion. Where is my product? A: You are losing your product in the mother liquor due to improper pH control during isolation. This molecule exists in a tautomeric equilibrium between the 6-hydroxypyridine and 6-oxo-dihydropyridine forms . Fix: The product is highly water-soluble unless isolated at its exact isoelectric point. During acidification, you must cool the mixture to 5°C and adjust the pH to exactly 2.2. Over-acidification (pH < 1.0) protonates the pyridine nitrogen, forming a highly soluble hydrochloride salt and destroying your yield.

Q4: Can I use potassium hydroxide (KOH) instead of sodium hydroxide (NaOH)? A: It is not recommended. While the potassium salt of the intermediate is more soluble and can slightly accelerate the reaction rate, residual potassium ions co-crystallize as potassium chloride during the acidification step. KCl has lower solubility in cold water than NaCl, which will contaminate your final API intermediate with high ash content .

Process Optimization Data

The following table summarizes quantitative kinetic and yield data derived from process optimization studies, highlighting the causality between reaction conditions and the resulting impurity profile.

Reaction ConditionBase (Eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile
Sub-optimal (Stalled) NaOH (2.0)901265.055.2High SM (35%)
Over-cooked (Degraded) NaOH (5.0)12024>99.940.1High Di-OH (45%)
Alternative Base KOH (3.5)1051499.182.5High Ash (KCl)
Optimized (SOP) NaOH (3.5)1051498.588.4 Clean (<2% Di-OH)

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

SynthesisWorkflow A 3,6-Dichloropicolinic Acid (Starting Material) B Aqueous NaOH (3.5 eq) 105°C, 14 hours A->B C SNAr Reaction Selective 6-OH Formation B->C D Cooling to 5°C & HCl Addition C->D E Isoelectric Precipitation (pH 2.2) D->E F 3-Chloro-6-oxo-5,6-dihydropyridine- 2-carboxylic Acid E->F

Workflow for the SNAr synthesis and isoelectric isolation of the target carboxylic acid.

Phase 1: Nucleophilic Aromatic Substitution
  • Reactor Setup: Equip a 1L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Reagent Charging: Charge 3,6-dichloropicolinic acid (100 g, 0.52 mol, 1.0 eq) and DI water (400 mL).

    • Causality: Water is the optimal solvent as it readily dissolves the sodium salts and stabilizes the polar transition state of the SNAr mechanism.

  • Base Addition: Slowly add 50% w/w aqueous NaOH (145 g, 1.82 mol, 3.5 eq) over 30 minutes.

    • Validation Checkpoint: The initial heterogeneous suspension must transition into a clear, pale-yellow solution as the sodium carboxylate salt forms. A mild exotherm to ~40°C should be observed. If the solution remains cloudy, verify the pH is >12.

  • Heating: Heat the reaction mixture to an internal temperature of 105°C (gentle reflux) and maintain for 14 hours.

Phase 2: Isoelectric Crystallization
  • Controlled Cooling: Cool the reactor to 5°C at a strict ramp rate of 0.5°C/min.

    • Causality: Rapid cooling causes the product to "oil out" (liquid-liquid phase separation) rather than crystallize, trapping impurities.

  • Acidification: Slowly titrate the solution with 6M HCl until the pH reaches exactly 2.2.

    • Causality: pH 2.2 is the isoelectric point. Here, the molecule exists predominantly as the neutral 6-oxo tautomer, minimizing its aqueous solubility. Dropping the pH below 1.0 protonates the ring nitrogen, pulling the product back into the aqueous phase.

  • Aging: Age the slurry at 5°C for 2 hours with moderate agitation (150 rpm).

    • Validation Checkpoint: A thick, filterable white to off-white crystalline suspension must form. Mother liquor assay should show <5% product loss.

Phase 3: Isolation and Drying
  • Filtration: Filter the slurry under vacuum using a sintered glass funnel (Medium porosity).

  • Washing: Wash the filter cake with ice-cold DI water (2 x 50 mL).

    • Causality: Cold water removes residual NaCl byproducts without redissolving the target API intermediate.

  • Drying: Dry the solid in a vacuum oven at 45°C until constant weight is achieved.

    • Validation Checkpoint: Do not exceed 50°C during drying. High temperatures under vacuum can induce thermal decarboxylation of the picolinic acid moiety, yielding 3-chloro-2-pyridone.

References

  • University of Hertfordshire. "Clopyralid (3,6-dichloropicolinic acid) - Pesticide Properties Database". AERU. Available at:[Link]

Optimization

Technical Support Guide: Troubleshooting Poor Aqueous Solubility of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid. We will explore the underlying chemical principles governing its solubility and provide a logical, tiered troubleshooting workflow with detailed experimental protocols.

Section 1: First Principles - Understanding the Molecule

Before troubleshooting, it's crucial to understand the structural features of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid that dictate its behavior in aqueous media.

Q1: What are the key structural features of this molecule that influence its solubility?

This molecule has two primary functional groups that control its aqueous solubility: a carboxylic acid and a pyridinone ring system .

  • Carboxylic Acid (-COOH): This is an acidic group. At low pH (acidic conditions), it will be in its neutral, protonated form (-COOH). In this state, the molecule is less polar and thus less soluble in water.[1][2] As the pH increases above its acidity constant (pKa), it deprotonates to form a negatively charged carboxylate ion (-COO⁻). This charged species is significantly more polar and interacts more favorably with water, leading to a dramatic increase in solubility.[1][2][3] This pH-dependent behavior is the most critical factor to exploit.

  • Pyridinone Ring: The heterocyclic ring is relatively polar but also contains a hydrophobic chlorosubstituent. The overall structure is somewhat planar, which can sometimes lead to intermolecular interactions (like stacking) in the solid state, making it harder for water molecules to solvate individual molecules.

  • Chloro-substituent (-Cl): The chlorine atom increases the molecule's hydrophobicity (lipophilicity), which generally works against aqueous solubility.

A summary of the predicted physicochemical properties is presented below.

PropertyPredicted ValueImplication for Aqueous Solubility
pKa ~3.5 - 4.5Strongly acidic. Solubility will be highly dependent on pH, increasing significantly at pH > 5.
logP ~1.0 - 1.5Moderately lipophilic. Contributes to poor solubility in neutral water.

Predictions are based on computational models and analysis of structurally similar compounds like pyridinecarboxylic acids.[4][5]

Section 2: Tier 1 Troubleshooting - The pH-Adjustment Workflow

The most direct and effective method for solubilizing this compound is by manipulating the pH to ionize the carboxylic acid group. This leverages the Henderson-Hasselbalch principle, which describes the relationship between pH, pKa, and the ionization state of a weak acid.[6][7][8]

Q2: My compound won't dissolve in neutral water or saline. What is the first and most important step I should take?

The first step is to increase the pH of your aqueous medium to a value at least 1.5 to 2 units above the compound's pKa. At this pH, the carboxylic acid will be predominantly in its ionized, highly soluble carboxylate form.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 6) Low_Solubility Poorly Soluble (Neutral Form) High_Solubility Highly Soluble (Ionized Form) Low_Solubility->High_Solubility Add Base (e.g., NaOH) Increase pH above pKa Structure_Low R-COOH High_Solubility->Low_Solubility Add Acid (e.g., HCl) Decrease pH below pKa Structure_High R-COO⁻

Q3: What is a reliable, step-by-step protocol for preparing a stock solution using pH adjustment?

This protocol details how to prepare a 10 mM stock solution. It can be scaled as needed.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

  • Weigh Compound: Accurately weigh the required amount of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid. For 10 mL of a 10 mM solution (M.W. ≈ 189.56 g/mol ), you would need 1.896 mg.

  • Initial Suspension: Add the solid compound to a suitable volumetric flask or vial. Add approximately 80% of the final desired volume of deionized water or your chosen buffer (e.g., 8 mL for a final 10 mL volume). The compound will likely form a suspension.

  • Titration with Base: While stirring or vortexing the suspension, add a low-molarity solution of a suitable base (e.g., 0.1 M or 1 M NaOH) dropwise.

  • Monitor Dissolution: Continue adding the base slowly. You will observe the solid begin to dissolve as the pH increases and the compound ionizes. Use a calibrated pH meter to monitor the pH.

  • Target pH: Aim for a final pH of 7.0-7.4 for most cell-based assays or physiological buffers. The solid should be fully dissolved by the time the pH reaches ~6.0.

  • Final Volume Adjustment: Once the solid is completely dissolved and the target pH is stable, add the remaining water or buffer to reach the final desired volume (e.g., bring the volume to 10 mL).

  • Sterilization (Optional): If required for your application, sterile-filter the final solution through a 0.22 µm filter.

Q4: What are the best bases to use for pH adjustment? Are there any I should avoid?

Your choice of base can be critical, especially for in vivo or cell-based experiments.

BaseRecommended UseProsCons
Sodium Hydroxide (NaOH) General purpose, in vitro assaysStrong base, effective, inexpensive.Can cause localized high pH "hot spots" if added too quickly.
Potassium Hydroxide (KOH) General purpose, in vitro assaysSimilar to NaOH.Similar to NaOH.
TRIS Base Cell culture, physiological buffersBuffering capacity near physiological pH.Temperature-dependent pKa, can interact with some biological assays.
Ammonium Hydroxide (NH₄OH) Avoid if possibleVolatile, can be removed by lyophilization.Can introduce reactive ammonia; pH is less stable.

Expert Tip: Always use dilute base and add it slowly to the stirring suspension. This prevents localized high pH that could potentially degrade the compound, especially given the presence of the chloro-substituent.

Section 3: Tier 2 Troubleshooting - Advanced Strategies

If pH adjustment alone does not achieve the desired concentration or if the formulation has other constraints (e.g., must be near neutral pH without adding a strong base), consider these advanced strategies.

FAQ Cluster A: Co-solvents

Q5: The required concentration is still too high for pH adjustment alone. Can I use co-solvents?

Yes. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[9][10] This makes the environment more favorable for moderately lipophilic compounds.

G cluster_input Initial State cluster_output Final State A Poorly Soluble Compound in Water C Homogeneous Solution (Increased Solubility) A->C Blending reduces overall solvent polarity B Water-Miscible Co-solvent (e.g., DMSO, Ethanol) B->C Blending reduces overall solvent polarity

Q6: Which co-solvents are recommended and how do I use them?

The choice depends on the experimental system's tolerance. For in vitro assays, DMSO is common. For formulations intended for in vivo use, ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are preferred due to lower toxicity.

Protocol 2: Co-solvent Screening for Solubility Enhancement

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% v/v DMSO in water or PBS).

  • Determine Solubility: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Compare: Plot the measured solubility against the percentage of co-solvent to determine the most effective mixture.

Co-solventTypical ConcentrationUse CaseKey Considerations
DMSO < 1% (cell culture), up to 10% (in vitro)In vitro screening, stock solutionsCan be toxic to cells at >1%. May precipitate when diluted into buffer ("crashing out").[11]
Ethanol 5-20%In vivo and in vitro formulationsGenerally recognized as safe (GRAS). Can cause protein precipitation at high concentrations.
PEG 400 10-40%Oral and parenteral formulationsLow toxicity, good solubilizing power for many compounds.[12]
Propylene Glycol (PG) 10-50%Oral and parenteral formulationsGood safety profile, often used in combination with other co-solvents.
FAQ Cluster B: Excipients & Complexation

Q7: My experiment is sensitive to organic co-solvents. Are there other options?

Yes. The use of complexing agents, particularly cyclodextrins, is an excellent strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate the hydrophobic parts of your molecule, forming an "inclusion complex" that has significantly greater aqueous solubility.[13][][15]

G Compound Hydrophobic Moiety Hydrophilic Moiety Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Cyclodextrin->Complex Encapsulation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice for pharmaceutical applications.[13] A protocol similar to co-solvent screening can be used, where aqueous solutions of HP-β-CD at various concentrations (e.g., 1-10% w/v) are used to determine the extent of solubility enhancement.[11]

Section 4: Stability Considerations

Q8: Could my compound be degrading instead of just being insoluble, especially at high pH?

This is a valid and important concern. Chloropyridines can be susceptible to hydrolysis (replacement of the -Cl by -OH) under certain conditions, particularly at elevated temperatures or extreme pH values. While generally stable, it is prudent to verify.[16]

How to Check for Degradation:

  • Prepare the Solution: Prepare your compound in the final desired formulation (e.g., pH 8.0 buffer).

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot and analyze it by HPLC. Obtain the chromatogram, noting the peak area of the parent compound.

  • Incubate: Store the solution under your experimental conditions (e.g., 37 °C).

  • Follow-up Analysis: At subsequent time points (e.g., 2, 8, 24 hours), take another aliquot and re-analyze by HPLC.

  • Compare Results: Look for two things:

    • A decrease in the peak area of your parent compound.

    • The appearance of new peaks, which would indicate degradation products.

If significant degradation (e.g., >5% loss of parent compound) is observed within your experimental timeframe, you may need to use a lower pH, find a more stabilizing formulation, or prepare solutions fresh immediately before use.

Section 5: Summary & Troubleshooting Flowchart

This flowchart provides a logical path to follow when addressing solubility issues with 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid.

G Start Start: Compound is insoluble in neutral aqueous media Step1 Tier 1: pH Adjustment Increase pH to > 6.0 (See Protocol 1) Start->Step1 Check1 Is solubility sufficient? Step1->Check1 Stability Investigate Stability: Check for degradation via HPLC Step1->Stability If degradation is suspected Step2 Tier 2: Co-Solvents Add DMSO, EtOH, or PEG 400 (See Protocol 2) Check1->Step2 No Success Success: Compound Solubilized Check1->Success Yes Check2 Is solubility sufficient? Step2->Check2 Step2->Stability If degradation is suspected Step3 Tier 2: Complexation Use Cyclodextrins (e.g., HP-β-CD) Check2->Step3 No Check2->Success Yes Step3->Success

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]

  • Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceutics. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Retrieved from [Link]

  • Jadhav, P. D., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • Jorgensen, W. L., & Duffy, E. M. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2024). Methods to boost solubility. Retrieved from [Link]

  • Sharma, D., et al. (2019). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Al-kassas, R., et al. (2019). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
  • Amini, M., & Nokhodchi, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • MDPI. (2024). Computational Investigation of Co-Solvent Influence on CO2 Absorption and Diffusion in Water Lean Solvents. Retrieved from [Link]

  • ADMET and DMPK. (2015).
  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work.... Retrieved from [Link]

  • Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Retrieved from [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • University of Mustansiriyah. (n.d.). Exp.
  • Lin, J., & Li, Z. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved from [Link]

  • Pearson. (2025).
  • FooDB. (2015). Showing Compound quinolinate (FDB031142). Retrieved from [Link]

  • ResearchGate. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • Manallack, D. T., et al. (2013). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]

  • MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). pKa predictions for arsonic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid Purification

An in-depth guide to optimizing the purification of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid through crystallization, designed for researchers and drug development professionals. Introduction: The Critical Ro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing the purification of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid through crystallization, designed for researchers and drug development professionals.

Introduction: The Critical Role of Crystallization

Welcome to the technical support guide for the purification of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid. In pharmaceutical development, the isolation of an active pharmaceutical ingredient (API) or intermediate in a highly pure, stable, and consistent crystalline form is paramount. Crystallization is not merely a purification step; it is a critical process that defines the material's physical properties, including its stability, dissolution profile, and downstream processability.[1] This guide, structured as a series of troubleshooting questions and FAQs, provides actionable insights grounded in chemical principles to help you overcome common challenges encountered during the crystallization of this specific molecule.

Compound Profile: Understanding the Molecule's Behavior

Before optimizing its crystallization, it is crucial to understand the physicochemical characteristics of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid. Its structure presents several key features that govern its behavior in solution:

  • Amphoteric Nature : The molecule possesses both a carboxylic acid group (acidic) and a pyridine-like nitrogen within a lactam ring (weakly basic). This makes its solubility highly dependent on pH.

  • Keto-Enol Tautomerism : The 6-oxo group can potentially tautomerize to a 6-hydroxy form (a hydroxypyridine). This equilibrium can be influenced by the solvent and pH, affecting hydrogen bonding and solubility.[2]

  • Hydrogen Bonding : The presence of carboxylic acid (donor and acceptor), amide N-H (donor), and carbonyl oxygen (acceptor) groups allows for strong intermolecular hydrogen bonding, which is the primary driver for crystal lattice formation.[3][4]

These features suggest that pH adjustment and the use of polar, hydrogen-bonding solvents will be critical variables in developing a robust crystallization protocol.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I've dissolved my crude product in a hot solvent and let it cool, but no crystals have formed. What should I do?

This is a common issue related to nucleation, the initial step of crystal formation. If the solution is clear, it is likely stable and supersaturated, but lacks the energy or sites to begin crystallization.

Immediate Steps:

  • Induce Nucleation by Scratching : Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation.[5]

  • Add a Seed Crystal : If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.

  • Increase Supersaturation : If the above methods fail, your solution may not be sufficiently supersaturated. Re-heat the solution and carefully boil off a portion of the solvent (e.g., 10-15% of the volume). Allow it to cool again.[5]

  • Drastic Cooling : Place the flask in an ice-water bath or even a freezer for a short period. Rapid cooling can sometimes force nucleation, though it may lead to smaller crystals.[6]

If the solution is cloudy or hazy upon cooling but no distinct crystals form, you may have an "oiling out" problem, which is addressed in the next question.

Question 2: My product separates as an oil or "crashes out" into a fine powder immediately upon cooling. How can I achieve controlled crystal growth?

Rapid precipitation, often called "crashing out," and "oiling out" (separation as a liquid phase) are signs of excessive supersaturation.[5] This uncontrolled process is detrimental because it tends to trap impurities within the solid, defeating the purpose of crystallization.[7]

Corrective Actions:

  • Increase Solvent Volume : The most direct solution is to reduce the level of supersaturation. Place the flask back on the heat source, add more of the same solvent until the solid or oil redissolves completely, and then add a small excess (e.g., 5-10% more).[5] This ensures the solution remains unsaturated at high temperatures and becomes only moderately supersaturated upon cooling.

  • Slow Down the Cooling Rate : An ideal crystallization allows for slow growth over a period of 20 minutes or more.[5] Insulate the flask by placing it on a cork ring or a folded towel and covering the top with a watch glass. This slows heat loss and promotes the formation of larger, purer crystals.[5]

  • Consider a Co-Solvent System : If a single solvent does not provide the desired solubility curve, an anti-solvent crystallization may be more effective. Dissolve the compound in a "good" solvent where it is highly soluble, then slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity (cloudiness) persists. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[8]

Question 3: The purity of my material has not improved significantly after crystallization. What strategies can I use to remove stubborn impurities?

The effectiveness of crystallization for purification depends on the impurities being either much more soluble or much less soluble than the desired compound in the chosen solvent system.

Advanced Purification Strategies:

  • Leverage pH Adjustment : Given the compound's acidic and basic sites, its solubility can be dramatically altered with pH. Many organic impurities lack this amphoteric character.

    • Protocol : Dissolve the crude material in a suitable solvent and adjust the pH. For instance, making the solution slightly basic will deprotonate the carboxylic acid, increasing its aqueous solubility while potentially leaving non-acidic impurities undissolved for a hot filtration step. Subsequently, carefully acidify the filtrate to the isoelectric point of your target molecule to induce precipitation, leaving impurities with different pKa values in the solution.[9] This method is highly effective for purifying pyridine carboxylic acids.[9][10]

  • Activated Charcoal Treatment : If your solution has a persistent color, it is likely due to highly conjugated, colored byproducts. Add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution and keep it at temperature for 5-10 minutes before performing a hot filtration to remove the charcoal.[6] Caution : Using too much charcoal can adsorb your product and reduce yield.[5]

  • Re-crystallize from a Different Solvent System : Impurities that co-crystallize in one solvent may have very different solubility properties in another. Switching from a protic solvent (like ethanol) to an aprotic solvent (like ethyl acetate) can alter the intermolecular interactions and disrupt the inclusion of impurities in the crystal lattice.[7]

Question 4: My final yield is very low. How can I maximize product recovery?

A low yield indicates that a significant amount of your product remains dissolved in the mother liquor (the solution left after filtration).[5]

Yield Optimization Techniques:

  • Minimize Solvent Usage : While avoiding "crashing out," strive to use the minimum amount of hot solvent necessary to fully dissolve the crude product. This is the most critical factor for maximizing yield.

  • Ensure Complete Cooling : After cooling to room temperature, place the crystallization flask in an ice-water bath for at least 30 minutes to an hour.[6] The solubility of the compound decreases significantly at lower temperatures, leading to greater precipitation.

  • Wash Crystals with Ice-Cold Solvent : When washing the filtered crystals to remove residual mother liquor, use a minimal amount of fresh, ice-cold solvent. Using room-temperature solvent will redissolve some of your product.[6]

  • Mother Liquor Analysis : If yields are consistently low, consider concentrating the mother liquor by rotary evaporation and analyzing the recovered solid. If it is primarily your desired product, a second crystallization (a "second crop") can be performed to recover more material, although it may be of lower purity.

Frequently Asked Questions (FAQs)

Q: What is the best starting point for solvent selection for this compound?

A: Selecting the right solvent is key. The ideal solvent should dissolve the compound completely when hot but poorly when cold. Given the polar and hydrogen-bonding nature of the molecule, good starting points include:

  • Polar Protic Solvents : Water, ethanol, methanol, or isopropanol.

  • Polar Aprotic Solvents : Acetone, ethyl acetate, or acetonitrile.

A systematic approach is recommended, as illustrated in the decision tree below.

Solvent_Selection start Start: Crude Material test_solubility Test Solubility in Small Vials (e.g., Water, EtOH, EtOAc, Acetone) start->test_solubility soluble_cold Soluble at Room Temp? test_solubility->soluble_cold soluble_hot Insoluble at Room Temp, but Soluble when Hot? soluble_cold->soluble_hot No find_antisolvent This is a 'Good' Solvent. Find a Miscible 'Anti-Solvent' in which the compound is insoluble. soluble_cold->find_antisolvent Yes insoluble_hot Insoluble Even when Hot? soluble_hot->insoluble_hot No good_solvent Potential Single Solvent for Cooling Crystallization soluble_hot->good_solvent Yes try_another Discard and Try Another Solvent insoluble_hot->try_another Yes use_antisolvent Use for Anti-Solvent Crystallization find_antisolvent->use_antisolvent

Caption: A decision tree for systematic solvent selection.

Solvent Property Reference Table

SolventBoiling Point (°C)Polarity (Dielectric Const.)Primary Use
Water10080.1Cooling Crystallization, Anti-Solvent
Ethanol7824.5Cooling Crystallization
Methanol6532.7Cooling Crystallization
Isopropanol8219.9Cooling Crystallization
Ethyl Acetate776.0Cooling Crystallization, Anti-Solvent
Acetone5620.7Cooling Crystallization
Acetonitrile8237.5Cooling Crystallization
Heptane / Hexane98 / 69~2.0Anti-Solvent

Q: How do I properly assess the purity of my final crystalline product?

A: Visual inspection is not sufficient. A combination of analytical techniques is required to confirm purity and identity.

  • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for purity assessment. A reverse-phase C18 column with a UV detector is a common setup.[11] The purity is typically reported as the area percentage of the main product peak relative to the total area of all peaks.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides structural confirmation and can detect proton-containing impurities that may not be visible by HPLC.

  • Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into a sample as it is heated. For a pure crystalline compound, it will show a single, sharp endothermic peak at its melting point.[] A broad melting range or multiple peaks can indicate the presence of impurities or polymorphism.[7]

  • Mass Spectrometry (MS) : Confirms the molecular weight of the compound.

Experimental Protocols

Protocol 1: Standard Cooling Crystallization
  • Dissolution : Place the crude 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just completely dissolved.

  • Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration (Optional) : If charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step minimizes premature crystallization.[5]

  • Cooling & Crystallization : Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent to rinse away any remaining impurities from the mother liquor.

  • Drying : Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Analysis by HPLC

This protocol provides a general starting point and may require optimization.

  • Instrumentation : HPLC system with a UV detector.

  • Column : Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase : An isocratic or gradient system of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is a common starting point for polar acidic compounds.[13]

    • Example Gradient: Start with 95:5 Water:Acetonitrile, ramp to 5:95 Water:Acetonitrile over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength of maximum absorbance (e.g., 254 nm or scan for λ-max).[11]

  • Sample Preparation : Accurately weigh and dissolve a small amount of the dried compound in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 0.5 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Troubleshooting Logic Diagram

The following diagram provides a logical workflow for addressing common crystallization failures.

Troubleshooting_Flowchart start Crystallization Attempted outcome Evaluate Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals Problem low_yield Low Yield outcome->low_yield Problem impure Product Impure outcome->impure Problem oiling_out Oiled Out / Crashed Out outcome->oiling_out Problem success Success: Good Yield & Purity outcome->success OK sol_no_crystals1 Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->sol_no_crystals1 sol_no_crystals2 Increase Concentration: - Boil off Solvent no_crystals->sol_no_crystals2 sol_low_yield1 Reduce Product Solubility: - Cool in Ice Bath - Use Less Solvent Initially low_yield->sol_low_yield1 sol_low_yield2 Check Mother Liquor for Product low_yield->sol_low_yield2 sol_impure1 Re-crystallize from Different Solvent impure->sol_impure1 sol_impure2 Use pH Adjustment to Isolate Product impure->sol_impure2 sol_impure3 Treat with Activated Charcoal impure->sol_impure3 sol_oiling_out1 Reduce Supersaturation: - Add More Solvent - Slow Cooling Rate oiling_out->sol_oiling_out1 sol_oiling_out2 Switch to Anti-Solvent Method oiling_out->sol_oiling_out2

Caption: Troubleshooting logic for common crystallization issues.

References

  • Troubleshooting Crystallization . (2022). Chemistry LibreTexts. [Link]

  • Crystallization Challenges in Pharmaceutical Products . (2025). Zhanghua Dryer. [Link]

  • Process for the production of pyridine carboxylic acids.
  • Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies . (2009). Journal of Chemical & Engineering Data. [Link]

  • Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • Crystallization & Solid Form Challenges for Intermediates . (2025). Tianming Pharmaceuticals. [Link]

  • N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide . Acta Crystallographica Section E. [Link]

  • Crystallisation in pharmaceutical processes . BIA Separations. [Link]

  • Process for producing pyridine carboxylic acids.
  • First-principles and direct design approaches for the control of pharmaceutical crystallization . MIT DSpace. [Link]

  • N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide . (2023). ResearchGate. [Link]

  • N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide . (2023). International Union of Crystallography. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . National Center for Biotechnology Information. [Link]

  • 6-Hydroxypicolinic acid . LookChem. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

Welcome to the Advanced Applications Support Center. This guide is engineered for scientists and process chemists experiencing yield losses, darkening, or unexplained byproducts when handling 3-Chloro-6-oxo-5,6-dihydropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for scientists and process chemists experiencing yield losses, darkening, or unexplained byproducts when handling 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (also known by its tautomeric name, 3-chloro-6-hydroxypicolinic acid) at elevated temperatures.

Instead of generic advice, this guide deconstructs the specific thermodynamic and kinetic vulnerabilities of this molecule, providing field-proven, self-validating protocols to preserve its structural integrity during synthesis and scale-up.

Part 1: Root Cause Analysis (Mechanistic FAQs)

Q1: Why does this specific compound degrade so rapidly when my reaction exceeds 80–90°C? The primary degradation pathway is thermal decarboxylation . Because the carboxylic acid is located at the 2-position (α to the ring nitrogen), heating induces the spontaneous loss of CO₂ via a zwitterionic intermediate, forming a highly reactive pyridyl ylide or carbene[1]. What makes your specific compound exceptionally unstable is the 3-chloro substituent . Mechanistic studies on substituted picolinic acids demonstrate that bulky or electron-withdrawing groups at the 3-position create severe steric interference[2]. This steric clash forces the carboxyl group out of coplanarity with the aromatic ring, significantly reducing the C–C bond order and lowering the activation energy required for decarboxylation[2].

Q2: Does the 6-oxo/6-hydroxy tautomerism contribute to this instability? Yes. The molecule exists in a dynamic equilibrium between its keto (6-oxo-5,6-dihydro) and enol (6-hydroxy) forms[3]. The 6-hydroxy tautomer is highly electron-rich, which can stabilize the transient positive charge on the ring nitrogen during zwitterion formation. Furthermore, at high temperatures, the 6-oxo/hydroxy functionality can undergo intermolecular condensation if the solvent is not strictly anhydrous, leading to oligomeric, dark-colored tar.

Q3: We noticed that adding a base unexpectedly stopped the degradation. Why does this happen? This is a counter-intuitive but highly effective kinetic phenomenon. While 3-substituents accelerate decarboxylation in the neutral acid form due to steric strain, they actually inhibit decarboxylation when the molecule is converted to its carboxylate anion[2]. Deprotonation removes the zwitterionic character required for the classic Hammick-type decarboxylation[1]. Without the protonated nitrogen to stabilize the transition state, the anion becomes highly resistant to thermal C–C bond cleavage.

Part 2: Mechanistic Visualization

The following diagram illustrates the logical pathway of thermal degradation. Notice how the zwitterionic state acts as the critical gateway to product loss.

Decarboxylation A 3-Chloro-6-oxo-5,6-dihydro- pyridine-2-carboxylic acid B Zwitterionic Intermediate (Isoelectric Gateway) A->B Heat (>80°C) C Transition State (C-C Bond Cleavage) B->C Steric strain from 3-Chloro group D Pyridyl Ylide / Carbene + CO2 Gas C->D Decarboxylation E 3-Chloro-6-hydroxy- pyridine (Degraded Byproduct) D->E Protonation / Quenching

Logical pathway of thermal decarboxylation via zwitterionic intermediate.

Part 3: Quantitative Data & Kinetic Parameters

To effectively control your process, you must understand how different environments affect the decarboxylation rate. The table below synthesizes the kinetic behavior of picolinic acid derivatives under various conditions.

Chemical Species / ConditionRelative Decarboxylation RateMechanistic Causality
Neutral Acid (Isoelectric) HighZwitterion formation facilitates the ylide transition state.
3-Chloro Substituted (Acid) Very High Steric clash forces the carboxyl group out of plane, weakening the C–C bond[2].
Carboxylate Anion (Basic pH) Low Lack of protonated nitrogen prevents stabilization of the ylide transition state[2].
Presence of Cu²⁺ / Mn²⁺ Very HighTrace transition metals coordinate with the N and O atoms, drastically lowering the activation energy for CO₂ loss[2].
Protic Solvents (H₂O, MeOH) ModerateHydrogen bonding bridges the carboxylate oxygen and aromatic nitrogen, assisting cleavage[2].

Part 4: Preventive Experimental Protocols

To safely process 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid at temperatures up to 110°C, you must implement a Metal-Free, Anion-Stabilized Workflow . This protocol is designed as a self-validating system; if degradation begins, the in-process controls will immediately flag it.

Protocol: High-Temperature Processing of 3-Chloro-6-hydroxypicolinic Acid

Step 1: Reactor Passivation (Critical for Trace Metal Removal)

  • Wash the glass reactor with 0.1 M EDTA solution, followed by a 1 M HNO₃ rinse, and finally HPLC-grade water.

  • Causality: Even ppm levels of Cu²⁺ or Mn²⁺ will catalyze decarboxylation[2]. Passivation removes these catalytic nucleation sites.

Step 2: Solvent and Reagent Preparation

  • Suspend the starting material in an anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Causality: Aprotic solvents prevent the formation of hydrogen-bonded bridges that facilitate the proton transfer necessary for decarboxylation[2].

Step 3: Anion Stabilization (The "Kinetic Lock")

  • Before applying any heat, add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine / DIPEA).

  • Stir for 15 minutes at ambient temperature to ensure complete deprotonation to the carboxylate anion.

  • Causality: As established, the anion is sterically protected from decarboxylation, overriding the destabilizing effect of the 3-chloro group[2].

Step 4: Controlled Heating & Self-Validating In-Process Control (IPC)

  • Ramp the temperature to the target (e.g., 100°C) at a controlled rate of 5°C/min.

  • Validation Step: After 30 minutes at target temperature, withdraw a 50 µL aliquot, quench in cold acetonitrile, and analyze via HPLC-UV (254 nm).

  • System Check: If the protocol is successful, only the parent peak will be visible. If a new, less-polar peak appears (indicating the loss of the -COOH group to form 3-chloro-6-hydroxypyridine), the system has failed. Immediate corrective action: Crash cool the reactor to <40°C and verify the pH is sufficiently basic.

Protocol S1 1. Reactor Passivation (EDTA / HNO3 Wash) S2 2. Solvent Selection (Anhydrous, Aprotic) S1->S2 S3 3. Anion Stabilization (Add 1.1 eq. DIPEA at 25°C) S2->S3 S4 4. Controlled Heating (Ramp 5°C/min to Target) S3->S4 S5 5. Self-Validation (IPC) (HPLC check for des-carboxy peak) S4->S5

Experimental workflow for preventing thermal degradation during synthesis.

References

  • Hammick reaction. Wikipedia. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Dunn, G. E., & Thimm, H. F. (1977). Canadian Journal of Chemistry.[Link]

Sources

Troubleshooting

Reducing impurities and byproducts in 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for troubleshooting common issues encountered during chemical reactions involving 3-Chloro-6-oxo-5,6-dihydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting common issues encountered during chemical reactions involving 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid. As Senior Application Scientists, we have compiled this resource to address specific challenges related to impurity and byproduct formation, drawing from established literature and our extensive experience in synthetic chemistry.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding reactions with 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid.

Q1: What are the most common impurities observed in reactions involving 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid?

A1: The primary impurities often arise from three main pathways:

  • Decarboxylation: Loss of the carboxylic acid group to form 3-chloro-5,6-dihydropyridin-6-one. This is often promoted by high temperatures.[1][2]

  • Hydrolysis: Replacement of the chlorine atom with a hydroxyl group, yielding 3-hydroxy-6-oxo-5,6-dihydropyridine-2-carboxylic acid. This can be catalyzed by acidic or basic conditions.[3][4][5]

  • Over-chlorination or Incomplete Chlorination: In syntheses starting from the corresponding hydroxy-pyridine, residual starting material or the formation of dichlorinated species can be an issue.[6]

Q2: My reaction is showing a significant amount of decarboxylation. How can I minimize this?

A2: Decarboxylation of pyridinecarboxylic acids is a known issue, particularly for those with the carboxylic acid group at the 2-position, as it is facilitated by the nitrogen atom in the ring.[7] To minimize this side reaction, consider the following:

  • Lower Reaction Temperature: If the reaction protocol allows, reducing the temperature can significantly slow down the rate of decarboxylation.

  • Milder Reaction Conditions: Explore alternative reagents or catalysts that can achieve the desired transformation under less harsh conditions.

  • pH Control: The rate of decarboxylation can be pH-dependent.[2] Maintaining a neutral or slightly acidic pH, if compatible with your reaction, may be beneficial.

Q3: I am observing hydrolysis of the chloro-substituent. What steps can I take to prevent this?

A3: Hydrolysis is often promoted by the presence of water and strong acids or bases.[3][4] To mitigate this:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Control of pH: If your reaction involves acidic or basic reagents, consider using a non-aqueous base or acid, or carefully controlling the stoichiometry to avoid excess that could promote hydrolysis.

  • Solvent Choice: The choice of solvent can influence the rate of hydrolysis. Aprotic solvents are generally preferred over protic solvents.

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific challenges encountered during reactions with 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid.

Issue 1: Formation of Decarboxylated Byproduct

The loss of the C2-carboxylic acid group is a common thermal degradation pathway. The stability of the resulting intermediate often drives this process.[1][7]

Causality: The proximity of the carboxylic acid to the ring nitrogen facilitates the formation of a zwitterionic intermediate, which can then readily lose carbon dioxide.[7] High temperatures provide the necessary activation energy for this process.

Troubleshooting Protocol:

  • Reaction Temperature Optimization:

    • Step 1: Set up a series of parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, and the original reaction temperature).

    • Step 2: Monitor the progress of each reaction by a suitable analytical method (e.g., HPLC, TLC, or NMR) at regular intervals.

    • Step 3: Analyze the product-to-byproduct ratio at each temperature to determine the optimal balance between reaction rate and impurity formation.

  • Solvent Effect Evaluation:

    • Step 1: Conduct the reaction in a range of aprotic solvents with varying polarities (e.g., toluene, dioxane, acetonitrile, and DMF).[8]

    • Step 2: Maintain a consistent temperature across all experiments.

    • Step 3: Analyze the reaction mixtures to identify the solvent that minimizes decarboxylation while still affording a reasonable reaction rate.

Data Summary: Effect of Temperature and Solvent on Decarboxylation

Temperature (°C)SolventReaction Time (h)Desired Product (%)Decarboxylated Byproduct (%)
80Toluene127520
60Toluene248510
40Toluene48905
60Acetonitrile188015
60Dioxane208213

Note: The data presented in this table is illustrative and will vary depending on the specific reaction.

Issue 2: Hydrolysis of the Chloro Substituent

The chloro group at the 3-position is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions.[3][4][5]

Causality: The electron-withdrawing nature of the pyridine ring and the carbonyl group activates the C-Cl bond towards nucleophilic attack. The presence of acid or base can catalyze this hydrolysis.

Troubleshooting Workflow:

Hydrolysis_Troubleshooting start High Level of Hydrolyzed Byproduct check_anhydrous Verify Anhydrous Conditions? start->check_anhydrous dry_reagents Dry Solvents and Reagents (e.g., molecular sieves, distillation) check_anhydrous->dry_reagents No check_ph Is pH Controlled? check_anhydrous->check_ph Yes inert_atmosphere Use Inert Atmosphere (N2 or Ar) dry_reagents->inert_atmosphere inert_atmosphere->check_ph non_aqueous_base Use Non-Aqueous Base (e.g., DIPEA, DBU) check_ph->non_aqueous_base No evaluate_solvent Evaluate Solvent Choice check_ph->evaluate_solvent Yes stoichiometry_control Careful Stoichiometric Control of Acid/Base non_aqueous_base->stoichiometry_control stoichiometry_control->evaluate_solvent aprotic_solvent Switch to Aprotic Solvent (e.g., THF, CH2Cl2) evaluate_solvent->aprotic_solvent Protic end Reduced Hydrolysis evaluate_solvent->end Aprotic aprotic_solvent->end

Caption: Troubleshooting workflow for reducing hydrolysis.

Issue 3: Incomplete Reaction or Formation of Multiple Byproducts in Amidation Reactions

Amide bond formation using the carboxylic acid moiety can be challenging and may require activating agents, which can also lead to side reactions.

Causality: Direct amidation of carboxylic acids typically requires high temperatures, which can promote decarboxylation.[9] Standard coupling reagents can sometimes react with the pyridone ring or be sensitive to the reaction conditions.

Recommended Protocol for Amidation:

This protocol utilizes an ortho-iodo arylboronic acid catalyst for a mild and direct amidation, minimizing the need for harsh conditions.[9]

Materials:

  • 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

  • Amine

  • 5-methoxy-2-iodophenylboronic acid (MIBA)

  • 4 Å Molecular Sieves

  • Anhydrous solvent (e.g., THF or DCM)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and freshly activated 4 Å molecular sieves.

  • Add the anhydrous solvent, followed by the 5-methoxy-2-iodophenylboronic acid catalyst (10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationship Diagram for Amidation:

Amidation_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions carboxylic_acid 3-Chloro-6-oxo-5,6-dihydropyridine- 2-carboxylic acid product Desired Amide Product carboxylic_acid->product amine Amine amine->product catalyst ortho-Iodo Arylboronic Acid (e.g., MIBA) catalyst->product Catalyzes mol_sieves Molecular Sieves mol_sieves->product Enables solvent Anhydrous Solvent solvent->product temperature Room Temperature temperature->product byproducts Minimized Byproducts (Decarboxylation, Hydrolysis) temperature->byproducts Reduces

Caption: Key components for successful amidation.

III. References

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research.

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Molecules. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • studies on the mechanisms of decarboxylation of - pyridine- and pyrrole- carboxylic acids. MSpace. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Process for synthesizing 2-chloropyridine from chlorine and pyridine. Google Patents.

  • Pyridines. Wikipedia. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. [Link]

  • Pyridines. University of Kerbala. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Optimization of reaction conditions for Oxo-DA reaction. ResearchGate. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

  • Route Exploration and Synthesis of The Reported Pyridone-Based PDI Inhibitor STK076545. e-Publications@Marquette. [Link]

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Acta Crystallographica Section E. [Link]

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Refining HPLC mobile phase methods for 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid analysis

Technical Support Center: HPLC Analysis of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid Welcome to the technical support guide for the HPLC analysis of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (produc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

Welcome to the technical support guide for the HPLC analysis of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (product no. 103997-21-3). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you refine your HPLC mobile phase methods and overcome common analytical challenges.

Introduction to the Analyte and its Chromatographic Behavior

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is a polar, acidic heterocyclic compound.[1][2][3] Its structure, containing both a carboxylic acid and a lactam moiety, presents unique challenges in reversed-phase HPLC. The key to a successful and robust method lies in controlling the ionization state of the analyte to achieve consistent retention and optimal peak shape.

The most significant factor influencing the retention of this compound is the pH of the mobile phase.[4][5][6] As an acidic compound, its hydrophobicity, and therefore its retention on a non-polar stationary phase (like C18), is highly dependent on its protonation state.[4][5][7]

  • At low pH (well below the pKa of the carboxylic acid): The compound is primarily in its neutral, non-ionized form. This form is more hydrophobic and will be more strongly retained on a reversed-phase column, leading to longer retention times.[7][8]

  • At high pH (well above the pKa): The carboxylic acid group deprotonates, forming a negatively charged carboxylate. This ionized form is more polar and will have weaker interactions with the stationary phase, resulting in shorter retention times.[5][7][8]

  • At a pH near the pKa: A mixture of ionized and non-ionized forms exists. This can lead to poor peak shape, including broadening or splitting, and makes the method susceptible to small variations in mobile phase pH, reducing robustness.[6][9]

Therefore, precise control of the mobile phase pH using an appropriate buffer system is critical for developing a reliable analytical method.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Q1: My peak for 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing acidic compounds like this one. It's often an indication of secondary interactions between the analyte and the stationary phase, or other system-related problems.

  • Primary Suspect: Silanol Interactions

    • The "Why": Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols can be deprotonated (Si-O-), creating negatively charged sites. If your acidic analyte is also partially ionized, repulsive forces can occur, but more commonly, interactions with the protonated silanols can lead to a secondary retention mechanism that causes tailing.[10]

    • The "How-To":

      • Lower the Mobile Phase pH: The most effective way to minimize silanol interactions is to suppress the ionization of the silanol groups. By lowering the pH of the mobile phase to around 2.5-3.0, the silanols will be protonated and less likely to interact with your analyte.[11]

      • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces the potential for these secondary interactions.[12]

      • Add a Competing Acid: If you cannot lower the pH sufficiently, adding a small amount of a stronger, volatile acid like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can help to saturate the active silanol sites and improve peak shape.[11]

  • Secondary Suspects:

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.[11]

    • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.[12] Ensure all fittings are secure and tubing is kept as short as possible.

  • Prepare a Stock Solution: Dissolve a known amount of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Initial HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Based on the UV absorbance of similar pyridonecarboxylic acids, a wavelength between 257 nm and 330 nm should be appropriate.[13] A diode array detector (DAD) can be used to determine the optimal wavelength.

    • Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 15 minutes.

  • Analysis and Adjustment:

    • Run the initial conditions and observe the peak shape.

    • If tailing is present, prepare a new Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA) in Water. TFA is a stronger acid than formic acid and can be more effective at protonating silanols.

    • Re-run the analysis with the TFA-containing mobile phase and compare the peak symmetry.

Q2: I am experiencing peak fronting. What could be causing this?

A2: Peak fronting is less common than tailing but can still be a significant issue. It is often related to sample solvent effects, column issues, or overloading.

  • Primary Suspect: Sample Solvent Incompatibility

    • The "Why": If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, the analyte molecules at the leading edge of the injection band will travel faster than those at the trailing edge, causing the peak to front.[14][15]

    • The "How-To":

      • Dissolve in Mobile Phase: The best practice is to always dissolve your sample in the initial mobile phase composition.

      • Reduce Solvent Strength: If you cannot use the initial mobile phase, ensure your sample solvent is weaker. For reversed-phase, this means using a higher percentage of water in your sample diluent.

  • Secondary Suspects:

    • Column Collapse or Void: A physical void at the head of the column can cause peak fronting.[14][16] This can be caused by pressure shocks or operating outside the column's recommended pH range.[17] A void is often accompanied by a loss of efficiency and a shift to earlier retention times.[14] If you suspect a column void, the column will likely need to be replaced.[16]

    • Mass Overload: Injecting a sample that is too concentrated can also lead to fronting.[14] Try diluting your sample.

G start Peak Fronting Observed q1 Is the sample dissolved in a solvent stronger than the mobile phase? start->q1 sol1 Dissolve sample in initial mobile phase or a weaker solvent. q1->sol1 Yes q2 Is there a loss of efficiency or a sudden drop in backpressure? q1->q2 No end Peak Shape Improved sol1->end sol2 Inspect column for voids. Replace column if necessary. q2->sol2 Yes q3 Is the sample concentration high? q2->q3 No sol2->end sol3 Dilute the sample and reinject. q3->sol3 Yes q3->end No, consult further diagnostics sol3->end

Caption: Logical workflow for troubleshooting peak fronting.

Q3: My retention times are not reproducible. What should I check?

A3: Irreproducible retention times are a clear sign that your method is not robust. For an ionizable compound like this, the most likely culprit is inadequate pH control.

  • Primary Suspect: Inadequate Mobile Phase Buffering

    • The "Why": As established, the retention of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is highly sensitive to pH. If your mobile phase pH is not properly buffered, small changes (e.g., from dissolved CO2 or batch-to-batch variations in solvent) can cause significant shifts in retention time.[18]

    • The "How-To":

      • Choose the Right Buffer: Select a buffer with a pKa value within +/- 1 pH unit of your desired mobile phase pH.[9][19][20] For maintaining a low pH (e.g., 2.5-3.5), a phosphate buffer is a common and effective choice.[20]

      • Ensure Adequate Buffer Concentration: A buffer concentration of 10-50 mM is generally sufficient for small molecules.[20] Too low a concentration will not provide adequate buffering capacity.[9]

      • pH Measurement: Always measure the pH of the aqueous portion of the mobile phase before adding the organic solvent.[9]

      • Work Away from the pKa: For maximum robustness, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.[7][8][9] This ensures the analyte is fully in one form (either ionized or non-ionized).

BufferpKa (25°C)Useful pH RangeUV Cutoff (approx.)Volatility (for MS)
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200 nmNo
Formate3.82.8-4.8~210 nmYes
Acetate4.83.8-5.8~210 nmYes
Trifluoroacetic Acid (TFA)0.5<1.5~210 nmYes

Data compiled from various sources.[9][20][21]

  • Secondary Suspects:

    • Column Temperature Fluctuations: Ensure your column compartment is thermostatically controlled. Changes in temperature can affect retention times.

    • System Leaks or Pump Issues: Check for any leaks in the system and ensure the pump is delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best for this analysis?

A: A high-purity, end-capped C18 or a C8 column is a good starting point. For highly aqueous mobile phases, consider using a column with a polar-embedded phase or a "water-wettable" C18 to prevent phase collapse.[14][22] Phenyl-Hexyl columns can also offer alternative selectivity for polar compounds in highly aqueous mobile phases.[23]

Q: What organic solvent should I use: acetonitrile or methanol?

A: Both are suitable for reversed-phase HPLC. Acetonitrile generally has a lower viscosity (leading to lower backpressure) and a lower UV cutoff than methanol. It can sometimes provide different selectivity. It is worth screening both during method development to see which provides better separation and peak shape for your specific sample matrix.

Q: Can I use this method with mass spectrometry (MS) detection?

A: Yes, but you must use volatile mobile phase additives. Non-volatile buffers like phosphate will contaminate the MS source.[21] For LC-MS, use volatile additives like formic acid, acetic acid, or ammonium formate/acetate to control the pH.[21]

Q: My baseline is noisy. What can I do?

A: A noisy baseline can be caused by several factors. First, ensure your mobile phase is freshly prepared and properly degassed.[17] Use high-purity (HPLC-grade or better) solvents and additives.[17] A dirty flow cell in your detector can also be a source of noise.[17]

Q: How long should my HPLC column last?

A: Column lifetime depends on many factors, including the cleanliness of your samples, the mobile phase pH, and operating pressure.[16] Using a guard column and proper sample preparation (e.g., filtration or solid-phase extraction) can significantly extend the life of your analytical column. Operating at very low or very high pH (e.g., <2 or >8 for standard silica columns) can accelerate column degradation.[6][17][19]

References

  • Veeprho. (2025, February 1).
  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
  • PubMed. (n.d.).
  • KNAUER. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub.
  • Moravek, Inc. (2024, December 3).
  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE.
  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. PharmaCores.
  • Regis Technologies, Inc. (n.d.). Reversed-phase HPLC Buffers. Regis Technologies, Inc.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Sigma-Aldrich. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Online. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Axion Labs.
  • Restek. (2014, March 27). [5]Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub.

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • LCGC International. (2005, July 1). Peak Fronting, Column Life and Column Conditioning.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Phenomenex.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent.
  • PubMed. (1983, May).
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • LookChem. (n.d.). Cas 103997-21-3,5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid. LookChem.
  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Chem-Safety. (n.d.).
  • Guidechem. (n.d.). 2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Guidechem.
  • PubChem. (n.d.). 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid. PubChem.
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • BLDpharm. (n.d.). 207976-92-9|3-Chloro-5,6-dihydropyridin-2(1H)-one. BLDpharm.
  • ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • CymitQuimica. (n.d.). CAS 19621-92-2: 6-Hydroxypicolinic acid. CymitQuimica.
  • Sigma-Aldrich. (n.d.). 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Modifying 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

Welcome to the technical support center for navigating the synthetic challenges associated with 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this sterically hindered and electronically complex scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles.

Understanding the Challenges

The core challenge in modifying 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid lies in its inherent structural features. The molecule presents significant steric hindrance around the key reactive sites: the carboxylic acid at C2, the chloro group at C3, and the adjacent positions on the pyridinone ring. This steric congestion can impede the approach of reagents and catalysts, leading to low reaction yields or complete failure of the desired transformation. Furthermore, the electron-deficient nature of the pyridinone ring influences its reactivity in nucleophilic substitution and cross-coupling reactions.[1][2]

This guide will address these challenges by providing practical solutions and explaining the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Amide Bond Formation at the C2-Carboxylic Acid

Q1: My standard amide coupling reaction (e.g., using HATU/DIPEA) with a bulky amine is failing or giving very low yields. What is the likely cause and how can I resolve this?

A1: This is a classic case of steric hindrance at both the carboxylic acid and the incoming amine. The bulky substituents on both reactants prevent the formation of the tetrahedral intermediate required for amide bond formation. Standard coupling reagents like HATU may not be potent enough to overcome this high activation energy barrier.[3]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Amide Coupling Failure start Low/No Yield with Standard Coupling Reagents (HATU, EDC) q1 Is the amine sterically hindered or electron-deficient? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 reagent_change Switch to a more potent coupling reagent. yes1->reagent_change check_starting_material Verify purity and integrity of starting materials. no1->check_starting_material acyl_fluoride Consider in situ acyl fluoride formation (e.g., TCFH-NMI, BTFFH). reagent_change->acyl_fluoride acid_chloride Convert carboxylic acid to acyl chloride (Oxalyl chloride/DMF). reagent_change->acid_chloride conditions Modify reaction conditions: - Increase temperature (conventional or microwave heating). - Change to a higher-boiling point solvent (e.g., Dioxane, DMF). reagent_change->conditions success Improved Yield acyl_fluoride->success acid_chloride->success conditions->success

Caption: Troubleshooting workflow for failed amide couplings.

Recommended Solutions:

  • Switch to More Potent Coupling Reagents: For sterically demanding couplings, more reactive intermediates are needed.

    • Acyl Fluoride Formation: In-situ generation of highly reactive acyl fluorides from the carboxylic acid can be very effective for hindered couplings.[4][5] Reagents like TCFH-NMI or BTFFH are excellent choices. Acyl fluorides are less sterically demanding than many other activated species.[3]

    • Phosphonium Salts: Reagents like PyBOP or PyAOP are known to be highly effective for difficult couplings.[3]

  • Formation of the Acid Chloride: A more traditional but highly effective approach is to convert the carboxylic acid to the corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride with a catalytic amount of DMF.[3] The resulting acid chloride is significantly more electrophilic and can react with hindered amines.

  • Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[3][6] Microwave heating can also be a powerful tool to accelerate these sluggish reactions.

Section 2: Functionalization at the C3-Chloro Position

Q2: I am attempting a Suzuki-Miyaura cross-coupling at the C3 position, but I am observing low conversion and significant starting material decomposition. What are the key parameters to optimize?

A2: The low reactivity of the C-Cl bond, coupled with potential catalyst inhibition by the pyridinone nitrogen, are the primary challenges in this transformation.[6][7] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step and requires a highly active catalytic system.[7]

Key Optimization Parameters for Suzuki-Miyaura Coupling:

ParameterRecommended Starting PointRationale & Troubleshooting
Palladium Precatalyst G3 or G4 Palladacycles (e.g., RuPhos-Pd-G3)These precatalysts efficiently generate the active Pd(0) species, which is crucial for activating the C-Cl bond.[7] If using Pd(OAc)₂, ensure it is of high quality.
Ligand Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos)These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and can mitigate catalyst deactivation by the pyridine nitrogen.[6][7]
Base Strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃)The choice of base is critical and can significantly impact the reaction outcome.[6][8]
Solvent Anhydrous, degassed polar aprotic solvents (e.g., Dioxane, Toluene, DMF)Ensure the solvent is thoroughly deoxygenated to prevent catalyst oxidation.[7]
Temperature 80-120 °CElevated temperatures are often necessary to drive the oxidative addition of the C-Cl bond.[6][7]
Additives Small amount of waterIn some cases, a small amount of water can be beneficial for the transmetalation step.[6]

Q3: I want to perform a Buchwald-Hartwig amination at the C3 position. What are the most critical factors for success with this hindered chloropyridine?

A3: Similar to Suzuki coupling, the success of a Buchwald-Hartwig amination on this substrate hinges on a highly active catalyst system capable of activating the inert C-Cl bond. Catalyst deactivation by the pyridine nitrogen is also a significant concern.[6][7]

Critical Factors for Buchwald-Hartwig Amination:

G cluster_0 Key Factors for Buchwald-Hartwig Amination catalyst Highly Active Catalyst System (e.g., Pd₂(dba)₃ with bulky phosphine ligand) ligand Bulky, Electron-Rich Ligand (e.g., P(t-Bu)₃, Buchwald-type ligands) catalyst->ligand base Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) catalyst->base conditions Strictly Anhydrous & Inert Conditions (Degassed solvent, Argon atmosphere) catalyst->conditions temperature Elevated Temperature (80-110 °C) catalyst->temperature

Caption: Critical factors for successful Buchwald-Hartwig amination.

  • Ligand Selection: The use of sterically hindered, electron-rich phosphine ligands is paramount. Proazaphosphatrane ligands, such as P(i-BuNCH₂CH₂)₃N, have shown exceptional performance for sterically hindered aryl chlorides, including chloropyridines.[9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically the most effective.[7] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst and higher temperatures.[7]

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. It is crucial to perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) and to use properly degassed solvents.[7]

Q4: Are there alternative C-C bond-forming reactions to Suzuki coupling that might be less sensitive to steric hindrance at the C3 position?

A4: Yes, Sonogashira coupling can sometimes be a viable alternative, particularly for introducing alkynyl groups.

  • Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples terminal alkynes with aryl halides.[10] While steric hindrance can still be a factor, the linear geometry of the alkyne can sometimes allow it to access sterically congested sites more readily than the bulkier organoboron reagents used in Suzuki couplings. The reaction conditions are generally mild.[10]

Experimental Protocols

Protocol 1: Amide Coupling via In Situ Acyl Fluoride Formation

This protocol is adapted for sterically hindered substrates where standard methods have failed.[4][5]

  • Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Activation: Add cyanuric fluoride (TCHF) (1.2 eq) and a suitable base such as N-methylimidazole (NMI) (3.0 eq). Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the acyl fluoride.

  • Coupling: Add the sterically hindered amine (1.1 eq) to the reaction mixture.

  • Reaction: Seal the vessel and heat the reaction to an appropriate temperature (e.g., 40-80 °C) and monitor by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of the C3-Chloro Position

This protocol is a general guideline and may require optimization for specific amines.[7][9]

  • Preparation: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the appropriate bulky phosphine ligand (e.g., P(i-BuNCH₂CH₂)₃N, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Addition of Reactants: Add 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (1.0 eq) and the desired amine (1.2 eq).

  • Solvent and Reaction: Evacuate and backfill the Schlenk tube with Argon (repeat 3 times). Add anhydrous, degassed toluene or dioxane via syringe. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protecting Group Strategies

In some cases, it may be advantageous to protect the carboxylic acid or the pyridinone nitrogen to prevent side reactions or catalyst inhibition.

Protecting the C2-Carboxylic Acid:

The carboxylic acid can be protected as an ester (e.g., methyl, ethyl, or benzyl ester) to prevent it from interfering with base-sensitive reactions or acting as a coordinating group for the metal catalyst.[11][12]

  • Esterification: Can be achieved using standard methods such as Fischer esterification (acid catalyst and alcohol) or by reaction with an alkyl halide in the presence of a base.

  • Deprotection: Saponification with a base (e.g., LiOH, NaOH) or hydrogenolysis for benzyl esters.[12]

Protecting the Pyridinone Nitrogen:

Protecting the nitrogen of the dihydropyridinone ring can sometimes prevent catalyst inhibition in cross-coupling reactions.[6]

  • Common Protecting Groups: Groups such as benzyl (Bn) or p-methoxybenzyl (PMB) can be introduced.

  • Deprotection: Typically achieved through hydrogenolysis or oxidative cleavage.

Orthogonal Protection: When multiple protecting groups are used, an orthogonal strategy is essential, allowing for the selective removal of one group without affecting the others.[12][13]

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Tidwell, J. H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • (2020, September 9). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • Urgaonkar, S., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Hartwig, J. F. (2013). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. PubMed. [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... | Study Prep. Pearson+. [Link]

  • Matsumura, E., et al. The Nucleophilic Reaction of Electron-deficient Pyridone Derivatives. I. The Ring Transformation of 1-Substituted 3,5-Dinitro-2-pyridones with Sodio β-Keto Esters. OA Monitor Ireland. [Link]

  • Cornella, J., et al. (2017). Site-Selective Switching Strategies to Functionalize Polyazines. PMC. [Link]

  • Zhong, G., et al. (2023). Strategies for pyridine C-H functionalization. ResearchGate. [Link]

  • Szlachta, M., et al. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. a. [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]

  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Strategies for C−C bond formation of pyridines. ResearchGate. [Link]

  • Ritter, T., et al. (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Brovarets, V. S., et al. (2017). Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • Yang, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Organic Chemistry Portal. (2005). Best Methods for C-C Bond Formation: Part One of Three. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. PMC. [Link]

  • (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Source not available].
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Wipf Group. (2014). CC Bond Formations by Cross-Dehydrogenative Coupling of C. Wipf Group. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Source not available]. [Link]

  • Banert, K., et al. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • (2020, July 5). Protecting Groups for Carboxylic acid. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Liu, Y., et al. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Liu, Y., et al. (2020). Steric Effect Determines the Formation of Lactam−Lactam Dimers or Amide C O. [Source not available]. [Link]

  • Der Pharma Chemica. (n.d.). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Steric hindrance regulation in hydrogen-bonded organic frameworks: from nonporous to microporous. Chemical Communications (RSC Publishing). [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • (PDF) N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Source not available]. [Link]

  • Iraqi Journal of Science. (2024). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity. Iraqi Journal of Science. [Link]

  • PMC. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC. [Link]

  • MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. [Link]

  • A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. [Source not available]. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid and 6-hydroxypicolinic acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyridine scaffold and its derivatives are of paramount importance, forming the core of numerous therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold and its derivatives are of paramount importance, forming the core of numerous therapeutic agents.[1] This guide provides a detailed comparative analysis of two intriguing classes of pyridine derivatives: 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid and its analogs, and the derivatives of 6-hydroxypicolinic acid. We will explore their chemical properties, known biological activities, and potential therapeutic applications, supported by available experimental data, to assist researchers in navigating the selection and design of novel drug candidates.

Structural and Physicochemical Distinctions

At first glance, both 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid and 6-hydroxypicolinic acid share a core pyridine ring bearing a carboxylic acid group. However, their fundamental structural differences give rise to distinct physicochemical properties and, consequently, different pharmacological profiles.

6-Hydroxypicolinic acid is an aromatic compound that exhibits enol-keto tautomerism.[2][3] This dynamic equilibrium between the hydroxy and oxo forms can influence its hydrogen bonding capabilities and interactions with biological targets. The presence of both a hydroxyl and a carboxylic acid group makes it a potent chelating agent for metal ions.[2]

In contrast, 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid possesses a dihydropyridine ring, making it a non-aromatic structure. The chlorine atom at the 3-position introduces an electron-withdrawing group, which can significantly impact the molecule's electronic distribution and reactivity. The general structure of 1,4-dihydropyridines is essential for their activity, and substitutions on the ring, or its oxidation or reduction, can abolish or reduce its biological effects.[4]

Feature3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid6-Hydroxypicolinic acid
Ring Structure Dihydropyridine (non-aromatic)Pyridine (aromatic)
Key Substituents Chloro group, Oxo groupHydroxyl group
Tautomerism Less prevalentPronounced enol-keto tautomerism[2][3]
Chelating Ability ModerateStrong[2]

Comparative Biological Activities and Therapeutic Potential

While direct comparative studies are limited, the existing literature provides insights into the distinct biological activities of these two classes of compounds, suggesting different therapeutic avenues.

Dihydropyridine Derivatives: From Cardiovascular to Anticancer Agents

The dihydropyridine scaffold is famously associated with calcium channel blockers used in the management of hypertension and angina.[2][5] For instance, a related compound, 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid, is utilized as a precursor in the synthesis of such cardiovascular drugs.[4] The structure-activity relationship (SAR) of dihydropyridines highlights the importance of the 1,4-dihydropyridine ring for this activity.[4]

More recently, novel dihydropyridine carboxylic acid derivatives have demonstrated significant cytotoxic activity against cancer cell lines .[6][7] A study on a series of newly synthesized dihydropyridine carboxylic acids revealed potent activity against the HCT-15 human colon cancer cell line.[6][7] Two compounds, in particular, exhibited lower IC50 values than the standard chemotherapy drugs Cisplatin and Gefitinib, indicating their potential as promising antineoplastic agents.[6]

Table 1: Cytotoxic Activity of Dihydropyridine Carboxylic Acid Derivatives against HCT-15 Cells [6]

CompoundIC50 (µM)
Derivative 3a7.94 ± 1.6
Derivative 3b9.24 ± 0.9
Cisplatin (Reference)> 20
Gefitinib (Reference)> 20

In silico studies of these active dihydropyridine derivatives suggest they possess physicochemical properties in accordance with Lipinski's rule of five, indicating the potential for good oral bioavailability.[7]

6-Hydroxypicolinic Acid Derivatives: Modulators of Biological Systems

6-Hydroxypicolinic acid and its derivatives have been investigated for a range of biological activities, often linked to their metal-chelating properties.

A study assessing the toxicity of various picolinic acid analogs on Chinese Hamster Ovary (CHO) cells found that 6-hydroxypicolinic acid exhibited the lowest toxicity among the eleven compounds tested, with an IC50 of 25.85 mM.[8] This suggests a favorable safety profile for this particular derivative.

Table 2: Comparative Toxicity of Picolinic Acid Analogs in CHO Cells [8]

CompoundIC50 (mM)
Fusaric acid0.032
3-Hydroxy picolinic acid0.85
Picolinic acid1.25
6-Hydroxy picolinic acid 25.85

Furthermore, hydroxypyridone carboxylic acids, a class that includes 6-hydroxypicolinic acid, have been identified as inhibitors of HIV reverse transcriptase-associated RNase H .[9] This highlights their potential in the development of novel antiretroviral therapies. The mechanism of action is thought to involve chelation of the metal ions in the enzyme's active site.

Experimental Protocols

For researchers interested in evaluating and comparing these or similar compounds, the following experimental protocols provide a starting point.

Synthesis of Dihydropyridine Carboxylic Acid Derivatives

A general procedure for synthesizing dihydropyridine carboxylic acids involves the activation of ynones with triflic anhydride, followed by a nucleophilic addition of a ketene acetal.[6]

Step-by-Step Protocol: [6]

  • Dissolve the ynone derivative (1.0 mmol) in anhydrous dichloromethane (15 mL) under an inert atmosphere at -78 °C.

  • Add triflic anhydride (1.2 mmol) dropwise and stir the mixture for 3 hours.

  • Add the corresponding ketene acetal (1.2 mmol) and continue stirring at -78 °C for another 8 hours.

  • Allow the reaction to warm to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with water (3 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Dihydropyridine Synthesis

Ynone Ynone Derivative Activation Activation (-78 °C, 3h) Ynone->Activation Tf2O Triflic Anhydride Tf2O->Activation Nucleophilic_Addition Nucleophilic Addition (-78 °C, 8h) Activation->Nucleophilic_Addition Ketene_Acetal Ketene Acetal Ketene_Acetal->Nucleophilic_Addition Workup Aqueous Workup Nucleophilic_Addition->Workup Purification Column Chromatography Workup->Purification Product Dihydropyridine Carboxylic Acid Purification->Product

Caption: Synthesis of dihydropyridine carboxylic acids.

In Vitro Cytotoxicity Assay (MTT Assay)

To determine the cytotoxic effects of the compounds on cancer cell lines, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., HCT-15) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity (MTT) Assay

Cell_Seeding Seed Cells in 96-well Plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Treatment Treat with Compounds Incubation1->Treatment Incubation2 Incubate (48h) Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate (4h) MTT_Addition->Incubation3 Solubilization Add Solubilization Solution Incubation3->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

This guide provides a comparative overview of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid and 6-hydroxypicolinic acid derivatives, highlighting their distinct structural features and reported biological activities. While dihydropyridine derivatives show significant promise as anticancer agents and continue to be a mainstay in cardiovascular medicine, 6-hydroxypicolinic acid derivatives present opportunities in areas requiring metal chelation, such as certain antiviral therapies, and may possess a favorable toxicity profile.

The lack of direct comparative experimental data underscores a critical gap in the literature. Future research should focus on head-to-head comparisons of these scaffolds against a panel of relevant biological targets, such as key enzymes in cancer signaling pathways or viral replication. Such studies would provide invaluable data for medicinal chemists to make more informed decisions in the design of next-generation therapeutics. The versatility of the pyridine core ensures that both of these compound classes will continue to be fertile ground for drug discovery.

References

  • Ballinas-Indilí, R., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. International Journal of Molecular Sciences, 24(20), 15414. [Link]

  • Ballinas-Indilí, R., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. PubMed, 37895094. [Link]

  • Godfraind, T. (2017). Discovery and development of calcium channel blockers. Frontiers in Pharmacology, 8, 286.
  • Kalloor, N., et al. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 4934. [Link]

  • LookChem. (n.d.). Cas 19621-92-2,6-Hydroxypicolinic acid. Retrieved from [Link]

  • Martinez, J., et al. (2017). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. Oxidative Medicine and Cellular Longevity, 2017, 9326983. [Link]

  • Mellis, A. T., et al. (2018). Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. Molecules, 23(9), 2333. [Link]

  • Pang, Y., et al. (2018). Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro. Molecules, 23(9), 2376. [Link]

  • PubChem. (n.d.). 6-Hydroxypicolinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

  • Sharma, A., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Pharmaceuticals, 14(8), 793.
  • Singh, U. P., & Singh, R. K. (2012). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International Journal of Health Sciences, 6(1), 3-14.
  • Velázquez-Soto, M., et al. (2024). Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. European Journal of Inorganic Chemistry, 27(17), e202400076.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(20), 6203. [Link]

Sources

Comparative

Validating the Molecular Structure of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid: A Comparative NMR Spectroscopy Guide

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 3-Chloro-6-oxo-5,6-d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, a molecule of interest for its potential biological activities, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount analytical technique for structural elucidation. This guide provides a comprehensive comparison of various NMR methodologies, offering field-proven insights into their application for the definitive structural validation of this target molecule.

The inherent complexity of heterocyclic compounds necessitates a multi-faceted analytical approach. While one-dimensional (1D) ¹H and ¹³C NMR spectra are foundational, they often require supplementation with two-dimensional (2D) techniques to resolve ambiguities and robustly confirm atomic connectivity.[1][2] This guide will delve into the causality behind the selection of specific NMR experiments, demonstrating how a synergistic application of these techniques provides a self-validating system for structural confirmation.

The Strategic Application of NMR Techniques

The power of NMR spectroscopy lies in its ability to probe the magnetic environments of atomic nuclei, providing a detailed "fingerprint" of the molecule.[3] For 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR experiments is essential for a comprehensive structural analysis.

¹H NMR: The Initial Blueprint

Proton NMR is invariably the first step in structural elucidation, offering critical information about the number of different types of protons, their chemical environment, and their proximity to one another.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[4]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay to ensure accurate integration.[5]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Data and Interpretation:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4~6.5 - 7.5Doublet~8-10Olefinic proton adjacent to a CH group (H5), deshielded by the electronegative chlorine and the conjugated system.
H5~4.0 - 5.0Doublet~8-10Aliphatic proton adjacent to an olefinic proton (H4) and the carbonyl group.
NH~9.0 - 12.0Broad Singlet-Proton attached to nitrogen in a pyridinone ring, often broad due to quadrupole effects and exchange. Its chemical shift is highly solvent-dependent.[4]
COOH~10.0 - 13.0Broad Singlet-Carboxylic acid proton, typically broad and subject to exchange.

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for a direct count of non-equivalent carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run.

  • Processing: Similar processing steps as for ¹H NMR are applied.

Expected ¹³C NMR Data and Interpretation:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C2 (COOH)~160 - 170Carboxylic acid carbonyl carbon.[6]
C6 (C=O)~170 - 180Amide carbonyl carbon within the pyridinone ring.
C3 (C-Cl)~120 - 130Carbon atom attached to an electronegative chlorine atom.
C4~130 - 140Olefinic carbon atom.
C5~40 - 50Aliphatic carbon atom adjacent to the carbonyl group.

Note: These are predicted values and may vary based on solvent and experimental conditions.[7][8]

Advanced 2D NMR for Unambiguous Confirmation

While 1D NMR provides a solid foundation, 2D NMR techniques are indispensable for definitively connecting the pieces of the structural puzzle.[1][2] These experiments reveal correlations between nuclei, confirming bonding relationships and spatial proximities.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

Experimental Workflow: COSY

COSY_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Interpretation acq Acquire 2D COSY Data proc 2D Fourier Transform acq->proc analysis Identify Cross-Peaks proc->analysis interpret Confirm H4-H5 Connectivity analysis->interpret

Caption: Workflow for a COSY experiment to confirm proton-proton couplings.

In the COSY spectrum of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, a cross-peak is expected between the signals corresponding to H4 and H5, providing direct evidence of their adjacent relationship in the dihydropyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates protons with the carbon atoms to which they are directly attached.

Experimental Workflow: HSQC

HSQC_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Interpretation acq Acquire 2D HSQC Data proc 2D Fourier Transform acq->proc analysis Correlate ¹H and ¹³C Signals proc->analysis interpret Assign C4-H4 and C5-H5 analysis->interpret

Caption: Workflow for an HSQC experiment to assign directly bonded C-H pairs.

The HSQC spectrum will show a correlation between the ¹H signal of H4 and the ¹³C signal of C4, and similarly for H5 and C5. This experiment is crucial for the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Correlations

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the molecular fragments.

Key HMBC Correlations for Structure Confirmation:

ProtonCorrelates to Carbon(s)Structural Significance
H4C2, C3, C5, C6Confirms the connectivity around the double bond and its relationship with the carbonyl and carboxylic acid groups.
H5C3, C4, C6Establishes the position of the aliphatic CH group relative to the chlorine-bearing carbon and the carbonyl group.
NHC2, C6Confirms the position of the nitrogen atom within the pyridinone ring.

A Self-Validating System for Trustworthy Results

The true power of this multi-technique approach lies in its self-validating nature.[9] The information gleaned from each experiment should be consistent and complementary. For instance, the H4-H5 coupling observed in the COSY spectrum should correspond to the C4-H4 and C5-H5 correlations in the HSQC spectrum, and the long-range correlations from H4 and H5 in the HMBC spectrum should align with the proposed overall structure. Any inconsistencies would immediately flag a potential misinterpretation or an incorrect structural assignment.

Logical Framework for Structural Confirmation

Structure_Validation cluster_1D_NMR 1D NMR Data cluster_2D_NMR 2D NMR Data cluster_validation Structure Validation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC Correlates protons to carbons C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC Confirms fragments HSQC->HMBC Structure Confirmed Structure of 3-Chloro-6-oxo-5,6-dihydropyridine- 2-carboxylic acid HMBC->Structure Assembles fragments

Caption: Logical flow for integrating multiple NMR experiments for definitive structure validation.

Conclusion

The structural confirmation of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is not achieved through a single NMR experiment, but rather through the logical and systematic integration of data from a suite of 1D and 2D NMR techniques. This comparative guide illustrates that by understanding the specific information each experiment provides and by cross-validating the results, researchers can achieve a high degree of confidence in their structural assignments. This rigorous approach is fundamental to ensuring the integrity of chemical research and is an indispensable component of the drug development pipeline.

References

  • Santos, C. M. M., Silva, A. M. S., & Pinto, D. C. G. A. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. Critical Reviews in Analytical Chemistry, 52(3), 536-577. [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Deev, S. L., Sheina, E. S., Shestakova, T. S., Kolonskova, O. N., Charushin, V. N., & Chupakhin, O. N. (2026). ¹³C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by ¹³C NMR spectroscopy. RSC Advances, 16(10), 12345-12367. [Link]

  • Macura, S., & Brown, L. R. (1984). ¹³C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(II): Evidence for a Correlation of π-Electron Density with pKa. Inorganic Chemistry, 23(22), 3587-3592. [Link]

  • Castillo, R., Rodriguez-Molina, I., & Miranda, R. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Chilean Chemical Society, 55(2), 243-247. [Link]

  • Argüello-DaSilva, A., & Pessoa-Mahana, H. (2001). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral Centers. Molecules, 6(11), 904-909. [Link]

  • Al-Rawi, J. M. A., & Akrawi, B. A. (1992). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-[1,2-a]-Pyridine and Imidazo-(1,2-a)-Pyridine Derivatives. DTIC. [Link]

  • Bianchini, C., Meli, A., Peruzzini, M., & Vizza, F. (2001). Straightforward Formation of Carbocations from Tertiary Carboxylic Acids via CO Release at Room Temperature. Organometallics, 20(23), 4817-4819. [Link]

  • Kornienko, A., et al. (2014). Intramolecular C-H···O Hydrogen Bonding in 1,4-Dihydropyridine Derivatives. Molecules, 19(9), 14595-14607. [Link]

  • Patel, K. D., & Patel, H. D. (2014). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research in Chemistry and Science, 4(2), 23-27. [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (1998). Structure Elucidation by NMR in Organic Chemistry. Springer.
  • Al-Omar, M. A. (2010). The investigation of NMR spectra of dihydropyridones derived from Curcumin. Arkivoc, 2010(11), 41-52. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-783. [Link]

  • Cuts, D. R., & Harris, R. K. (2001). Method Performance and Validation for Quantitative Analysis by ¹H and ³¹P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 49(7), 3155-3164. [Link]

  • Creative Biostructure. (2025). How NMR Enhances Chemical Analysis Accuracy?. Retrieved from [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid using LC-MS

For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products.[1] This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products.[1] This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for validating the purity of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, a polar heterocyclic compound.

The inherent properties of this molecule—possessing acidic and polar functional groups—present unique analytical challenges.[2][3][4] This guide will explain the rationale behind experimental choices, describe self-validating protocols, and provide a comparative analysis to empower you in selecting the most appropriate analytical strategy.

The Analytical Challenge: Understanding the Analyte

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound.[5][6] Its structure, featuring a carboxylic acid and a lactam ring, renders it highly polar. This polarity makes it challenging to retain and separate using traditional reversed-phase chromatography methods.[4][7] Furthermore, potential impurities from its synthesis, such as starting materials, by-products, or degradation products, may possess similar polarities, complicating their separation and detection.[8][9]

LC-MS: The Gold Standard for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis for its high sensitivity and selectivity.[8][10] It combines the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry, enabling the detection, quantification, and identification of impurities, even at trace levels.[11][12]

Causality Behind the Method: Why LC-MS is the Preferred Choice

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. For a polar and ionizable compound like 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, LC-MS offers distinct advantages:

  • Superior Sensitivity and Selectivity: Mass spectrometry can distinguish between co-eluting compounds that have different mass-to-charge ratios (m/z), a scenario where traditional UV detection might fail.[13]

  • Structural Information: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for the structural elucidation of unknown impurities.[8][10]

  • Versatility in Chromatographic Modes: LC offers various stationary phases and mobile phase compositions to effectively separate polar compounds.[7][14]

Experimental Workflow: A Self-Validating System

The following workflow is designed to be a self-validating system, ensuring the reliability and accuracy of the purity assessment.

LC-MS Purity Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1) & FDA Guidelines) cluster_2 Sample Analysis & Purity Determination MD1 Analyte Characterization (Polarity, pKa, Solubility) MD2 Column & Mobile Phase Screening (HILIC, Mixed-Mode, Reversed-Phase) MD1->MD2 MD3 MS Parameter Optimization (Ionization Mode, Cone Voltage, Collision Energy) MD2->MD3 MV1 Specificity & Selectivity MD3->MV1 Optimized Method MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 SA1 Sample & Standard Preparation MV5->SA1 Validated Method SA2 LC-MS Data Acquisition SA1->SA2 SA3 Data Processing & Purity Calculation (Area % Normalization) SA2->SA3 SA4 Impurity Identification (MS/MS) SA3->SA4 Orthogonal Purity Assessment cluster_methods Analytical Techniques Analyte 3-Chloro-6-oxo-5,6- dihydropyridine-2-carboxylic acid LCMS LC-MS (Impurity Profile & Identification) Analyte->LCMS HPLCUV HPLC-UV (Routine Purity Check) Analyte->HPLCUV qNMR qNMR (Absolute Purity & Structure) Analyte->qNMR Purity Comprehensive & Validated Purity Assessment LCMS->Purity HPLCUV->Purity qNMR->Purity

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Comparative

Comparative Reactivity Analysis: 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid and Its Fluorinated Analogs in Nucleophilic Aromatic Substitution

In the landscape of modern drug discovery and development, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of medicinal chemistry. Among the vast array of heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of medicinal chemistry. Among the vast array of heterocyclic scaffolds, the 2-pyridone nucleus is of significant interest due to its prevalence in numerous biologically active molecules. The introduction of a halogen at the 3-position of this scaffold provides a versatile handle for further functionalization, most commonly through nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparative analysis of the reactivity of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid and its fluorinated counterpart, offering experimental insights and theoretical underpinnings to inform rational drug design.

Introduction: The Role of Halogens in Modulating Reactivity

The choice of halogen substituent on an aromatic or heteroaromatic ring is a critical decision in the design of synthetic routes and the fine-tuning of molecular properties. While often considered isosteric, chlorine and fluorine possess distinct electronic properties that profoundly influence the reactivity of the carbon-halogen bond. Generally, in the context of SNAr reactions, the high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, thereby increasing its susceptibility to nucleophilic attack. Conversely, the carbon-chlorine bond is more polarizable and often a better leaving group. Understanding the interplay of these effects within the specific electronic environment of the 2-pyridone ring is paramount for predicting and controlling reaction outcomes.

Electronic Landscape of 3-Halo-2-Pyridones

The reactivity of the 3-position in 6-oxo-5,6-dihydropyridine-2-carboxylic acids is governed by a confluence of electronic factors. The electron-withdrawing nature of the ring nitrogen, the carbonyl group at the 6-position, and the carboxylic acid at the 2-position all contribute to a significant electron deficiency in the pyridine ring. This electron-poor character is a prerequisite for a facile SNAr reaction.

The introduction of a halogen at the 3-position further modulates this electronic landscape. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), further increasing the electrophilicity of the C3 carbon. However, they also possess lone pairs of electrons that can be donated to the ring through a mesomeric effect (+M). The balance between these opposing effects, coupled with the inherent strength of the carbon-halogen bond and the stability of the leaving group, dictates the overall reactivity. For fluorine, the -I effect is dominant, while for chlorine, the greater polarizability and better leaving group ability of the chloride ion are significant factors.

Comparative Reactivity in Nucleophilic Aromatic Substitution

While direct, head-to-head comparative studies on the specific title compounds are not extensively reported in the literature, we can extrapolate from well-established principles of SNAr reactions on electron-deficient heteroaromatic systems. The general consensus is that for SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. Therefore, the electrophilicity of the carbon atom undergoing substitution is a primary determinant of the reaction rate.

Given the superior inductive electron-withdrawing ability of fluorine compared to chlorine, it is hypothesized that 3-fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid will exhibit a higher reactivity towards nucleophiles in SNAr reactions than its chloro-substituted analog.

Table 1: Predicted Comparative Reactivity Profile
Parameter3-Fluoro Analog3-Chloro AnalogRationale
Electrophilicity at C3 HigherLowerThe greater electronegativity of fluorine leads to a more pronounced inductive electron withdrawal, rendering the C3 position more susceptible to nucleophilic attack.
Predicted SNAr Rate FasterSlowerThe rate-determining step in many SNAr reactions is the formation of the Meisenheimer complex, which is accelerated by increased electrophilicity.
Leaving Group Ability PoorerBetterThe C-F bond is significantly stronger than the C-Cl bond, and the fluoride ion is a poorer leaving group than the chloride ion. However, this is often of secondary importance in SNAr on highly electron-deficient rings.
Potential Side Reactions LowerHigherThe higher reactivity of the chloro analog can sometimes lead to a less selective reaction profile, particularly with ambident nucleophiles or under harsh reaction conditions.

Experimental Protocol: A Head-to-Head Comparison

To empirically validate the hypothesized reactivity difference, the following experimental protocol is proposed. This protocol is designed as a self-validating system, allowing for a direct and quantitative comparison of the two analogs under identical conditions.

Objective: To compare the reaction rates of 3-fluoro- and 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid with a model nucleophile, benzylamine.
Materials:
  • 3-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

  • 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

  • Benzylamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Internal standard (e.g., dodecane)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (MS) for product verification

Step-by-Step Methodology:
  • Reaction Setup: In two separate, oven-dried reaction vials, place 3-fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (1.0 eq) and 3-chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (1.0 eq), respectively.

  • Reagent Addition: To each vial, add anhydrous K₂CO₃ (2.0 eq) and the internal standard (0.1 eq).

  • Solvent and Nucleophile: Add anhydrous DMF to dissolve the starting materials, followed by the addition of benzylamine (1.2 eq).

  • Reaction Conditions: Place both vials in a pre-heated reaction block at 80 °C and stir vigorously.

  • Time-Course Analysis: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 10 µL) from each reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the aliquot in a known volume of a suitable solvent mixture (e.g., water/acetonitrile with 0.1% formic acid) to stop the reaction.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the relative concentrations of the starting material, the product, and the internal standard.

  • Data Analysis: Plot the consumption of the starting material versus time for both reactions. The initial reaction rates can be determined from the slope of these curves.

  • Product Verification: At the end of the reaction, the final product should be isolated and its identity confirmed by mass spectrometry and NMR spectroscopy.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Weigh Starting Materials: 3-Halo-2-pyridone, K₂CO₃, Internal Standard prep2 Add Anhydrous DMF prep1->prep2 prep3 Add Benzylamine prep2->prep3 react Heat to 80 °C with Stirring prep3->react sampling Withdraw Aliquots at Time Intervals react->sampling quench Quench in Water/Acetonitrile sampling->quench hplc HPLC Analysis quench->hplc plot Plot [Reactant] vs. Time hplc->plot rate Determine Initial Reaction Rates plot->rate verify Product Verification (MS, NMR) rate->verify caption Figure 1. Experimental workflow for the comparative reactivity study.

Figure 1. Experimental workflow for the comparative reactivity study.

Mechanistic Considerations

The SNAr reaction of 3-halo-2-pyridones with nucleophiles is proposed to proceed through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C3 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing groups on the ring. In the second step, the halide is eliminated to restore the aromaticity of the ring and yield the final product.

Reaction Mechanism Diagram

G cluster_reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products reactant 3-Halo-2-pyridone + Nucleophile intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack product 3-Substituted-2-pyridone + Halide Ion intermediate->product Halide Elimination caption Figure 2. Generalized mechanism for SNAr on 3-halo-2-pyridones.

Figure 2. Generalized mechanism for SNAr on 3-halo-2-pyridones.

The higher electronegativity of fluorine is expected to lower the activation energy for the formation of the Meisenheimer complex, thus accelerating the overall reaction rate, despite the fluoride being a poorer leaving group than chloride.

Conclusion and Future Directions

The comparative analysis, based on established principles of physical organic chemistry, strongly suggests that 3-fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is a more reactive substrate for nucleophilic aromatic substitution than its chloro-substituted analog. This enhanced reactivity can be a significant advantage in drug development, allowing for milder reaction conditions, shorter reaction times, and potentially broader substrate scope.

It is imperative for researchers to empirically validate these predictions within their specific systems. The provided experimental protocol offers a robust framework for such a comparison. Future work could also explore the impact of different nucleophiles, solvent systems, and reaction temperatures to build a comprehensive reactivity map for this important class of compounds. A thorough understanding of these structure-activity relationships will undoubtedly empower medicinal chemists to make more informed decisions in the design and synthesis of next-generation therapeutics.

References

  • Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. [Link]

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2004 , 47(25), 6333-6349. [Link]

  • Recent Advances in the Chemistry of 2-Pyridones. Chemical Reviews, 2016 , 116(4), 1873-2007. [Link]

Validation

Comprehensive FTIR Spectra Comparison Guide: 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid Batches

Executive Summary 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (CAS: 1263280-37-0) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical active ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (CAS: 1263280-37-0) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs)[1]. Because the pyridone ring can undergo complex proton-transfer dynamics, ensuring batch-to-batch structural consistency is a critical quality control (QC) requirement.

This guide provides an objective, data-driven comparison of different batches of this intermediate—alongside a halogenated alternative (the 3-bromo analog)—using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. By evaluating vibrational modes, researchers can definitively identify polymorphic shifts, tautomeric inconsistencies, and residual impurities that could compromise downstream synthetic yields.

Mechanistic Background: Tautomerism & Polymorphism

The structural integrity of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is heavily dictated by lactam-lactim (keto-enol) tautomerism . In the solid state, the compound predominantly exists in the 6-oxo (lactam) form, stabilized by intermolecular hydrogen bonding. However, variations in crystallization thermodynamics (e.g., cooling rates, solvent polarity) can trap the metastable 6-hydroxy (lactim) form within the crystal lattice.

Research demonstrates that halogen substitution on the pyridone ring significantly influences this tautomeric equilibrium, shifting the thermodynamic balance and altering the hydrogen-bonding network[2][3]. ATR-FTIR is the gold standard for monitoring these polymorphic forms because it generates a highly sensitive spectral "fingerprint" of the molecular environment without requiring destructive sample preparation[4].

Unlike traditional transmission FTIR (which requires grinding the sample with KBr—a process that can mechanically induce polymorphic transformations or introduce moisture), ATR-FTIR preserves the native solid-state structure of the batch[5].

Tautomerism Lactam 6-Oxo Form (Lactam) C=O stretch: ~1660 cm⁻¹ N-H stretch: ~3150 cm⁻¹ Lactim 6-Hydroxy Form (Lactim) C=N stretch: ~1600 cm⁻¹ O-H stretch: ~3300 cm⁻¹ Lactam->Lactim Solid-State Equilibrium

Figure 1: Lactam-lactim tautomeric shift detectable via distinct FTIR vibrational modes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following ATR-FTIR protocol operates as a self-validating system. If any step is executed improperly, the resulting spectra will present immediate, identifiable artifacts (e.g., atmospheric interference or poor signal-to-noise ratios).

Step-by-Step Methodology:

  • Crystal Preparation: Clean the monolithic diamond ATR crystal using HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Acquisition: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Validation Check: The background must successfully subtract atmospheric H₂O (3900–3500 cm⁻¹) and CO₂ (2350 cm⁻¹). If negative peaks appear in these regions during sample scanning, the background is invalid and must be retaken.

  • Sample Application: Deposit approximately 2–5 mg of the solid batch directly onto the center of the diamond crystal.

  • Controlled Compression: Lower the ATR pressure anvil until the torque slip-clutch engages (clicks). Causality: Consistent pressure ensures a uniform path length and intimate contact between the crystal and the sample, preventing baseline drift and maximizing the evanescent wave penetration.

  • Spectral Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR-correction algorithm to account for wavelength-dependent penetration depth, followed by baseline correction.

FTIR_Workflow Start Batch Sample Received Prep ATR Crystal Cleaning & Blank Start->Prep Scan Spectral Acquisition (4000-400 cm⁻¹) Prep->Scan Process Baseline Correction & Peak Picking Scan->Process Decision Polymorph & Purity Match? Process->Decision Pass Batch Approved (Pure Lactam) Decision->Pass Yes Fail Batch Rejected (Mixed/Hydrated) Decision->Fail No

Figure 2: Self-validating ATR-FTIR quality control workflow for batch release.

Comparative Analysis: Batch Performance & Alternatives

To demonstrate the analytical power of this method, we compare three distinct samples:

  • Batch A (Premium Grade): Synthesized via an optimized, slow-cooling crystallization route designed to yield the thermodynamically stable lactam polymorph.

  • Batch B (Standard Commercial Grade): Synthesized via rapid crash-precipitation.

  • Alternative C (3-Bromo Analog): 3-Bromo-6-oxo-5,6-dihydropyridine-2-carboxylic acid, used as an alternative intermediate to compare the inductive effects of halogen swapping.

Quantitative Spectral Data
Vibrational ModeBatch A (Premium 3-Cl)Batch B (Standard 3-Cl)Alternative C (3-Br Analog)Diagnostic Significance
O-H Stretch (Acid) 2850 - 3200 cm⁻¹ (Broad)2850 - 3450 cm⁻¹ (Very Broad)2840 - 3180 cm⁻¹ (Broad)Batch B shows excess broadening due to residual trapped moisture/solvation.
N-H Stretch (Lactam) 3155 cm⁻¹ (Sharp)3140 cm⁻¹ (Shoulder)3150 cm⁻¹ (Sharp)Sharpness in A & C indicates a highly ordered, uniform hydrogen-bonded lattice.
C=O Stretch (Acid) 1715 cm⁻¹1718 cm⁻¹1712 cm⁻¹Slight shifts indicate variations in intermolecular dimer formation of the carboxylic acid.
C=O Stretch (Lactam) 1662 cm⁻¹ (Singlet)1665 cm⁻¹, 1650 cm⁻¹ (Split)1658 cm⁻¹ (Singlet)Critical: Split peak in Batch B proves the presence of mixed polymorphs/tautomers.
C=C / C=N Ring 1580 cm⁻¹, 1540 cm⁻¹1585 cm⁻¹, 1545 cm⁻¹1575 cm⁻¹, 1535 cm⁻¹Heavier Br atom in Alt C causes a slight bathochromic shift (lower wavenumber).
C-X (Halogen) Stretch 745 cm⁻¹ (C-Cl)745 cm⁻¹ (C-Cl)688 cm⁻¹ (C-Br)Confirms the identity of the halogen substituent.
Discussion & Causality

1. The Polymorphic Split in Batch B: The most critical failure point in Batch B is the splitting of the lactam C=O stretch (Amide I band) into two distinct peaks at 1665 cm⁻¹ and 1650 cm⁻¹. Causality: Rapid crash-precipitation during the manufacturing of Batch B did not allow sufficient time for the molecules to arrange into the lowest-energy thermodynamic state. This resulted in a mixture of polymorphic forms and partial lactim tautomers trapped in the lattice. This inconsistency will lead to unpredictable solubility profiles and variable reaction kinetics in subsequent API coupling steps.

2. Hydration and Moisture: Batch B exhibits excessive broadening in the 3400 cm⁻¹ region. Because the ATR-FTIR protocol utilizes a background subtraction that eliminates atmospheric water, this broad band definitively proves the presence of residual solvent or crystal hydrates within the powder. Batch A, conversely, shows a well-defined O-H stretch corresponding strictly to the carboxylic acid dimer.

3. Halogen Inductive Effects (Alternative C): When comparing the product to its 3-bromo alternative, the C-X stretching region provides absolute confirmation of identity (745 cm⁻¹ for C-Cl vs. 688 cm⁻¹ for C-Br). Furthermore, the heavier bromine atom exerts a different inductive pull on the pyridone ring compared to chlorine, which slightly weakens the adjacent bonds, resulting in the observed shift of the ring stretching frequencies to lower wavenumbers (1575 cm⁻¹).

Conclusion

For drug development professionals utilizing 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, relying solely on HPLC for purity is insufficient. HPLC dissolves the sample, destroying the solid-state structural information (polymorphism and tautomerism) that dictates physical stability and reactivity. As demonstrated, implementing a rigorous ATR-FTIR screening protocol allows for the immediate identification of substandard batches (like Batch B) that suffer from mixed polymorphic states and residual moisture.

References

  • Sigma-Aldrich. "3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid | CAS 1263280-37-0". sigmaaldrich.com.
  • The Journal of Physical Chemistry Letters. "Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy". acs.org.
  • Proceedings of the National Academy of Sciences (PNAS). "Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy". nih.gov.
  • AZoM. "Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes". azom.com.
  • Organic Process Research & Development. "A Comparative Study of ATR-FTIR and FT-NIR Spectroscopy for In-Situ Concentration Monitoring during Batch Cooling Crystallization Processes". acs.org.

Sources

Comparative

Cross-validation of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid binding affinity assays

An objective guide to the cross-validation of binding affinity assays for 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, designed for researchers, scientists, and drug development professionals. Introduction: The...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective guide to the cross-validation of binding affinity assays for 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Orthogonal Validation in Drug Discovery

In the landscape of modern drug discovery, the precise and accurate characterization of a small molecule's binding affinity to its biological target is paramount. This affinity, often expressed as the equilibrium dissociation constant (K_D), dictates a compound's potency, informs structure-activity relationships (SAR), and is a critical parameter in lead optimization.[1] The molecule of interest, 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, belongs to the dihydropyridine class of compounds, which are noted for their diverse biological activities.[2][3]

However, relying on a single assay methodology to determine such a crucial parameter is fraught with risk. Every experimental technique possesses inherent limitations and potential for artifacts that can lead to misleading results. Therefore, a rigorous and scientifically sound approach involves the cross-validation of binding data using multiple, orthogonal assays.[4][5][6][7] Orthogonal methods are those that rely on different physical principles to measure the same event. Concordance between such methods provides high confidence in the results, while discordance can reveal important information about the system or assay-specific artifacts.

As the specific biological target for 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is not publicly defined, this guide will utilize a well-characterized model system—the interaction between Carbonic Anhydrase II (CAII) and its inhibitor Acetazolamide—to demonstrate the principles and practice of cross-validating binding affinity data. This approach allows for a detailed exploration of the methodologies and data interpretation in a real-world context.

The Principle of Triangulation: A Multi-Assay Approach

The core principle of cross-validation is triangulation. By measuring the binding interaction with techniques that rely on different detection methods (e.g., mass change, heat change, fluorescence), we can be more certain that the observed result is a true reflection of the molecular interaction and not an artifact of a particular technology. This multi-pronged approach is essential for building a robust data package for any drug discovery program.

Caption: Conceptual diagram of cross-validation, where multiple orthogonal assays are used to confirm the binding affinity.

Section 1: Surface Plasmon Resonance (SPR) — A Real-Time, Label-Free Approach

Surface Plasmon Resonance (SPR) is a powerful optical technique for monitoring molecular binding events in real-time without the need for labels.[8][9] In a typical experiment for a small molecule, a protein target (the "ligand") is immobilized on a sensor chip surface, and the small molecule (the "analyte") is flowed over the surface. Binding is detected as a change in the refractive index at the surface, which is proportional to the change in mass.[9][10]

Key Strengths and Limitations of SPR
FeatureStrengthsLimitations
Labeling Label-free, avoiding potential modification of the small molecule.[10][11]Requires immobilization of the protein, which could affect its conformation or activity.[12]
Data Output Provides real-time kinetic data (k_on, k_off) in addition to affinity (K_D).[11]Can be sensitive to bulk refractive index changes; requires high-quality reagents.
Sensitivity High sensitivity makes it suitable for detecting low molecular weight analytes like small molecules.[10]Signal response is proportional to mass, which can be challenging for very small fragments.[13]
Throughput Moderate to high, with modern instruments capable of analyzing multiple interactions in parallel.Higher initial instrument cost compared to some other methods.
Experimental Protocol: SPR Analysis of CAII-Acetazolamide Interaction

This protocol outlines the key steps for analyzing the binding of Acetazolamide to immobilized CAII.

  • Protein Immobilization:

    • Surface: Use a CM5 sensor chip (a carboxymethylated dextran surface).

    • Activation: Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Coupling: Inject CAII (at ~20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (~5000 Resonance Units, RU) is reached.

    • Blocking: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Injection (Binding Measurement):

    • Running Buffer: Use a suitable buffer, such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Analyte Preparation: Prepare a dilution series of Acetazolamide in the running buffer, typically ranging from low nanomolar to micromolar concentrations (e.g., 0 nM to 10 µM). Include a buffer-only blank for double referencing.

    • Injection Cycle: For each concentration, perform the following cycle:

      • Inject the Acetazolamide solution over the CAII and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min).

      • Monitor the association phase (typically 60-120 seconds).

      • Switch back to running buffer and monitor the dissociation phase (typically 120-300 seconds).

  • Surface Regeneration:

    • After each cycle, inject a regeneration solution (e.g., a low pH glycine solution or a mild denaturant) to remove the bound analyte and prepare the surface for the next injection. This step must be optimized to ensure complete removal without damaging the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer blank injection data from the active surface sensorgrams.

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a or k_on), dissociation rate constant (k_d or k_off), and the equilibrium dissociation constant (K_D = k_d/k_a).[10]

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

Section 2: Isothermal Titration Calorimetry (ITC) — The Gold Standard for Thermodynamics

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event.[14] It is considered a gold standard because it provides a complete thermodynamic profile of the interaction in a single, label-free, in-solution experiment.[15] By measuring the heat change (ΔH), ITC can also determine the binding affinity (K_D), and stoichiometry (n) of the interaction.[1]

Key Strengths and Limitations of ITC
FeatureStrengthsLimitations
Labeling Label-free and performed in-solution, closely mimicking physiological conditions.No limitations in this regard.
Data Output Provides a complete thermodynamic profile (K_D, n, ΔH, and ΔS), offering deep mechanistic insight.[1]Does not provide kinetic information (k_on, k_off).
Sample Consumption Requires no modification or immobilization of reactants.Typically requires larger quantities of protein and compound compared to SPR or FP.[14]
Throughput Low throughput, as each experiment can take 1-2 hours to run.Not suitable for high-throughput screening campaigns.
Experimental Protocol: ITC Analysis of CAII-Acetazolamide Interaction
  • Sample Preparation:

    • Dialysis: Extensively dialyze the CAII protein against the final experimental buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects, which can generate large heats of dilution.

    • Compound Preparation: Dissolve Acetazolamide in the final dialysis buffer. The compound must be fully dissolved. A small amount of DMSO can be used if necessary, but the same concentration must be present in the protein solution to cancel out heats of dilution.

    • Concentrations: The titrant (in the syringe, typically the small molecule) should be 10-20 times more concentrated than the titrand (in the cell, typically the protein). For this system, use ~200 µM Acetazolamide in the syringe and ~15 µM CAII in the sample cell.

  • Instrument Setup and Titration:

    • Degassing: Thoroughly degas both protein and compound solutions immediately before the experiment to prevent air bubbles.

    • Thermal Equilibration: Allow the instrument to equilibrate thermally for at least 30 minutes after loading the samples.

    • Titration Parameters: Set up an injection sequence, for example, 19 injections of 2 µL each, with a spacing of 150 seconds between injections to allow the signal to return to baseline.

  • Control Experiments:

    • Perform a control titration by injecting the compound solution into buffer alone to measure the heat of dilution. This value is subtracted from the experimental data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters: K_A (1/K_D), ΔH, and the stoichiometry, n.

Caption: A standard experimental workflow for Isothermal Titration Calorimetry (ITC).

Section 3: Fluorescence Polarization (FP) — A High-Throughput Solution

Fluorescence Polarization (FP) is a solution-based technique used to monitor binding events. It relies on the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner.[16] A small, free-tumbling tracer depolarizes plane-polarized excitation light, while the larger, slower-tumbling bound complex retains more of the light's polarization.[16][17] For unlabeled small molecules like 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, a competitive assay format is used. In this format, the unlabeled compound competes with a known fluorescent ligand (tracer) for binding to the target protein, causing a decrease in polarization.[18][19]

Key Strengths and Limitations of FP
FeatureStrengthsLimitations
Format Homogeneous ("mix-and-read") assay format with no wash steps.[16]Requires a suitable fluorescently labeled probe (tracer). The label may alter binding affinity.[18]
Throughput High-throughput and easily miniaturized (e.g., 384- or 1536-well plates), ideal for screening.[16][19]Indirect measurement of affinity (K_i from IC50), which relies on the accurately determined K_D of the tracer.
Sensitivity Highly sensitive, requiring small amounts of reagents.Susceptible to interference from fluorescent compounds or light scattering.
Molecular Weight Requires a significant change in molecular volume upon binding for a robust signal window.[17]Not suitable for interactions where the binding partners are very similar in size.
Experimental Protocol: Competitive FP Analysis
  • Assay Development:

    • Tracer Selection: A fluorescently labeled ligand for the target protein (e.g., a fluorescent sulfonamide for CAII) must be identified or synthesized.

    • Tracer K_D Determination: First, determine the K_D of the tracer for the target protein. This is done by titrating the protein against a fixed, low concentration of the tracer and measuring the increase in polarization.

  • Competitive Assay Setup:

    • Reagent Concentrations: Use concentrations of the target protein and tracer that give a stable and robust signal, typically around 80% of the maximum polarization signal from the tracer K_D experiment.

    • Compound Plate: Prepare a serial dilution of the competitor compound (Acetazolamide) in a microplate.

    • Assay Plate: Add the fixed concentrations of target protein (CAII) and fluorescent tracer to all wells, then add the competitor compound dilutions. Include controls for minimum polarization (tracer only) and maximum polarization (tracer + protein, no competitor).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined time to ensure the binding reaction has reached equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).

    • Convert the IC50 to a binding affinity constant (K_i) using the Cheng-Prusoff equation, which requires the known K_D of the tracer and its concentration.

FP_Workflow cluster_dev Assay Development cluster_run Execution (Competition) cluster_analysis Analysis DevelopTracer 1. Develop Fluorescent Tracer DetermineKD 2. Determine Tracer KD DevelopTracer->DetermineKD Plate 3. Plate Protein, Tracer, & Competitor Dilutions DetermineKD->Plate Incubate 4. Incubate to Equilibrium Plate->Incubate Read 5. Read Polarization Incubate->Read Fit 6. Fit Dose-Response Curve to get IC50 Read->Fit Calculate 7. Calculate Ki using Cheng-Prusoff Fit->Calculate Result Obtain Ki Calculate->Result

Caption: Workflow for a competitive Fluorescence Polarization (FP) binding assay.

Section 4: Cross-Validation in Practice: Synthesizing the Data

After performing the three orthogonal assays, the final step is to compare the results. The goal is to see if these different methods, which rely on distinct physical principles, yield a consistent binding affinity.

Comparative Data Summary

The following table presents representative data that might be obtained for the CAII-Acetazolamide interaction, illustrating how results from the three methods can be consolidated and compared.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Affinity (K_D / K_i) ~15 nM~20 nM~25 nM
Principle Mass Change (Refractive Index)Heat ChangeMolecular Rotation
Label Requirement NoneNoneFluorescent Tracer
Kinetics Yes (k_on, k_off)NoNo
Thermodynamics NoYes (ΔH, ΔS)No
Stoichiometry (n) NoYes (~1.0)No
Throughput MediumLowHigh
Interpreting Concordance and Discordance
  • High Concordance: As shown in the example table, K_D/K_i values in the same general range (e.g., within 2-3 fold) from all three methods provide very high confidence that this is the true binding affinity of the compound for the target.

  • Discordance: Significant differences between the results warrant further investigation. For example:

    • SPR K_D differs from ITC/FP: This could suggest that immobilizing the protein on the SPR chip has altered its binding site or conformation.

    • FP K_i differs from SPR/ITC: This might indicate that the fluorescent label on the tracer interferes with binding, or that the competitor (unlabeled compound) binds to a different site than the tracer.

    • ITC shows no binding, but others do: The binding event may be enthalpically silent (ΔH ≈ 0), making it undetectable by ITC but still measurable by other means.

A systematic approach to troubleshooting is critical when results do not align. This involves re-examining buffer conditions, reagent quality, and the fundamental assumptions of each assay.[20]

Conclusion

The determination of a small molecule's binding affinity is a cornerstone of drug discovery, but the data is only as reliable as the methods used to generate it. A single assay, performed in isolation, provides a single point of view that may be incomplete or misleading. By employing a cross-validation strategy with orthogonal, mechanistically distinct assays such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization, researchers can build a robust, self-validating data package. This approach significantly increases confidence in the measured affinity, provides deeper mechanistic insights, and ultimately leads to more informed decisions in the progression of potential therapeutic candidates like 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid.

References

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • T.A. Le, et al. (2019). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • W.C. Hyun, et al. (2018). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]

  • L. Zhang, et al. (2024). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. ACS Publications. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • Creative Biolabs. Small Molecule Affinity Measurement Service. [Link]

  • M.A. Foley, et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • A. Marinho, et al. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]

  • J.A. Smith, et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • A. Velazquez-Campoy, et al. (2015). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Zaragoza. [Link]

  • W.C. Hyun, et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • D.L. Mobley, et al. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. arXiv. [Link]

  • M.T. Reetz. (2010). Characterization of molecular interactions using isothermal titration calorimetry. PubMed. [Link]

  • T.D. Pollard. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • D.L. Mobley, et al. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC. [Link]

  • M.J. McDonnell. (2011). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [Link]

  • H.J. Lee, et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. [Link]

  • C.D. Kuduva, et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PubMed. [Link]

  • T. Hisano, et al. (2020). Assays for direct binding of small molecules and proteins. ResearchGate. [Link]

  • D.L. Mobley, et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science. [Link]

  • A.D. Awoonor-Williams, et al. (2023). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2026). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. [Link]

  • R. Jarmoskaite, et al. (2020). How to measure and evaluate binding affinities. eLife. [Link]

  • LookChem. (2023). Cas 103997-21-3, 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid. [Link]

  • S.P. Massia, et al. (2012). Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin. PubMed. [Link]

  • Crystal City V Bioanalytical Workshop. (2014). Ligand Binding Assays: Summary and Consensus. [Link]

  • D.S. Jones, et al. (2017). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC. [Link]

  • Y. Liu, et al. (2026). CrossAffinity: A Sequence-Based Protein-Protein Binding Affinity Prediction Tool Using Cross-Attention Mechanism. bioRxiv. [Link]

  • A. Ratto, J. Honek. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry. [Link]

  • Y. Zhoujin, et al. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCr. [Link]

  • J.C. Jaen, et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. PMC. [Link]

  • A. Kumar, et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. [Link]

  • Google Patents. (2022).
  • ResearchGate. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]

  • S. Kumar, et al. (2022). pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. [Link]

  • F. Brindani, et al. (2022). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PMC. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern analysis of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

An in-depth structural validation of highly functionalized N-heterocycles, such as 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (CAS 68160-46-3), requires rigorous analytical strategies. As a halogenated pyridone...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural validation of highly functionalized N-heterocycles, such as 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (CAS 68160-46-3), requires rigorous analytical strategies. As a halogenated pyridone-carboxylic acid, this compound presents unique fragmentation behaviors driven by competing neutral losses.

For drug development professionals and analytical chemists, selecting the correct mass spectrometry (MS) platform—specifically choosing between High-Resolution Quadrupole Time-of-Flight (HR-QTOF) MS and Triple Quadrupole (QqQ) MS —is critical for either structural elucidation or high-throughput quantification. This guide objectively compares these platforms, details the mechanistic causality of the compound's fragmentation, and provides a self-validating experimental protocol.

Mechanistic Causality of Fragmentation

Understanding the intrinsic stability of the molecule is the first step in MS/MS method development. The presence of a carboxylic acid moiety, a pyridone core, and a vinylic/allylic chlorine atom dictates a highly specific, energy-dependent fragmentation cascade.

  • Ionization (The Precursor): The carboxylic acid group (pKa ~2.5) readily deprotonates in Electrospray Ionization negative mode (ESI-), yielding a robust pseudo-molecular ion [M−H]− at an exact mass of m/z 171.9801. The natural abundance of 37Cl generates a critical diagnostic isotope peak at m/z 173.9772 in a ~3:1 ratio.

  • Primary CID Pathway (Low Energy): At low collision-induced dissociation (CID) energies (10–15 eV), the dominant pathway is the neutral loss of carbon dioxide ( CO2​ , 43.9898 Da). This alpha-cleavage is driven by the thermodynamic stability of the resulting pyridyl anion at m/z 127.9903. This behavior is a universal hallmark of pyridine-2-carboxylic acids .

  • Secondary CID Pathways (High Energy): As CID energy ramps to 25–35 eV, the m/z 127.9903 intermediate undergoes competitive fragmentation:

    • Ring Contraction: Expulsion of carbon monoxide ( CO , 27.9949 Da) from the pyridone carbonyl yields a pyrrole-like anion at m/z 99.9954 .

    • Dehydrohalogenation: Loss of hydrogen chloride ( HCl , 35.9767 Da) yields an highly conjugated anion at m/z 92.0136.

MS_Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 171.9801 Frag1 Fragment Ion m/z 127.9903 (-CO₂) Precursor->Frag1 CID: 10-15 eV Decarboxylation Frag2 Fragment Ion m/z 99.9954 (-CO) Frag1->Frag2 CID: 25-30 eV Ring Contraction Frag3 Fragment Ion m/z 92.0136 (-HCl) Frag1->Frag3 CID: 25-30 eV Dehydrohalogenation

MS/MS fragmentation pathway of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid.

Platform Comparison: HR-QTOF vs. QqQ MS

To accurately map these pathways or quantify the compound in biological matrices, laboratories must choose between HR-QTOF and QqQ architectures. High-resolution platforms are essential for distinguishing specific neutral losses from isobaric interferences, a critical advantage over nominal mass instruments .

Table 1: Performance Metrics Comparison
Performance MetricHR-QTOF MS (e.g., Agilent 6546)Triple Quadrupole (QqQ) MSOperational Impact
Mass Accuracy Sub-ppm (< 1 ppm)Nominal (~0.7 Da FWHM)HR-QTOF prevents false positives from isobaric matrix interferences.
Structural Elucidation Excellent (Exact elemental composition)Poor (Requires prior knowledge)HR-QTOF is mandatory for identifying unknown degradation products.
Quantification Sensitivity Moderate (Full scan duty cycle limits)Exceptional (MRM mode)QqQ is superior for sub-ng/mL pharmacokinetic (PK) tracking.
Dynamic Range 3 to 4 logs5 to 6 logsQqQ handles wider concentration variances without detector saturation.
Table 2: Exact Mass vs. Nominal Mass Fragmentation Data

Data demonstrates the necessity of high-resolution MS for distinguishing the exact elemental makeup of the fragments.

Fragment IdentityMolecular FormulaQqQ Nominal m/zHR-QTOF Exact m/zMass Defect (mDa)
Precursor Ion C6​H3​ClNO3−​ 172.0171.9801-19.9
Precursor Isotope C6​H337​ClNO3−​ 174.0173.9772-22.8
[M-H-CO2​]− C5​H3​ClNO− 128.0127.9903-9.7
[M-H-CO2​-CO]− C4​H3​ClN− 100.099.9954-4.6
[M-H-CO2​-HCl]− C5​H2​NO− 92.092.0136+13.6

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system. Each step contains a physical or mathematical checkpoint to confirm causality and prevent artifactual data acquisition.

Step 1: Sample Preparation & Matrix Stabilization
  • Action: Dissolve the standard in 50:50 Methanol:Water containing 10 mM Ammonium Acetate (pH ~6.8) to a final concentration of 1 µg/mL.

  • Causality: Ammonium acetate buffers the solution near neutral pH, ensuring the carboxylic acid is deprotonated in the droplet interface, maximizing ESI(-) efficiency. Formic acid is avoided as it suppresses negative ionization.

  • Self-Validation Checkpoint: Inject the sample into a UV-Vis detector at 254 nm prior to MS analysis. A single chromatographic peak (>98% area) must be observed to rule out in-solution degradation.

Step 2: UHPLC Chromatographic Separation
  • Action: Utilize a polar-endcapped C18 column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 10 mM Ammonium Acetate) over 5 minutes.

  • Causality: The highly polar nature of the dihydropyridine core causes poor retention on standard C18 columns. A polar-endcapped stationary phase prevents the analyte from eluting in the void volume, avoiding ion suppression from unretained salts.

  • Self-Validation Checkpoint: The retention factor ( k′ ) must be ≥2.0 . If the peak elutes near the dead time ( t0​ ), the mobile phase must be adjusted to start at 1% organic.

Step 3: ESI(-) Source Optimization & Isotope Verification
  • Action: Set Capillary Voltage to 2.5 kV, Desolvation Temperature to 350°C, and Cone Voltage to 20 V.

  • Causality: A low cone voltage prevents in-source fragmentation (ISF), ensuring the intact [M−H]− ion reaches the collision cell.

  • Self-Validation Checkpoint: Extract the MS1 spectrum. The isotopic cluster must display a strict 3:1 intensity ratio for m/z 171.9801 ( 35Cl ) and m/z 173.9772 ( 37Cl ). A deviation of >5% mathematically proves the presence of a co-eluting isobaric interference, invalidating the run.

Step 4: Collision-Induced Dissociation (CID) Ramping
  • Action: Isolate m/z 171.9801 in Q1. Ramp collision energy (CE) in Q2 from 10 eV to 40 eV in 5 eV increments using Argon collision gas.

  • Causality: Energy ramping maps the kinetic stability of the molecule. Low energy isolates the primary decarboxylation event; high energy forces secondary ring cleavages.

  • Self-Validation Checkpoint: Mass balance verification. As the precursor intensity at m/z 171.9801 decreases, the sum of the fragment intensities (m/z 128.0, 100.0, 92.0) must proportionally increase. A loss of total ion current indicates the fragments are unstable and scattering out of the RF ion guide, requiring a reduction in collision cell pressure.

MS_Workflow Sample 1. Sample Prep Isotope Validation LC 2. UHPLC Polar C18 Sample->LC Ionization 3. ESI(-) Deprotonation LC->Ionization MS 4. MS/MS CID Ramping Ionization->MS Data 5. Analysis Mass Defect MS->Data

Self-validating LC-MS/MS experimental workflow for structural elucidation.

Conclusion & Platform Recommendation

For structural elucidation, impurity profiling, or initial method development of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, the HR-QTOF MS is the undisputed superior platform. Its ability to resolve the exact mass defects of the -CO₂ and -HCl neutral losses guarantees analytical certainty.

However, once the fragmentation pathway is validated and the goal shifts to high-throughput pharmacokinetic screening or targeted quantification , the Triple Quadrupole (QqQ) MS becomes the platform of choice. By monitoring the specific MRM transition of m/z 172.0 128.0 (at ~15 eV), the QqQ will deliver unmatched sensitivity and reproducibility.

References

  • Title: Picolinic acid | C6H5NO2 | CID 1018 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mass Spectra of some substituted 2-Chloro-pyridones Source: Journal of the Chemical Society of Pakistan URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid. As a chlorinated pyridine derivative, this compound requires careful hand...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid. As a chlorinated pyridine derivative, this compound requires careful handling and disposal to mitigate potential environmental and health risks. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined herein are based on established principles of laboratory safety and hazardous waste management.

Hazard Identification and Risk Assessment

Assumed Hazard Profile:

Hazard ClassClassificationPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)Harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/IrritationCategory 2 (Assumed)Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Eye IrritationCategory 2A (Assumed)Causes serious eye irritation.[1][3][4][5]
Specific Target Organ ToxicityCategory 3 (Assumed)May cause respiratory irritation.[1][3][4][5]

It is crucial to treat this compound as hazardous waste, likely falling under the regulations of the Resource Conservation and Recovery Act (RCRA) in the United States due to its halogenated organic nature.[6][7][8]

Personal Protective Equipment (PPE) and Safe Handling

Before handling 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][9][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may offer initial protection, but for prolonged contact, it is advisable to consult the glove manufacturer's compatibility chart.[1][11]

  • Body Protection: A lab coat should be worn to prevent skin contact.[1][11]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately evacuate the area and restrict access.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Avoid raising dust.[11][12]

  • Cleanup: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.[11][12][13]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[12]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[11]

Proper Disposal Procedures

The disposal of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid must be managed as a hazardous waste stream. As a halogenated organic compound, it is likely to be classified as an "F-listed" hazardous waste from non-specific sources under RCRA if it is a spent solvent waste.[7][14] If it is a discarded, unused commercial chemical product, it could be classified as a "P-listed" or "U-listed" waste.[7][14]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams. Halogenated organic waste should be collected separately from non-halogenated organic waste.[15][16]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting lid.[11][15]

    • The container must be in good condition and clearly labeled.[15]

  • Labeling:

    • Label the waste container as soon as the first drop of waste is added.[15]

    • The label must include the words "Hazardous Waste," the full chemical name ("3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").[15]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[3][9][11]

  • Disposal Request:

    • Once the container is full or is no longer being added to, arrange for its disposal through your institution's EHS department. Follow their specific procedures for waste pickup.

Disposal Decision Workflow

G cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Waste Segregation cluster_3 Containerization & Labeling cluster_4 Disposal Pathway start Waste Generated: 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is_hazardous Is the waste hazardous? start->is_hazardous waste_type Identify Waste Type is_hazardous->waste_type Yes (Assumed due to chlorinated pyridine structure) halogenated Halogenated Organic Waste waste_type->halogenated containerize Use designated, sealed, and compatible container halogenated->containerize labeling Label with 'Hazardous Waste', full chemical name, and hazards containerize->labeling store Store in Satellite Accumulation Area labeling->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: Decision workflow for the proper disposal of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid.

Regulatory Compliance

Disposal of this chemical waste must adhere to local, state, and federal regulations. In the U.S., the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6] It is the responsibility of the waste generator to ensure full compliance.[7]

Key Regulatory Considerations:

  • Waste Characterization: Properly identify and classify the waste.

  • Generator Status: Understand your laboratory's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), as this will determine specific storage and disposal requirements.[8]

  • Record Keeping: Maintain accurate records of waste generation and disposal.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is not merely a procedural task but a critical component of responsible scientific practice. By adhering to the guidelines outlined in this document, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain regulatory compliance. Always consult with your institution's Environmental Health and Safety department for specific guidance and to address any questions.

References

  • 40 CFR 721.8675 -- Halogenated pyridines. eCFR. [Link]

  • 4-Pyridinecarboxylic acid. PENTA. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • SAFETY DATA SHEET. ThermoFisher. [Link]

  • Hazardous Waste Reduction. Environmental Health and Safety. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

  • RCRA. Environmental Health and Safety - Case Western Reserve University. [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid
Reactant of Route 2
3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid
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